molecular formula C20H21D11O3 B1151976 (±)14(15)-EET-d11

(±)14(15)-EET-d11

Cat. No.: B1151976
M. Wt: 331.5
InChI Key: JBSCUHKPLGKXKH-LAOIBNNJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)14(15)-EET-d11 is a deuterium-labeled stable isotope of 14,15-epoxyeicosatrienoic acid (14,15-EET), designed for use as an internal standard in mass spectrometry-based quantitative analysis . This compound is essential for the accurate measurement of endogenous 14,15-EET and its diol metabolite, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), in complex biological samples such as plasma, serum, and tissue homogenates . 14,15-EET is one of the four regioisomeric epoxyeicosatrienoic acids (EETs) produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases . EETs function as potent lipid mediators with a wide range of beneficial biological activities, including vasodilatory, anti-inflammatory, and organ-protective effects . The biological activity of EETs is primarily limited by their metabolism into less active DHETs, a reaction catalyzed by soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH) . Consequently, the ratio of EETs to DHETs is a key biomarker for sEH activity, and inhibiting sEH is a promising therapeutic strategy for treating inflammatory and cardiovascular diseases . Researchers utilize (±)14(15)-EET-d11 in advanced chiral lipidomics to investigate the regio- and stereospecific metabolism of oxylipins and to profile enantiomeric compositions in biological systems . Its application ensures high precision in studies exploring the pharmacological stabilization of EETs using sEH inhibitors and in elucidating the role of these lipid mediators in health and disease . This product is for research use only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C20H21D11O3

Molecular Weight

331.5

InChI

InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,13-10-/t18-,19+/m1/s1/i1D3,2D2,3D2,12D2,15D2

InChI Key

JBSCUHKPLGKXKH-LAOIBNNJSA-N

SMILES

[2H]C(C([2H])([2H])[2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[C@@H]1[C@@H](O1)C/C=CC/C=CC/C=CCCCC(O)=O

Synonyms

(±)14(15)-EpETrE-d11

Origin of Product

United States

Foundational & Exploratory

(±)14(15)-EET-d11: A Definitive Guide to High-Precision Quantitation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (±)14(15)-EET-d11: Technical Guide for Quantitative Bioanalysis Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Bioanalytical Scientists, Drug Development Professionals[1]

Executive Summary

The accurate quantification of arachidonic acid metabolites is critical in cardiovascular and inflammatory research. (±)14(15)-EET-d11 (14,15-Epoxyeicosatrienoic acid-d11) serves as the "gold standard" internal standard for the mass spectrometric analysis of 14(15)-EET.[1] This guide details the physicochemical properties, biological context, and a validated LC-MS/MS workflow for utilizing this deuterated standard to normalize extraction recovery and ionization efficiency in complex biological matrices.

Chemical Profile & Specifications

(±)14(15)-EET-d11 is a deuterated analog of 14(15)-EET where 11 hydrogen atoms on the terminal carbons (C16, C17, C18, C19, C20) have been replaced with deuterium.[1] This heavy isotope labeling provides a mass shift of +11 Da, allowing for clear spectral resolution from the endogenous analyte while maintaining identical chromatographic behavior.

Table 1: Physicochemical Specifications
PropertySpecification
Systematic Name (±)14,15-epoxy-5Z,8Z,11Z-eicosatrienoic-16,16,17,17,18,18,19,19,20,20,20-d11 acid
Formula C₂₀H₂₁D₁₁O₃
Molecular Weight 331.5 Da
Precursor Ion [M-H]⁻ m/z 330.5
Purity ≥99% deuterated forms (d1-d11)
Solubility Ethanol, DMSO, DMF: ~50 mg/mL; PBS (pH 7.2): ~1 mg/mL
Stability Labile epoxide; store at -20°C or -80°C in ethanol under inert gas (Argon/Nitrogen)

Expert Insight: The epoxide ring is sensitive to acidic hydrolysis. Always use neutral or slightly alkaline solvents during storage. Avoid acidification below pH 3.0 during extraction unless immediately processed.

Biological Context: The CYP-EET-sEH Axis

14(15)-EET is a primary metabolite of arachidonic acid generated by cytochrome P450 epoxygenases (primarily CYP2C and CYP2J subfamilies).[1] It functions as an Endothelium-Derived Hyperpolarizing Factor (EDHF) , mediating vasodilation by activating Calcium-Activated Potassium Channels (BKCa) on vascular smooth muscle cells.[1]

The biological half-life of 14(15)-EET is regulated by Soluble Epoxide Hydrolase (sEH) , which hydrolyzes the active epoxide into the biologically less active 14,15-Dihydroxyeicosatrienoic acid (14,15-DHET).[1][2]

  • Clinical Relevance: The ratio of 14(15)-EET to 14,15-DHET is a validated biomarker for sEH activity.[1] Inhibition of sEH elevates EET levels, offering therapeutic potential for hypertension, cardiac hypertrophy, and diabetes-associated vascular complications.

Visualization: The Metabolic Pathway

EET_Pathway AA Arachidonic Acid EET 14(15)-EET (Active Vasodilator) AA->EET Epoxidation CYP CYP Epoxygenases (CYP2C, CYP2J2) CYP->EET DHET 14,15-DHET (Inactive Diol) EET->DHET Hydrolysis sEH Soluble Epoxide Hydrolase (sEH) sEH->DHET

Caption: The CYP-mediated activation of Arachidonic Acid to 14(15)-EET and its subsequent deactivation by sEH.[1][2][3]

Analytical Methodology: LC-MS/MS

The quantification of 14(15)-EET requires a targeted lipidomics approach due to its low physiological abundance (nM range) and rapid metabolism.[1]

Mass Spectrometry Transitions (MRM)

We utilize Negative Electrospray Ionization (ESI-).[1] The d11-standard allows for "Isotope Dilution" quantification, correcting for matrix effects.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (CE)Note
14(15)-EET (Endogenous) m/z 319.2m/z 175.1-22 eVCarboxyl fragment
(±)14(15)-EET-d11 (IS) m/z 330.5m/z 175.1-22 eVQuantifier transition

Note: While the m/z 175 product ion (carboxyl fragment) is common to both, the distinct precursor masses (319.2 vs 330.[1]5) ensure selectivity in Q1. The d11 label is located on the tail (C16-C20), which is lost during the formation of the m/z 175 fragment, but the precursor selection provides the necessary discrimination.

Sample Preparation Protocol (Self-Validating System)

This protocol uses Liquid-Liquid Extraction (LLE) optimized for lipophilic metabolites.[1]

Reagents:

  • IS Working Solution: 10 ng/mL (±)14(15)-EET-d11 in Ethanol.

  • Extraction Solvent: Ethyl Acetate (HPLC Grade).[1]

  • Antioxidant: 0.005% BHT (Butylated hydroxytoluene) to prevent auto-oxidation.[1]

Step-by-Step Workflow:

  • Sample Thawing: Thaw plasma/tissue homogenate on ice.

  • Spiking (Internal Standard): Add 10 µL of IS Working Solution to 200 µL of sample. Vortex for 10 sec.

    • Why: Spiking before extraction corrects for recovery losses.

  • Protein Precipitation/Extraction: Add 600 µL of Ethyl Acetate (containing BHT).

  • Phase Separation: Vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Collection: Transfer the upper organic layer to a clean glass tube (silanized glass recommended to prevent adhesion).

  • Repeat Extraction: Repeat steps 3-5 once more to maximize recovery. Combine organic layers.

  • Drying: Evaporate solvent under a gentle stream of Nitrogen (N₂) at room temperature.[1] Do not heat above 30°C.

  • Reconstitution: Dissolve residue in 100 µL of Mobile Phase (50:50 Water:Acetonitrile). Vortex and transfer to LC vial.

Visualization: Experimental Workflow

Workflow Step1 Biological Sample (200 µL Plasma) Step2 Spike IS (±)14(15)-EET-d11 Step1->Step2 Step3 LLE Extraction (Ethyl Acetate + BHT) Step2->Step3 Step4 Centrifugation (3000g, 4°C) Step3->Step4 Step5 N2 Evaporation (Dryness) Step4->Step5 Organic Layer Step6 Reconstitution (50:50 H2O:ACN) Step5->Step6 Step7 LC-MS/MS Analysis (MRM Mode) Step6->Step7

Caption: Validated Liquid-Liquid Extraction (LLE) workflow for EET quantification.

Data Interpretation & Calculations

Quantification is performed using the Area Ratio method:


[1]
  • Linearity: The assay is typically linear from 0.05 ng/mL to 50 ng/mL.

  • Recovery Calculation: Compare the IS peak area in the extracted sample vs. a neat standard injection. Typical recovery for Ethyl Acetate extraction is 85-95%.

Troubleshooting & Expert Tips

  • Peak Tailing: EETs are carboxylic acids. Ensure your mobile phase contains a modifier (e.g., 0.01% Acetic Acid) to protonate the acid and improve peak shape on C18 columns.

  • Isomer Separation: 14(15)-EET has regioisomers (5,6; 8,9; 11,12-EET).[1][2] A high-efficiency C18 column (1.7 µm particle size) is required to chromatographically resolve these, as they have identical masses.[1]

  • Plasticware: Avoid standard polypropylene tubes for storage of neat standards; EETs stick to plastics. Use glass or low-binding polymers.

References

  • Cayman Chemical. (±)14(15)-EET-d11 Product Information and Specifications.Link[1]

  • Capdevila, J.H., et al. (2000).[1][3] "Cytochrome P450 and arachidonic acid bioactivation: Molecular and functional properties of the arachidonate monooxygenase." Journal of Lipid Research. Link

  • Imig, J.D. (2012).[1] "Epoxyeicosatrienoic acids and cardiovascular diseases: novel mechanisms and potential therapeutic targets." Cardiovascular Hematological Disorders. Link

  • Nithipatikom, K., et al. (2001).[1] "Liquid chromatographic-mass spectrometric determination of cyclooxygenase and lipoxygenase metabolites of arachidonic acid." Journal of Chromatography B. Link

  • PubChem. 14,15-EET-d11 Compound Summary.[4] National Library of Medicine. Link[1]

Sources

(±)14(15)-EET-d11 chemical structure and properties

[1][2][3][4][5][6]

(±)14(15)-EET-d11 is the deuterated analog of 14(15)-EET, a cytochrome P450 metabolite of arachidonic acid.[1][2][3] The "d11" designation indicates the replacement of 11 protium atoms with deuterium at the omega-terminus (carbons 16 through 20), creating a mass shift of +11 Da.[1][2] This significant mass difference prevents isotopic overlap with the natural M+2 or M+4 isotopes of the endogenous analyte, ensuring high signal-to-noise ratios in mass spectrometry.[3]

Table 1: Physicochemical Specification
PropertySpecification
Compound Name (±)14(15)-EET-d11
IUPAC Name rel-(14S,15R)-epoxy-5Z,8Z,11Z-eicosatrienoic-16,16,17,17,18,18,19,19,20,20,20-d11 acid
Molecular Formula C₂₀H₂₁D₁₁O₃
Molecular Weight 331.5 g/mol
Purity ≥99% deuterated forms (d1-d11)
Solubility (Ethanol) ~50 mg/mL
Solubility (PBS, pH 7.2) ~1 mg/mL
Appearance Solution in ethanol (typically)
Storage -20°C (stable for ≥1 year)

Biological Context & Metabolic Pathway[1][2][3][5][12][13]

14(15)-EET is a potent lipid mediator involved in vasodilation, angiogenesis, and anti-inflammatory signaling.[2] However, it is chemically labile and rapidly metabolized by Soluble Epoxide Hydrolase (sEH) into the biologically less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2]

Critical Experimental Insight: Because sEH is ubiquitous in tissues, accurate quantification of 14(15)-EET requires the immediate addition of sEH inhibitors (e.g., TPPU or AUDA) during sample collection to prevent ex vivo degradation.[1][2]

Figure 1: Metabolic Pathway of 14(15)-EET[1][2][3]

EET_MetabolismAAArachidonic Acid(Precursor)CYPCYP450 Epoxygenases(CYP2C, CYP2J)AA->CYPEET14(15)-EET(Analyte of Interest)CYP->EETEpoxidationsEHSoluble Epoxide Hydrolase(sEH)EET->sEHDHET14,15-DHET(Inactive Metabolite)sEH->DHETHydrolysisIS(±)14(15)-EET-d11(Internal Standard)IS->EETSpiked forQuantification

Caption: The metabolic trajectory of 14(15)-EET. The d11-standard (green) is spiked to normalize quantification against the rapid sEH-mediated hydrolysis (red).[1][2][3]

Analytical Application: LC-MS/MS Methodology

The gold standard for quantifying EETs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Negative Electrospray Ionization (ESI-).[1][2][3]

Principle of Isotope Dilution

(±)14(15)-EET-d11 serves as an internal standard (IS).[1][2][3] By spiking a known concentration of the IS into the sample before extraction, the researcher corrects for:

  • Extraction Efficiency: Any loss of the analyte during phase separation is mirrored by the IS.

  • Matrix Effects: Ion suppression or enhancement in the MS source affects both the analyte and IS equally due to their co-elution (or near co-elution).[1][3]

Sample Preparation Protocol (Plasma/Serum)

Reagents:

  • Extraction Solvent: Ethyl Acetate (HPLC Grade).[1][2][3]

  • Antioxidant/Preservative: Triphenylphosphine (TPP) and BHT (to prevent auto-oxidation).[1][2][3]

  • Nitrogen gas stream.[1][3][4][5]

Step-by-Step Workflow:

  • Sample Thawing: Thaw plasma samples on ice.

  • Spiking: Add 10 µL of (±)14(15)-EET-d11 (100 ng/mL working solution) to 200 µL of plasma. Vortex for 10 seconds.[1][3]

  • Acidification: Add 10 µL of 1M Acetic Acid to adjust pH to ~4.0 (protonates the carboxylic acid, driving the lipid into the organic phase).

  • Extraction: Add 600 µL of Ethyl Acetate. Vortex vigorously for 1 minute.[1][3]

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C.

  • Collection: Transfer the upper organic layer to a clean glass tube.

  • Repeat: Repeat extraction (steps 4-6) once more for maximum recovery.

  • Drying: Evaporate the combined organic solvent under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Dissolve the residue in 50 µL of Ethanol/Water (50:50). Transfer to an autosampler vial.

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400 series).[1][2] Ionization: ESI Negative Mode.

Table 2: MRM Transitions

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Rationale
14(15)-EET 319.2 (m/z)175.1 (m/z)-18 to -22Cleavage of epoxide chain
(±)14(15)-EET-d11 330.5 (m/z)268.3 (m/z)-16 to -20Loss of CO₂ + H₂O (Characteristic)

Note: Transitions may vary slightly based on instrument calibration. Always perform direct infusion optimization.

Figure 2: Analytical Workflow Logic

WorkflowSampleBiological Sample(Plasma/Tissue)SpikeSpike Internal Standard(±)14(15)-EET-d11Sample->Spike Step 1ExtractLiquid-Liquid Extraction(Ethyl Acetate + Acid)Spike->Extract Step 2DryNitrogen Evaporation(Concentration)Extract->Dry Step 3LCMSLC-MS/MS Analysis(MRM Mode)Dry->LCMS Step 4DataQuantification(Ratio: Analyte Area / IS Area)LCMS->Data Calculation

Caption: Validated workflow for lipidomic quantification using d11-isotope dilution.

Handling, Stability, and Troubleshooting

Storage:

  • The compound is supplied in ethanol.[3][4][5] Store at -20°C or -80°C .

  • Avoid Freeze-Thaw Cycles: Aliquot the stock solution into single-use vials upon initial receipt.

Solvent Exchange: If the assay requires a non-alcoholic solvent (e.g., for cell culture treatments), evaporate the ethanol under nitrogen and immediately reconstitute in DMSO or PBS.[2]

  • Caution: Aqueous solutions (PBS) are less stable; prepare fresh.[1][2][3]

Troubleshooting Low Recovery:

  • Plasticware: EETs are lipophilic and stick to polypropylene.[1][3] Use glass inserts and tubes whenever possible.[1][3]

  • pH Control: Failure to acidify the sample (Step 3 in protocol) results in poor partitioning into the organic phase.[1][2][3]

References

  • Zhu, P., et al. (2011). Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-EET... in human plasma.[6] Journal of Chromatography B. Available at: [Link][1][2][3]

  • Capdevila, J.H., et al. (2000). Cytochrome P450 and arachidonic acid bioactivation: Molecular and functional properties of the arachidonate monooxygenase.[4] Journal of Lipid Research.[3][4] Available at: [Link]

  • Wang, Y., et al. (2014). UHPLC-MS/MS Analysis of Arachidonic Acid and 10 of Its Major Cytochrome P450 Metabolites. Chapman University Digital Commons.[1][3] Available at: [Link]

The Biological Role of 14,15-EET in Cellular Signaling: Mechanisms, Quantification, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

14,15-epoxyeicosatrienoic acid (14,15-EET) is a highly bioactive lipid mediator produced from the oxidation of arachidonic acid by cytochrome P450 (CYP450) epoxygenases. Initially characterized purely as an endothelium-derived hyperpolarizing factor (EDHF), modern lipidomics and molecular biology have redefined 14,15-EET as a pleiotropic signaling hub. It governs vascular tone, cellular survival, neuroprotection, and, paradoxically, tumor progression[1][2]. Because 14,15-EET is rapidly hydrolyzed in vivo by soluble epoxide hydrolase (sEH), understanding its downstream signaling networks and mastering its precise quantification are critical bottlenecks in cardiovascular and oncological drug development.

This whitepaper dissects the core signaling pathways of 14,15-EET, details self-validating experimental protocols for its quantification via LC-MS/MS, and outlines in vitro models used to validate its biological functions.

Core Signaling Pathways Mediated by 14,15-EET

The GPCR / cAMP / PKA Axis: Vascular and Synaptic Regulation

Despite decades of research, a single definitive high-affinity receptor for 14,15-EET has not been universally agreed upon, though extensive evidence points to a G-protein-coupled receptor (GPCR) mechanism. 14,15-EET induces Gαs GTP-loading, leading to the activation of adenylyl cyclase and a subsequent accumulation of intracellular cAMP[3].

  • Vascular Tone: The cAMP surge activates Protein Kinase A (PKA), which phosphorylates and opens large-conductance Ca²⁺-activated potassium channels (BKCa). This efflux of potassium hyperpolarizes smooth muscle cells, resulting in potent vasodilation[3].

  • Synaptic Plasticity: In the central nervous system, this identical cAMP/PKA cascade, acting in concert with Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), facilitates long-term potentiation (LTP) and enhances synaptic neurotransmission in the hippocampus[4].

SIRT1/FOXO3a and Mitophagy: Neurovascular Protection

Under ischemic stress—such as oxygen-glucose deprivation and reperfusion (OGD/R)—14,15-EET acts as a critical survival factor. In cerebral microvascular endothelial cells, 14,15-EET upregulates the translocator protein (TSPO) and activates the SIRT1/FOXO3a signaling pathway[5]. This cascade initiates mitochondrial autophagy (mitophagy), effectively clearing damaged, reactive oxygen species (ROS)-leaking mitochondria and preventing apoptosis[5].

The Dual Nature: Tumor Promotion and Inflammation

While 14,15-EET exhibits broad anti-inflammatory properties in the cardiovascular system (e.g., inhibiting TNF-α-induced IL-8 production)[1], it demonstrates context-dependent tumor-promoting behavior. In dormant metastatic microenvironments, 14,15-EET activates STAT3 and JNK pathways. Notably, it upregulates miR-155 to prevent the deactivation of JNK, leading to sustained secretion of IL-8 (in humans) or CXCL15 (in mice)[2]. This chemokine gradient recruits neutrophils that trigger angiogenesis, effectively awakening dormant micrometastases[2].

Pathway EET 14,15-EET GPCR Putative GPCR (Gαs) EET->GPCR Binds SIRT1 SIRT1 / FOXO3a (Mitophagy) EET->SIRT1 Upregulates STAT3 STAT3 / JNK (IL-8 Secretion) EET->STAT3 Activates sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolyzed by cAMP cAMP / PKA GPCR->cAMP Activates BKCa BKCa Channel (Vasodilation) cAMP->BKCa Phosphorylates DHET 14,15-DHET (Inactive) sEH->DHET Converts to

Caption: Core 14,15-EET signaling pathways mediating vasodilation, survival, and tumor promotion.

Metabolic Fate and Alternative Pathways

The biological half-life of 14,15-EET is primarily restricted by sEH-mediated hydrolysis, which converts the epoxide to 14,15-dihydroxyeicosatrienoic acid (14,15-DHET)[3]. However, in specific tissues like human coronary endothelial cells, an alternative metabolic route exists. Through two cycles of β-oxidation, 14,15-EET is converted to 10,11-epoxyhexadecadienoic acid (10,11-epoxy-16:2). Unlike DHET, this chain-shortened epoxide retains potent vasodilatory and anti-inflammatory properties, suggesting that β-oxidation is a bioactivating, rather than purely degradative, pathway[1].

Experimental Methodologies: Quantification and Validation

LC-MS/MS Quantification of 14,15-EET

Accurate quantification of 14,15-EET is notoriously difficult due to its low endogenous concentrations (picogram to nanogram per gram of tissue), rapid ex vivo degradation, and the presence of structural regioisomers (e.g., 8,9-EET, 11,12-EET) that produce cross-talk in mass spectrometry. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) coupled with solid-phase extraction (SPE) is the gold standard[6][7].

Table 1: Key LC-MS/MS MRM Transitions for EET Profiling

AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Collision Energy (eV)
14,15-EET 319.2219.115
11,12-EET 319.2167.115
14,15-DHET 337.2207.118
14,15-EET-d8 (IS) 327.3226.216

(Note: Chromatographic resolution is critical. The m/z transition 319→219 for 14,15-EET can produce a minor peak corresponding to 8,9-EET due to overlapping fragmentation patterns[7].)

Protocol 1: Extraction and LC-MS/MS Analysis from Tissue

Causality & Logic: Solid-phase extraction is mandatory to concentrate trace eicosanoids while removing matrix interferences (like phospholipids) that cause severe ion suppression in the ESI source.

  • Sample Preparation: Homogenize the biological sample (e.g., rat brain tissue) in ice-cold methanol containing 0.1% Butylated hydroxytoluene (BHT) to prevent auto-oxidation. Spike the homogenate with 10 ng of deuterated internal standard (14,15-EET-d8) to self-validate extraction recovery[6].

  • Protein Precipitation: Centrifuge the homogenate at 14,000 × g for 15 min at 4°C. Dilute the resulting supernatant with acidified water (pH 3.0) until the final methanol concentration is below 15%.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL methanol, followed by equilibration with 3 mL acidified water (pH 3.0).

    • Load the diluted sample onto the cartridge.

    • Wash with 3 mL water, then 3 mL of 15% methanol/water to elute polar impurities.

    • Elute the retained eicosanoids with 2 mL of ethyl acetate containing 0.0002% BHT[6].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in 50 μL of the initial LC mobile phase (e.g., 30% acetonitrile in water).

  • LC-MS/MS Analysis: Inject 10 μL onto a sub-2 μm C18 UPLC column. Utilize a binary gradient of water (with 0.01% acetic acid to aid negative ionization) and acetonitrile. Detect using negative electrospray ionization (ESI-) in Multiple Reaction Monitoring (MRM) mode[6][7].

Workflow Sample Tissue/Plasma Homogenization SPE Solid Phase Extraction (SPE) Sample->SPE LC UHPLC Separation SPE->LC MS Tandem MS (MRM Mode) LC->MS Data Quantification & Analysis MS->Data

Caption: Step-by-step UPLC-MS/MS analytical workflow for the extraction and quantification of 14,15-EET.

In Vitro Pathway Validation: OGD/R and Mitophagy Assay

To validate the SIRT1/FOXO3a pathway in neuroprotection, researchers utilize the Oxygen-Glucose Deprivation and Reperfusion (OGD/R) model[5].

Protocol 2: OGD/R Mitophagy Assessment

Causality & Logic: Measuring the LC3-II/LC3-I ratio is a surrogate for autophagosome formation. However, an increase in LC3-II can indicate either induced autophagy or blocked downstream autophagic clearance. By utilizing TSPO-siRNA, researchers create a self-validating system to prove that 14,15-EET actively drives protective mitophagy through the TSPO receptor.

  • Cell Culture & Pre-treatment: Culture cerebral microvascular endothelial cells to 80% confluence. Pre-treat the experimental group with 100 nM 14,15-EET (or a vehicle control) for 2 hours.

  • OGD Induction: Replace standard culture media with glucose-free Earle's balanced salt solution (EBSS). Place the cells in a specialized hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 4 hours to simulate ischemia[5].

  • Reperfusion: Remove cells from the hypoxia chamber, replace EBSS with standard high-glucose media, and culture under normoxic conditions for 24 hours.

  • Mitophagy Quantification: Harvest the cells and assess the LC3-II/LC3-I ratio and p62 degradation via Western blot.

  • Validation via Knockdown: Transfect a parallel cohort of cells with TSPO-siRNA prior to the OGD/R protocol. A successful experiment will show that TSPO-siRNA completely suppresses the 14,15-EET-induced increase in the LC3-II/LC3-I ratio, confirming the causal necessity of TSPO in this signaling axis[5].

Therapeutic Implications and Drug Development

Because native 14,15-EET is rapidly hydrolyzed and exhibits poor pharmacokinetic properties, drug development focuses on two primary strategies:

  • Soluble Epoxide Hydrolase Inhibitors (sEHi): Compounds such as TPPU and AUDA prevent the degradation of endogenous EETs. For instance, AUDA has been shown to exert anti-inflammatory effects in Kawasaki disease models via the PPARγ/STAT1 pathway[8], while TPPU successfully facilitates hippocampal LTP[4].

  • EET Surrogates: Medicinal chemists utilize carboxylate modifications and stable ether/amide linkages to synthesize 14,15-EET analogs. These surrogates resist sEH degradation while maintaining the necessary geometry to bind the putative GPCR and activate BKCa channels[9].

References

  • Human coronary endothelial cells convert 14,15-EET to a biologically active chain-shortened epoxide. American Journal of Physiology.
  • Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids. PMC.
  • 14,15-EET induces the infiltration and tumor-promoting function of neutrophils to trigger the growth of minimal dormant metastases. PMC.
  • 14,15-Epoxyeicosatrienoic Acid Protect Against Glucose Deprivation and Reperfusion-Induced Cerebral Microvascular Endothelial Cells Injury by Modulating Mitochondrial Autophagy via SIRT1/FOXO3a Signaling Pathway and TSPO Protein. Frontiers.
  • 14,15-Epoxyeicosa-5,8,11-trienoic Acid (14,15-EET) Surrogates: Carboxylate Modifications. ACS.
  • The Anti-inflammatory Effect of Soluble Epoxide Hydrolase Inhibitor and 14, 15-EET in Kawasaki Disease Through PPARγ/STAT1 Signaling Pathway. Frontiers.
  • Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus. PMC.
  • A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue. PMC.
  • UHPLC-MS/MS Analysis of Arachidonic Acid and 10 of Its Major Cytochrome P450 Metabolites as Free Acids. Chapman University.

Sources

Synthesis, Purification, and Analytical Validation of (±)14(15)-EET-d11

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on the Preparation of Stable Isotope-Labeled Lipidomics Standards

Executive Summary & Mechanistic Rationale

Epoxyeicosatrienoic acids (EETs) are potent, endogenous lipid mediators produced via the cytochrome P450 (CYP450) epoxygenase pathway. Among these, 14,15-EET acts as a critical endothelium-derived hyperpolarizing factor, exhibiting profound cardioprotective and neuroprotective properties before being rapidly degraded into inactive 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH) 1.

In modern drug development—particularly for sEH inhibitors—precise quantification of the EET/DHET ratio in biological matrices is the gold standard for evaluating target engagement. However, severe matrix effects and rapid ex vivo degradation make quantification challenging. This necessitates the use of (±)14(15)-EET-d11 , a stable isotope-labeled internal standard. As a Senior Application Scientist, I have designed this guide to detail the causality, chemical synthesis, and analytical validation required to produce high-purity (±)14(15)-EET-d11.

Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA CYP CYP450 Epoxygenases AA->CYP EET EETs (e.g., 14,15-EET) CYP->EET sEH Soluble Epoxide Hydrolase EET->sEH DHET 14,15-DHET (Inactive) sEH->DHET

Arachidonic acid cascade highlighting the CYP450 epoxygenase pathway and sEH degradation.

Strategic Approach: Chemical vs. Enzymatic Synthesis

While enzymatic synthesis using recombinant CYP2J2 yields highly regioselective and enantiopure products, it is cost-prohibitive and difficult to scale. Conversely, chemical epoxidation utilizing meta-chloroperoxybenzoic acid (mCPBA) is highly scalable and cost-effective 2.

Because mCPBA is an electrophilic oxidant that attacks all four cis-double bonds of arachidonic acid with near-equal probability, it generates a statistical mixture of four regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET). Furthermore, it attacks from either face of the planar double bond, resulting in a racemic mixture (±). For mass spectrometry (LC-MS/MS) applications, a racemate is perfectly acceptable since enantiomers co-elute on standard achiral reverse-phase columns and exhibit identical ionization efficiencies.

The Causality of Carboxylate Protection

A critical failure point in EET synthesis is attempting to epoxidize the free carboxylic acid directly. Under mildly acidic conditions, the resulting 5,6-epoxide rapidly undergoes intramolecular cyclization with the free carboxylate to form a stable δ-lactone. To prevent this, the starting material—arachidonic acid-d11 (16,16,17,17,18,18,19,19,20,20,20-d11)—must first be protected as a methyl ester.

SynthesisFlow AAd11 Arachidonic Acid-d11 Methyl Ester mCPBA mCPBA Epoxidation (CH2Cl2, 0°C) AAd11->mCPBA Mixture Regioisomeric Mixture (5,6-, 8,9-, 11,12-, 14,15-EET-d11 ME) mCPBA->Mixture HPLC RP-HPLC Purification (Isocratic Elution) Mixture->HPLC EETd11_ME 14,15-EET-d11 Methyl Ester HPLC->EETd11_ME Hydrolysis LiOH Saponification (THF/H2O, 0°C) EETd11_ME->Hydrolysis Final (±)14(15)-EET-d11 (Free Acid) Hydrolysis->Final

Chemical synthesis workflow of (±)14(15)-EET-d11 from arachidonic acid-d11 methyl ester.

Validated Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. In-process controls are embedded to ensure that deviations are caught before downstream progression 3.

Step 1: Epoxidation of AA-d11 Methyl Ester
  • Preparation : Dissolve 100 mg of arachidonic acid-d11 methyl ester in 10 mL of anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere. Cool the flask to 0°C in an ice bath. Causality: Temperature control strictly suppresses the formation of diepoxides.

  • Oxidation : Dissolve 0.9 equivalents of purified mCPBA in 5 mL of CH₂Cl₂. Add this solution dropwise to the lipid mixture over 30 minutes.

  • In-Process Control (TLC) : After 2 hours, spot the reaction on a silica TLC plate (Hexane:Ethyl Acetate, 8:2). The reaction is complete when the starting material spot is significantly reduced, and a distinct, lower-Rf band (the mono-epoxide mixture) appears.

Step 2: Quenching and Anhydrous Workup
  • Precipitation : Add 500 mg of anhydrous potassium fluoride (KF) and 500 mg of Celite directly to the reaction mixture. Stir vigorously for 45 minutes at room temperature.

  • Filtration : Filter the suspension through a pad of Celite, washing with cold CH₂Cl₂. Causality: KF reacts with the m-chlorobenzoic acid byproduct and unreacted mCPBA to form insoluble, polymeric hydrogen-bonded complexes. This anhydrous workup avoids harsh aqueous basic washes that could prematurely hydrolyze the ester or degrade the oxirane ring.

  • Concentration : Evaporate the solvent under a gentle stream of nitrogen to yield the crude regioisomeric mixture.

Step 3: Chromatographic Resolution (RP-HPLC)
  • Setup : Dissolve the crude mixture in a minimal volume of acetonitrile. Inject onto a preparative Reversed-Phase C18 HPLC column.

  • Elution : Use an isocratic solvent system of Acetonitrile/Water/Glacial Acetic Acid (80:20:0.01, v/v/v) at a flow rate of 3 mL/min.

  • In-Process Control (Fraction Validation) : The four regioisomers elute based on the hydrophobicity of the tail adjacent to the epoxide. 14,15-EET-d11 methyl ester elutes first, followed sequentially by the 11,12-, 8,9-, and 5,6-isomers. Confirm the identity of the first major peak via direct-infusion MS before proceeding.

Step 4: Saponification to the Free Acid
  • Hydrolysis : Dissolve the purified 14,15-EET-d11 methyl ester in 2 mL of THF. Cool to 0°C. Add 1 mL of 0.5 M aqueous LiOH. Stir for 4 hours at 4°C. Causality: Mild, cold alkaline hydrolysis cleaves the methyl ester to the free acid without opening the base-stable oxirane ring.

  • Neutralization & Extraction : Carefully adjust the pH to 5.5 using dilute NaH₂PO₄ buffer. Extract three times with ethyl acetate. Dry over anhydrous Na₂SO₄ and concentrate under nitrogen to yield pure (±)14(15)-EET-d11. Store at -80°C in ethanol containing 0.01% BHT to prevent autoxidation.

Analytical Characterization & LC-MS/MS Optimization

When utilizing (±)14(15)-EET-d11 as an internal standard for quantitative lipidomics, understanding its fragmentation mechanics in negative electrospray ionization (ESI-) is paramount 4.

The Causality of the m/z 219.2 Product Ion

The precursor ion for 14,15-EET-d11 is the deprotonated molecule [M-H]⁻ at m/z 330.5. During collision-induced dissociation (CID), the molecule undergoes specific alpha-cleavage at the C14-C15 epoxide ring. The negative charge is retained on the carboxylate-containing fragment (C1 through C14).

Crucially, because all eleven deuterium atoms of the d11-variant are located on the omega-terminal tail (C16 to C20), they are lost entirely as a neutral fragment during this cleavage. Consequently, the resulting product ion is m/z 219.2—which is structurally identical to the product ion of the unlabeled endogenous 14,15-EET (Precursor m/z 319.2 → Product m/z 219.2). This shared product ion simplifies mass spectrometer tuning but mandates precise precursor ion selection (Q1) to prevent cross-talk.

Table 1: Optimized LC-MS/MS MRM Parameters for EET Quantification
AnalytePrecursor Ion ([M-H]⁻, m/z)Product Ion (m/z)Collision Energy (eV)Approx. Retention Time (min)
14,15-EET319.2219.212.02.5
14,15-EET-d11 (IS) 330.5 219.2 12.0 2.5
14,15-DHET337.2207.114.01.7
14,15-DHET-d11 (IS)348.6207.114.01.7

(Note: Data summarized from validated UPLC-MS/MS profiling methods 5. Retention times are approximate and depend on the specific C18 column and gradient utilized).

References

  • Enhancement of the liver's neuroprotective role ameliorates traumatic brain injury pathology. PNAS (2023). URL:[Link]

  • Epoxy Fatty Acids and Inhibition of the Soluble Epoxide Hydrolase Selectively Modulate GABA Mediated Neurotransmission to Delay Onset of Seizures. PLOS One (2013). URL:[Link]

  • Inhibition of soluble epoxide hydrolase reduces LPS-induced thermal hyperalgesia and mechanical allodynia in a rat model of inflammatory pain. Prostaglandins & Other Lipid Mediators (2008). URL:[Link]

  • A novel soluble epoxide hydrolase vaccine protects murine cardiac muscle against myocardial infarction. Scientific Reports (2022). URL:[Link]

  • UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide. MDPI (2016). URL:[Link]

Sources

(±)14(15)-EET-d11 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Procurement, Mechanistic Utility, and Analytical Implementation of (±)14(15)-EET-d11 in Lipidomics

Executive Summary

The accurate quantification of epoxyeicosatrienoic acids (EETs) is paramount in understanding vascular biology, inflammation resolution, and metabolic diseases. Among these, 14,15-EET acts as a potent signaling lipid. To achieve rigorous quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable. This guide provides an authoritative overview of (±)14(15)-EET-d11, detailing its procurement, physicochemical properties, and a field-proven, self-validating LC-MS/MS protocol.

The CYP450-Arachidonic Acid Axis: Mechanistic Grounding

Endogenous 14(S),15(R)-EET and 14(R),15(S)-EET are biologically active epoxides formed via the epoxidation of arachidonic acid by cytochrome P450 (CYP) isoforms, predominantly CYP2C23, CYP2B2, and CYP2C24[1]. These metabolites function as endothelium-derived hyperpolarizing factors (EDHFs), promoting vasodilation, angiogenesis, and exhibiting anti-inflammatory properties. In vivo, their signaling is rapidly terminated by soluble epoxide hydrolase (sEH), which hydrates the epoxides into less active dihydroxyeicosatrienoic acids (e.g., 14,15-DHET)[2].

Pathway AA Arachidonic Acid (AA) CYP Cytochrome P450 (CYP2C / CYP2J) AA->CYP Epoxidation EET 14,15-EET CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydration DHET 14,15-DHET sEH->DHET

Arachidonic acid metabolism via the Cytochrome P450 pathway yielding 14,15-EET and 14,15-DHET.

Physicochemical Specifications & Supplier Landscape

(±)14(15)-EET-d11 serves as the gold-standard internal standard for quantifying endogenous 14,15-EET. The incorporation of 11 deuterium atoms yields a mass shift of +11 Da, which completely eliminates isotopic overlap from the natural heavy isotopes of the endogenous analyte[3].

Supplier Information: The primary manufacturer and synthesizer of this standard is (Item No. 10006410), which supplies it as a 100 µg/ml solution in ethanol[4]. It is also distributed globally by (Cat. No. HY-139961S)[5].

PropertySpecification
Formal Name rel-(14S,15R)-epoxy-5Z,8Z,11Z-eicosatrienoic-16,16,17,17,18,18,19,19,20,20,20-d11 acid
Molecular Formula C20H21D11O3
Formula Weight 331.5 g/mol
Chemical Purity ≥95%
Deuterium Incorporation ≥99% deuterated forms (d1-d11); ≤1% d0
Supplied As 100 µg/ml solution in ethanol
Storage Temperature -20°C (Shipped on wet ice)
Solubility Ethanol, DMSO, DMF (~50 mg/ml); PBS pH 7.2 (~1 mg/ml)

Data sourced from Cayman Chemical Product Specifications[4].

Step-by-Step LC-MS/MS Methodology & Protocol

To ensure a self-validating system, the extraction protocol must account for the chemical lability of epoxides. The following workflow is optimized for human plasma or serum[6][7].

Causality in Experimental Design:

  • Antioxidant Addition: Butylated hydroxytoluene (BHT) is added immediately to prevent ex vivo auto-oxidation of polyunsaturated fatty acids. Without BHT, reactive oxygen species can artificially inflate oxylipin levels during storage and extraction[6].

  • Reduction of Hydroperoxides: Triphenylphosphine (TPP) is added to reduce lipid hydroperoxides into their corresponding hydroxides. This prevents the artifactual degradation of epoxides during the extraction process[2].

  • Isotope Dilution: Spiking (±)14(15)-EET-d11 prior to extraction corrects for matrix effects, ion suppression, and physical losses during sample preparation[4].

Protocol Steps:

  • Sample Aliquoting & Stabilization: Thaw plasma samples on ice. Transfer 100 µL of plasma to a microcentrifuge tube. Immediately add 5 µL of BHT solution (15 mg/mL in methanol) and 5 µL of TPP solution (0.2 M in methanol)[2][7].

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution containing (±)14(15)-EET-d11 (e.g., 20 ng/mL in ethanol)[6]. Vortex for 10 seconds.

  • Protein Precipitation & Extraction: Add 300 µL of cold methanol containing 0.1% formic acid. Vortex vigorously for 30 seconds to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C[6].

  • Solid-Phase Extraction (SPE): Condition an Oasis HLB 96-well plate (5 mg/well) with 1 mL methanol, followed by 1 mL LC-MS grade water. Load the supernatant. Wash with 1 mL of 5% methanol in water. Elute the eicosanoids with 1 mL of ethyl acetate[6].

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in 50 µL of LC starting mobile phase (e.g., 50% water / 50% acetonitrile:methanol 80:20)[2].

Workflow Step1 1. Sample Aliquot Plasma/Serum + BHT/TPP Step2 2. Isotope Spiking Add (±)14(15)-EET-d11 IS Step1->Step2 Step3 3. Extraction SPE (Oasis HLB) or LLE Step2->Step3 Step4 4. Concentration Dry under N2 & Reconstitute Step3->Step4 Step5 5. LC-MS/MS Analysis Negative ESI, MRM Mode Step4->Step5

Step-by-step sample preparation workflow for LC-MS/MS quantification using (±)14(15)-EET-d11.

LC-MS/MS Parameters & Data Validation

Chromatographic separation is paramount when monitoring structurally similar regioisomers. 14,15-EET and 8,9-EET can share fragment ions and produce cross-talk in the mass spectrometer[3]. A high-resolution C18 or phenyl-hexyl column is required to achieve baseline separation.

Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI) in Negative Mode.

  • MRM Transitions:

    • 14,15-EET (Unlabeled): m/z 319.1 → 219.1[2][3]

    • (±)14(15)-EET-d11 (IS): m/z 330.2 → 268.1[3]

Self-Validating Quality Control: The accuracy of the sample weight in the commercial vial is between 5% over and 2% under the stated amount. If absolute precision is required, the deuterated standard must be quantitated against a precisely weighed unlabeled standard by constructing a standard curve of peak intensity ratios[4]. Furthermore, analysts must monitor the m/z 330 → 268 transition carefully; due to fragmentation similarities, 8,9-EET-d11 can produce a minor peak at this transition, making chromatographic resolution between the 14,15- and 8,9- regioisomers a strict requirement for assay validity[3].

References

  • Wang, Y., et al. "Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry." Analytical and Bioanalytical Chemistry, 2022.[Link]

  • Edpuganti, V., & Mehvar, R. "UHPLC-MS/MS analysis of arachidonic acid and 10 of its major cytochrome P450 metabolites as free acids in rat livers: Effects of hepatic ischemia." Journal of Chromatography B, 2014.[Link]

  • "MS-based targeted profiling of oxylipins in COVID-19: a new insight into inflammation regulation." UNIPI. [Link]

  • Xu, et al. "Enzymatic and Free Radical Formation of Cis- and Trans- Epoxyeicosatrienoic In Vitro and In Vivo." NSF.[Link]

Sources

Analytical Dynamics and Handling Protocols for (±)14(15)-EET-d11 in Lipidomic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Epoxyeicosatrienoic acids (EETs), specifically 14,15-EET, are potent endothelium-derived hyperpolarizing factors that regulate vascular tone, renal function, and cellular inflammation[1]. Because endogenous 14,15-EET is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into the inactive metabolite 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), precise quantification of these lipid mediators is essential for evaluating sEH inhibitor efficacy in cardiovascular and metabolic drug development[1][2].

In my experience overseeing high-throughput lipidomic facilities, the most common point of failure in eicosanoid quantification is not the mass spectrometer's sensitivity, but the pre-analytical handling of the standards. To achieve absolute quantification, the use of a stable isotope-labeled internal standard (IS) is non-negotiable. (±)14(15)-EET-d11 serves this exact purpose. By incorporating 11 deuterium atoms, it provides a +11 Da mass shift that cleanly separates its signal from endogenous 14,15-EET, while maintaining identical chromatographic behavior and extraction recovery[3][4].

Physicochemical Lability and Storage Causality

(±)14(15)-EET-d11 is supplied as a solution in ethanol (typically 100 µg/mL) and must be strictly stored at -20°C[3][5]. The causality behind these stringent storage conditions lies in the molecule's structural vulnerabilities:

  • Epoxide Ring Lability: The oxirane ring is highly susceptible to nucleophilic attack and spontaneous hydrolysis in aqueous environments[6].

  • Auto-oxidation: The 1,4-dienyl moieties along the arachidonic acid backbone are prone to free-radical-mediated auto-oxidation[6].

Storing the standard in neat ethanol at sub-zero temperatures minimizes thermodynamic energy and excludes water, effectively arresting both hydrolytic and oxidative degradation pathways[5].

Pathway AA Arachidonic Acid (AA) CYP Cytochrome P450 (CYP2C / CYP2J) AA->CYP Epoxidation EET 14,15-EET (Bioactive Vasodilator) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET 14,15-DHET (Inactive Metabolite) sEH->DHET

Arachidonic Acid Epoxidation and sEH-Mediated Hydrolysis Pathway

Safety and Solvent Exchange Protocol

(±)14(15)-EET-d11 is classified as hazardous; handling requires standard PPE and a fume hood[7]. When preparing working solutions for biological assays or LC-MS/MS, the ethanol vehicle often must be removed to prevent solvent-induced physiological artifacts or matrix suppression.

Protocol 1: Solvent Exchange and Working Solution Preparation
  • Aliquot: Transfer the required volume of the (±)14(15)-EET-d11 ethanol stock to a silanized glass vial to prevent non-specific binding.

  • Evaporation: Evaporate the ethanol under a gentle, continuous stream of high-purity nitrogen gas.

    • Causality: Nitrogen displaces atmospheric oxygen, preventing the oxidative degradation of the diene structures during the concentration step[7].

  • Reconstitution: Immediately dissolve the residual neat oil in the target solvent (e.g., DMSO, DMF, or an aqueous buffer).

  • Aqueous Limitation: If reconstituting in an aqueous buffer like PBS (pH 7.2), the solubility is ~1 mg/mL. Do not store this aqueous solution for more than 24 hours.

    • Causality: Prolonged exposure to water induces spontaneous opening of the epoxide ring, compromising the integrity of the internal standard[5].

Self-Validating LC-MS/MS Extraction Workflow

In lipidomics, extraction recovery can vary wildly due to protein binding and matrix complexity. A self-validating protocol requires spiking the (±)14(15)-EET-d11 internal standard directly into the raw biological matrix before any extraction steps[4]. This ensures that any analyte loss during sample preparation is symmetrically mirrored by the internal standard, allowing for mathematically accurate absolute quantification.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Serum
  • IS Spiking: To 200 µL of plasma, add 20 µL of the (±)14(15)-EET-d11 working solution. Gently vortex.

    • Causality: Early introduction of the IS normalizes downstream variations in extraction efficiency and ion suppression.

  • Protein Disruption: Add 20 µL of methanol to disrupt lipid-protein binding complexes.

  • Extraction: Add 600 µL of ethyl acetate. Vortex vigorously for 3 minutes, then centrifuge at 10,000 x g for 5 minutes to achieve phase separation. Repeat the ethyl acetate extraction twice[8].

  • Concentration: Isolate the upper organic phases, combine them, and evaporate to dryness at 45°C under a nitrogen stream[8].

  • Reconstitution for LC-MS/MS: Reconstitute the residue in 50 µL of a methanol:water mixture containing

    
     (v/v) Butylated hydroxytoluene (BHT)[8].
    
    • Causality: BHT acts as a radical scavenger. Its inclusion in the final autosampler vial is a critical self-validating step that prevents the auto-oxidation of the extracted EETs while awaiting injection[8].

Workflow Spike Spike Matrix with 14,15-EET-d11 Extract Liquid-Liquid Extraction (EtOAc) Spike->Extract Evaporate Evaporate under N2 at 45°C Extract->Evaporate Reconstitute Reconstitute in MeOH:H2O:BHT Evaporate->Reconstitute LCMS UPLC-MS/MS (MRM Mode) Reconstitute->LCMS

Self-Validating LC-MS/MS Extraction Workflow for Eicosanoids

Mass Spectrometry Parameters and Quantitative Data

For UPLC-MS/MS, negative electrospray ionization (ESI-) coupled with Multiple Reaction Monitoring (MRM) is the gold standard for eicosanoid profiling[4][9]. The +11 Da shift of the deuterated standard ensures zero cross-talk with the endogenous target.

Quantitative Data: Optimized MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
14,15-EET 319.2219.1ESI (-)
14,15-EET-d11 (IS) 330.2219.1ESI (-)
14,15-DHET 337.2207.1ESI (-)
14,15-DHET-d11 (IS) 348.2207.1ESI (-)

Note: The m/z 330 → 219 transition for 14,15-EET-d11 and m/z 348 → 207 for 14,15-DHET-d11 provide optimal signal-to-noise ratios for quantification, effectively bypassing background matrix noise[2][9].

Conclusion

Handling (±)14(15)-EET-d11 requires a rigorous understanding of its chemical lability. By strictly controlling the oxidative and hydrolytic environment—through nitrogen evaporation, sub-zero storage, and the strategic use of antioxidants like BHT—researchers can establish a highly reproducible, self-validating analytical system for lipidomic profiling and sEH inhibitor development.

References

  • (±)14(15)-EET-d11 Product Information - Cayman Chemical -3

  • (±)14(15)-EET-d11 Safety and Handling - Cayman Chemical - 7

  • (±)14(15)-EET Product Information - Cayman Chemical - 5

  • 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres - NIH / PMC - 6

  • UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide - NIH / PMC - 4

  • UHPLC-MS/MS Analysis of Arachidonic Acid and 10 of Its Major Cytochrome P450 Metabolites as Free Acids - Chapman University - 9

  • Exercise-Induced Changes in Bioactive Lipids Might Serve as Potential Predictors of Post-Exercise Hypotension - MDPI - 8

  • A novel soluble epoxide hydrolase vaccine protects murine cardiac muscle against myocardial infarction - NIH / PMC - 2

  • GSK2256294 Decreases sEH (Soluble Epoxide Hydrolase) Activity in Plasma, Muscle, and Adipose - AHA Journals - 1

Sources

storage conditions and stability of (±)14(15)-EET-d11

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Storage Dynamics, Stability, and Handling Protocols for (±)14(15)-EET-d11 in Quantitative Lipidomics

Executive Summary

(±)14(15)-EET-d11 is a critical deuterated internal standard used in mass spectrometry-based lipidomics to quantify endogenous 14,15-epoxyeicosatrienoic acid (14,15-EET). Due to the inherent chemical instability of epoxyeicosatrienoic acids, maintaining the structural integrity of this standard is paramount. This whitepaper details the physicochemical vulnerabilities of (±)14(15)-EET-d11, outlines self-validating handling protocols, and establishes field-proven storage conditions to ensure reproducibility and accuracy in pharmacokinetic and biomarker assays.

Mechanistic Role and Biological Context

(±)14(15)-EET-d11 serves as the 11-deuterium isotope-labeled analog of 14,15-EET. Endogenous 14,15-EET is a bioactive lipid mediator generated via the epoxidation of arachidonic acid by cytochrome P450 (CYP) enzymes, specifically the CYP2C23 and CYP2C24 isoforms (1[1]).

In biological systems, 14,15-EET is rapidly metabolized by soluble epoxide hydrolase (sEH) into 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). Because eicosanoids are highly sensitive to matrix effects and ex vivo degradation, the addition of (±)14(15)-EET-d11 as an internal standard is required to normalize extraction recoveries and correct for ion suppression during LC-MS/MS analysis (2[2]).

Pathway AA Arachidonic Acid (Precursor) CYP CYP450 Enzymes (CYP2C23 / CYP2C24) AA->CYP Epoxidation EET 14,15-EET (Bioactive Epoxide) CYP->EET sEH soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET 14,15-DHET (Stable Metabolite) sEH->DHET

Arachidonic acid epoxidation to 14,15-EET and subsequent hydrolysis.

Physicochemical Vulnerabilities and Degradation Causality

The structural integrity of (±)14(15)-EET-d11 is compromised by two primary mechanisms:

  • Epoxide Ring Opening (Hydrolysis): The oxirane ring is susceptible to nucleophilic attack in aqueous environments, degrading into 14,15-DHET-d11. This necessitates storage in anhydrous organic solvents.

  • Auto-oxidation: The polyunsaturated backbone contains three double bonds prone to free-radical-mediated oxidation. Exposure to atmospheric oxygen, trace heavy metals, and UV light accelerates this degradation cascade.

Optimal Storage Conditions and Stability Metrics

To mitigate degradation, (±)14(15)-EET-d11 is commercially supplied as a 100 µg/mL solution in ethanol (1[1]). Ethanol is the preferred solvent because it minimizes spontaneous hydrolysis compared to protic aqueous buffers. For complex sample matrices or working stocks, the addition of 0.05% (w/v) 2,6-di-tert-butyl-4-methylphenol (BHT) is highly recommended to quench free radicals and prevent auto-oxidation (3[3]).

Table 1: Stability and Storage Matrix for (±)14(15)-EET-d11

Storage StateSolvent / MatrixTemperatureAdditives / AtmosphereExpected Stability
Commercial Stock Ethanol (100 µg/mL)-20°CInert Gas Purged≥ 2 Years
Working Standard Ethanol-80°C0.05% (w/v) BHT6 - 12 Months
Autosampler Queue 50% Methanol/Water4°CNone< 24 Hours
Biological Matrix Serum / Plasma-80°C0.05% (w/v) BHT~ 6 Months

Self-Validating Handling Protocols

To ensure the trustworthiness of quantitative lipidomics, the handling of (±)14(15)-EET-d11 must follow a self-validating protocol. Every step must include a physical or analytical check to confirm sample integrity.

Step-by-Step Methodology: Solvent Exchange and Working Stock Preparation

  • Equilibration: Remove the original vial (100 µg/mL in ethanol) from -20°C storage and allow it to equilibrate to room temperature in a desiccator.

    • Causality: Prevents condensation of atmospheric moisture into the anhydrous solvent, which would trigger epoxide hydrolysis.

    • Validation Check: Visually inspect the vial exterior; it must be completely free of frost or moisture before opening.

  • Solvent Evaporation: If a solvent change is required (e.g., to DMSO or DMF), place the vial under a gentle, continuous stream of high-purity nitrogen gas (1[1]).

    • Causality: Nitrogen displaces oxygen, preventing oxidative degradation of the polyunsaturated bonds during concentration.

  • Reconstitution: Immediately upon complete evaporation, add the desired solvent (e.g., DMSO purged with inert gas). The solubility of (±)14(15)-EET-d11 in DMSO or DMF is approximately 50 mg/mL (1[1]).

    • Validation Check: The resulting solution must be completely clear. Any turbidity indicates incomplete dissolution, precipitation, or contamination.

  • Antioxidant Spiking: For LC-MS/MS calibration standard preparation, dilute the stock in ethanol containing 0.05% (w/v) BHT to a working concentration (e.g., 20 ng/mL) (3[3]).

  • Aliquoting and Storage: Divide the working stock into single-use amber glass vials and purge the headspace with argon or nitrogen before sealing. Store immediately at -80°C.

    • Causality: Amber glass prevents UV-mediated degradation. Single-use aliquots prevent freeze-thaw cycles, which introduce oxygen and cause micro-environmental temperature spikes.

Workflow Step1 1. Thaw & Equilibrate (Desiccator, RT) Step2 2. Nitrogen Purge (Evaporate Ethanol) Step1->Step2 Prevents condensation Step3 3. Reconstitute (Degassed Solvent + BHT) Step2->Step3 Prevents oxidation Step4 4. Aliquot (Amber Glass, Single-Use) Step3->Step4 Ensures homogeneity Step5 5. Headspace Purge & Store (Argon, -80°C) Step4->Step5 Prevents UV/Freeze-Thaw

Self-validating experimental workflow for the preparation and storage of EET standards.

Analytical Integration (LC-MS/MS)

During LC-MS/MS analysis, (±)14(15)-EET-d11 is utilized to normalize the extraction recovery of endogenous 14,15-EET. Baseline chromatographic separation is critical because the m/z transitions for 14,15-EET-d11 can exhibit minor cross-talk with other isobaric species or DHETs under low-resolution conditions (4[4]). Utilizing (±)14(15)-EET-d11 at a known spike concentration allows for precise isotope-dilution quantification, effectively neutralizing the impact of matrix-induced ion suppression (2[2]).

References

  • Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry Source: NIH PubMed Central URL:[Link]

  • UHPLC-MS/MS Analysis of Arachidonic Acid and 10 of Its Major Cytochrome P450 Metabolites as Free Acids Source: Chapman University Digital Commons URL:[Link]

Sources

(±)14(15)-EET-d11 molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile, Metabolic Context, and Analytical Application

Executive Summary

This technical guide profiles (±)14(15)-EET-d11 , a stable isotope-labeled internal standard essential for the precise quantification of 14,15-epoxyeicosatrienoic acid (14,15-EET).[1][2] 14,15-EET is a critical cytochrome P450 metabolite of arachidonic acid, implicated in vasodilation and anti-inflammatory signaling.[1]

The d11 isotopolog is engineered with eleven deuterium atoms on the terminal pentyl chain. This modification creates a mass shift of +11 Da, ensuring complete spectral separation from the endogenous analyte while maintaining identical chromatographic behavior.[1] This guide details its molecular properties, biological context, and a validated LC-MS/MS quantification protocol.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The distinct advantage of (±)14(15)-EET-d11 lies in its regiospecific deuteration .[1][2] By labeling the C16–C20 tail, the molecule avoids deuterium loss via metabolic exchange or acid-catalyzed opening of the epoxide ring, a common issue with labile protons.[1]

Table 1: Molecular Specifications
PropertySpecification
Common Name (±)14(15)-EET-d11
Formal Name rel-(14S,15R)-epoxy-5Z,8Z,11Z-eicosatrienoic-16,16,17,17,18,18,19,19,20,20,20-d11 acid
Molecular Formula C₂₀H₂₁D₁₁O₃
Formula Weight 331.5 g/mol
Unlabeled Counterpart C₂₀H₃₂O₃ (MW: 320.5 g/mol )
Mass Shift +11 Da
Solubility Ethanol, DMSO, DMF (~50 mg/ml); PBS pH 7.2 (~1 mg/ml)
Appearance Solution in Ethanol (typically 100 µg/ml)
Stability ≥ 2 years at -20°C (Avoid acidic environments)
Structural Insight

The molecule retains the cis (Z) geometry at the 5, 8, and 11 positions.[1][2][3] The epoxide at 14,15 is formed via CYP450 monooxygenation, which generally preserves the cis configuration of the arachidonic acid double bond.[1] The "(±)" notation indicates a racemic mixture of the 14(S),15(R) and 14(R),15(S) enantiomers.[1][2]

Biological Context: The CYP450/Arachidonic Acid Pathway[10]

Understanding the metabolic fate of 14(15)-EET is crucial for experimental design.[1][2] It is synthesized by CYP epoxygenases (e.g., CYP2C and CYP2J subfamilies) and rapidly degraded by Soluble Epoxide Hydrolase (sEH) into the biologically less active diol, 14,15-DHET.[1][2][3]

Experimental Implication: When quantifying 14(15)-EET, you must often include an sEH inhibitor (e.g., AUDA) during sample collection to prevent the rapid hydrolysis of the epoxide, which would lead to underestimation of the analyte.[1][2]

Diagram 1: 14(15)-EET Metabolic Pathway

This diagram illustrates the synthesis and degradation flow, highlighting the critical node where sEH inhibition is required.[1][2]

CYP_Pathway cluster_inhib Experimental Control AA Arachidonic Acid (C20:4) CYP CYP Epoxygenases (CYP2C, CYP2J) AA->CYP EET 14(15)-EET (Active Metabolite) CYP->EET Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET 14,15-DHET (Inactive Diol) sEH->DHET Hydrolysis (Rapid) Inhibitor sEH Inhibitor (e.g., AUDA) Inhibitor->sEH Blocks

Figure 1: The CYP450 epoxidation pathway showing the conversion of Arachidonic Acid to 14(15)-EET and its subsequent hydrolysis.[1][2][4][5][3]

Analytical Application: LC-MS/MS Quantification Protocol

The use of (±)14(15)-EET-d11 as an Internal Standard (IS) relies on Isotope Dilution Mass Spectrometry (IDMS) .[1][2] Because the d11 analog has nearly identical physicochemical properties (solubility, pKa, hydrophobicity) to the endogenous analyte, it compensates for variability in extraction efficiency and ionization suppression.[1][2][6]

Protocol: Targeted Lipidomics Workflow

Prerequisite: All solvents must be LC-MS grade. Plasticware should be minimized to prevent polymer leaching; use silanized glass where possible.

Step 1: Sample Preparation & Spiking[1][7]
  • Objective: Introduce the IS before any extraction to normalize recovery losses.

  • Procedure:

    • Thaw plasma/tissue samples on ice.

    • Add Antioxidant Cocktail (e.g., BHT/EDTA) and sEH Inhibitor immediately.[1][2]

    • Spike 10 µL of (±)14(15)-EET-d11 (100 ng/mL working solution) into 200 µL of sample.

    • Equilibration: Vortex gently and incubate on ice for 10 min to allow IS to bind to matrix proteins similarly to the analyte.

Step 2: Extraction (Liquid-Liquid Extraction)[1][2]
  • Causality: LLE is preferred over SPE for EETs to minimize acid-catalyzed hydrolysis on silica cartridges.[1]

  • Procedure:

    • Add 600 µL of Ethyl Acetate (acidified with 0.1% Acetic Acid). Note: Acidification protonates the carboxyl group (pKa ~4.8), driving the lipid into the organic phase.[1][2]

    • Vortex vigorously for 30 seconds. Centrifuge at 3,000 x g for 5 min.

    • Transfer the upper organic layer to a clean glass tube.

    • Repeat extraction once.

    • Evaporate combined organic layers under a gentle stream of Nitrogen gas. Do not use heat (>30°C degrades epoxides).[1][2]

Step 3: LC-MS/MS Analysis[1][2]
  • Reconstitution: Dissolve residue in 50 µL of 50:50 Water:Acetonitrile.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1][2]

  • Mobile Phase:

    • A: Water + 0.01% Acetic Acid

    • B: Acetonitrile + 0.01% Acetic Acid[2]

  • Detection: Negative Electrospray Ionization (ESI-).[1][2]

Table 2: MRM Transitions (Multiple Reaction Monitoring)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
14(15)-EET 319.2 [M-H]⁻175.1~16
(±)14(15)-EET-d11 330.3 [M-H]⁻186.2~16

Note: The mass difference of 11 Da is preserved in the fragment ion (175 vs 186), confirming the deuterium label is located on the fragment retained during collision-induced dissociation.[1][2]

Diagram 2: Quantification Logic Flow

This diagram details the logic of the Isotope Dilution method, ensuring self-validation through ratio metrics.

IDMS_Workflow cluster_validation Self-Validation Check Sample Biological Sample (Unknown [EET]) Mix Equilibration (Matrix Integration) Sample->Mix IS Internal Standard (Fixed [d11-EET]) IS->Mix Extract Extraction & Reconstitution (Losses occur here) Mix->Extract MS LC-MS/MS Analysis (ESI Negative Mode) Extract->MS Ratio Calculate Area Ratio (Area_Analyte / Area_IS) MS->Ratio Raw Data Check IS Recovery Check: Is signal > 5% of pure std? MS->Check Quant Final Quantification (Corrected for Recovery) Ratio->Quant Interpolate from Std Curve

Figure 2: The Isotope Dilution Mass Spectrometry (IDMS) workflow. The ratio calculation nullifies extraction errors because the IS and analyte suffer identical losses.

Handling, Stability & Storage

EETs are chemically labile. The epoxide ring is susceptible to hydration (opening to a diol) in acidic conditions and oxidation by free radicals.[1][2]

  • Storage: Store the stock solution (in ethanol) at -20°C or below. For long-term storage (>1 year), -80°C is recommended.[1][2]

  • Solvent Exchange: If your protocol requires a different solvent (e.g., DMSO for cell culture), evaporate the ethanol using a nitrogen stream.[1][2] Never use a rotary evaporator with a water bath , as heat promotes degradation.[1]

  • Vial Material: Use amber glass vials to protect from UV-induced isomerization.[1]

  • Inert Atmosphere: Always purge opened vials with Argon or Nitrogen gas before re-sealing to prevent oxidative degradation of the polyunsaturated backbone.

References

  • Capdevila, J.H., Falck, J.R., and Harris, R.C. (2000).[1][2] Cytochrome P450 and arachidonic acid bioactivation: Molecular and functional properties of the arachidonate monooxygenase. Journal of Lipid Research, 41(2), 163-181.[1][2][8] [Link]

  • Zeldin, D.C. (2001).[1][2] Epoxygenase Pathways of Arachidonic Acid Metabolism.[9][3][10] Journal of Biological Chemistry, 276(39), 36059-36062.[1][2] [Link]

  • Morisseau, C., & Hammock, B. D. (2013).[1][2] Impact of Soluble Epoxide Hydrolase Inhibition on Chronic Diseases. Annual Review of Pharmacology and Toxicology, 53, 37-58.[1] [Link][1][2]

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Function of Epoxyeicosatrienoic Acids (EETs) in the Cardiovascular System

This guide provides a comprehensive overview of the synthesis, signaling, and multifaceted functions of epoxyeicosatrienoic acids (EETs) within the cardiovascular system. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the therapeutic potential of this critical signaling pathway.

Introduction: The Endogenous Vasoprotective Lipid Mediators

Epoxyeicosatrienoic acids (EETs) are a group of lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases. For decades, they have been recognized as potent endogenous mediators with significant protective effects on the cardiovascular system. Unlike prostaglandins and leukotrienes, which are products of the cyclooxygenase and lipoxygenase pathways respectively, EETs represent the "third pathway" of arachidonic acid metabolism. Their functions are diverse, ranging from potent vasodilation and anti-inflammation to promoting angiogenesis and protecting the heart from ischemic injury. This guide will delve into the core mechanisms of EETs' action, the experimental methodologies used to elucidate their function, and the burgeoning field of therapeutic strategies targeting this pathway.

Synthesis and Metabolism: A Tightly Regulated Balance

The biological activity of EETs is meticulously controlled by their synthesis and degradation.

Synthesis by Cytochrome P450 Epoxygenases

EETs are produced from arachidonic acid through the action of specific CYP epoxygenases. In humans, the primary enzymes responsible for EET synthesis in the cardiovascular system are CYP2J2 and CYP2C8. These enzymes are highly expressed in endothelial cells, cardiomyocytes, and smooth muscle cells. There are four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET, each with distinct biological activities.

EET_Synthesis cluster_membrane Cellular Synthesis AA Arachidonic Acid (in cell membrane) CYP CYP Epoxygenases (CYP2J2, CYP2C8) AA->CYP Epoxidation PLA2 Phospholipase A2 EETs EETs (5,6-, 8,9-, 11,12-, 14,15-EET) CYP->EETs

Caption: Synthesis of EETs from arachidonic acid by CYP epoxygenases.

Degradation by Soluble Epoxide Hydrolase (sEH)

The biological effects of EETs are terminated through their rapid hydrolysis into less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene. The activity of sEH is a critical determinant of endogenous EET levels. Consequently, inhibition of sEH has emerged as a primary therapeutic strategy to augment the beneficial effects of EETs.

Cardiovascular Functions of EETs: A Multifaceted Protective Role

EETs exert a wide range of protective effects on the cardiovascular system.

Vasodilation and Blood Pressure Regulation

EETs are potent vasodilators and play a crucial role in the regulation of vascular tone and blood pressure. They are considered to be major contributors to endothelium-derived hyperpolarization (EDH).

  • Mechanism of Action: EETs, released from endothelial cells, act on adjacent vascular smooth muscle cells (VSMCs). They activate large-conductance calcium-activated potassium (BKCa) channels, leading to potassium efflux, hyperpolarization of the VSMC membrane, and subsequent closure of voltage-gated calcium channels. This reduction in intracellular calcium concentration results in smooth muscle relaxation and vasodilation.

Vasodilation_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP EETs_EC EETs CYP->EETs_EC BKCa BKCa Channel EETs_EC->BKCa Activation K_efflux K+ Efflux BKCa->K_efflux Hyperpol Hyperpolarization K_efflux->Hyperpol Ca_channel Voltage-gated Ca2+ Channel (Closed) Hyperpol->Ca_channel Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Relaxation Vasodilation Ca_influx->Relaxation

Caption: EET-mediated vasodilation pathway in the vasculature.

Anti-inflammatory Effects

Chronic inflammation is a key driver of many cardiovascular diseases, including atherosclerosis. EETs possess potent anti-inflammatory properties.

  • Mechanism of Action: EETs exert their anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. They prevent the degradation of IκBα, the inhibitory subunit of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus. This leads to a reduction in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and adhesion molecules (e.g., VCAM-1, ICAM-1).

Angiogenesis

EETs promote the formation of new blood vessels, a process known as angiogenesis. This is particularly important in the context of tissue repair after ischemic injury.

  • Mechanism of Action: EETs stimulate endothelial cell proliferation, migration, and tube formation. These effects are mediated through the activation of signaling pathways involving PI3K/Akt and MAPK.

Cardioprotection

EETs have demonstrated significant cardioprotective effects in various models of cardiac injury.

  • Ischemia-Reperfusion Injury: EETs protect the heart from damage caused by ischemia-reperfusion by reducing infarct size, inhibiting apoptosis, and preserving mitochondrial function.

  • Cardiac Hypertrophy and Fibrosis: EETs can attenuate the development of cardiac hypertrophy and fibrosis in response to pressure overload or neurohormonal stimulation.

  • Anti-arrhythmic Effects: EETs have been shown to possess anti-arrhythmic properties, although the underlying mechanisms are still being fully elucidated.

Therapeutic Potential: Targeting the EET Pathway

The profound and multifaceted protective effects of EETs on the cardiovascular system make them an attractive target for therapeutic intervention.

Soluble Epoxide Hydrolase Inhibitors (sEHIs)

Given the rapid degradation of EETs by sEH, inhibiting this enzyme has emerged as a leading strategy to augment endogenous EET levels and enhance their beneficial effects. Numerous potent and selective sEHIs have been developed and have shown promise in preclinical models of hypertension, atherosclerosis, myocardial infarction, and stroke.

EET Analogs and Agonists

The development of stable EET analogs that are resistant to sEH-mediated hydrolysis and EET receptor agonists represents another promising therapeutic avenue.

Therapeutic StrategyMechanism of ActionPotential Cardiovascular Indications
sEH Inhibitors Increase endogenous EET levels by preventing their degradation.Hypertension, Atherosclerosis, Myocardial Infarction, Stroke, Heart Failure
EET Analogs Mimic the effects of endogenous EETs but with improved stability.Hypertension, Ischemic Heart Disease
EET Agonists Directly activate EET receptors to elicit downstream signaling.Hypertension, Inflammation

Experimental Methodologies for Studying EET Function

A variety of experimental techniques are employed to investigate the role of EETs in the cardiovascular system.

Measurement of EETs and DHETs

Accurate quantification of EETs and their metabolites is crucial for understanding their physiological and pathophysiological roles.

  • Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

    • Sample Collection: Collect plasma, urine, or tissue samples.

    • Lipid Extraction: Perform solid-phase or liquid-liquid extraction to isolate the lipid fraction.

    • Derivatization (Optional): Derivatize samples to improve ionization efficiency and chromatographic separation.

    • LC Separation: Separate the different EET and DHET regioisomers using a C18 reverse-phase column.

    • MS/MS Detection: Utilize tandem mass spectrometry with multiple reaction monitoring (MRM) for sensitive and specific detection and quantification.

Vascular Reactivity Assays

These assays are used to assess the direct effects of EETs on vascular tone.

  • Protocol: Wire Myography

    • Vessel Isolation: Dissect small arteries (e.g., mesenteric, coronary) from experimental animals.

    • Mounting: Mount vessel segments on a wire myograph in a physiological salt solution.

    • Equilibration: Allow the vessels to equilibrate under a standardized tension.

    • Pre-constriction: Constrict the vessels with a vasoconstrictor (e.g., phenylephrine, U46619).

    • EET Application: Apply increasing concentrations of EETs or EET analogs and record the changes in vessel tension to generate a concentration-response curve.

Conclusion and Future Directions

Epoxyeicosatrienoic acids are powerful endogenous lipid mediators with a broad spectrum of protective effects on the cardiovascular system. Their roles in regulating blood pressure, inflammation, angiogenesis, and cardioprotection are well-established. The development of therapeutic strategies to augment EET signaling, particularly through the inhibition of soluble epoxide hydrolase, holds immense promise for the treatment of a wide range of cardiovascular diseases. Future research will focus on the clinical translation of sEH inhibitors, the identification and characterization of specific EET receptors, and a deeper understanding of the intricate signaling networks regulated by these fascinating molecules.

References

  • Title: Epoxyeicosatrienoic acids and cardioprotection: the road to translation. Source: Nature Reviews Cardiology URL: [Link]

  • Title: Epoxyeicosatrienoic acids (EETs): A new therapeutic target for cardiovascular diseases. Source: European Journal of Pharmacology URL: [Link]

  • Title: Epoxyeicosatrienoic acids and 20-hydroxyeicosatetraenoic acid on endothelial function in hypertension. Source: Oncotarget URL: [Link]

  • Title: Soluble epoxide hydrolase: a new therapeutic target for cardiovascular diseases. Source: Journal of Cardiovascular Pharmacology URL: [Link]

  • Title: Soluble Epoxide Hydrolase 2: A New Therapeutic Target for Hypertension. Source: International Journal of Molecular Sciences URL: [Link]

  • Title: The CYP-epoxygenase/sEH system: a new therapeutic target for the treatment of cardiovascular diseases. Source: Acta Pharmacologica Sinica URL: [Link]

The Resolution Lipidome: A Technical Guide to Epoxyeicosatrienoic Acids (EETs) in Inflammation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of Epoxyeicosatrienoic Acids (EETs) in Inflammation Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Abstract

While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid (AA) metabolism are classically associated with promoting inflammation, the cytochrome P450 (CYP) epoxygenase branch produces metabolites—Epoxyeicosatrienoic Acids (EETs)—that function as potent autocrine and paracrine resolution agonists.[1][2][3][4] This guide analyzes the biochemical mechanisms of EETs, specifically their ability to inhibit NF-κB and activate PPARγ, and details the critical role of Soluble Epoxide Hydrolase (sEH) as the metabolic checkpoint. It provides validated protocols for the difficult task of quantifying these unstable lipids and outlines the current landscape of sEH inhibitors in drug development.

Part 1: The Biochemistry of Resolution

The Third Branch of the Arachidonic Cascade

Most inflammatory research focuses on prostaglandins (COX) and leukotrienes (LOX). However, the CYP epoxygenase pathway transforms AA into four regioisomeric epoxides:[1][4]

  • 5,6-EET (Chemically unstable, forms a lactone)

  • 8,9-EET

  • 11,12-EET

  • 14,15-EET (Most abundant and studied)

Unlike their COX/LOX counterparts, EETs are generally anti-inflammatory, vasodilatory, and cytoprotective . They function as Endothelium-Derived Hyperpolarizing Factors (EDHF), causing vascular smooth muscle relaxation via BKCa channel activation.

The Metabolic Checkpoint: sEH

The biological half-life of EETs is seconds to minutes. They are rapidly hydrolyzed by Soluble Epoxide Hydrolase (sEH/EPHX2) into dihydroxyeicosatrienoic acids (DHETs).[5]

  • EETs: Active, Anti-inflammatory, Vasodilatory.[2][4][6][7]

  • DHETs: Generally inactive or pro-inflammatory (less active than EETs), easily excreted.

Critical Insight: In inflammatory disease states, sEH expression is often upregulated, effectively "short-circuiting" the body's natural resolution response. Therefore, the EET/DHET ratio is a more significant biomarker of inflammatory status than absolute EET levels alone.

Part 2: Visualizing the Pathway

The following diagram illustrates the competitive metabolism of Arachidonic Acid and the critical role of sEH.

CYP_Pathway AA Arachidonic Acid (AA) CYP CYP Epoxygenases (CYP2C, CYP2J) AA->CYP Epoxidation COX COX-1/2 AA->COX LOX LOX AA->LOX EETs EETs (Epoxyeicosatrienoic Acids) *Anti-Inflammatory* CYP->EETs Prostaglandins Prostaglandins (Pro-Inflammatory) COX->Prostaglandins Leukotrienes Leukotrienes (Pro-Inflammatory) LOX->Leukotrienes DHETs DHETs (Dihydroxyeicosatrienoic Acids) *Biologically Inactive* EETs->DHETs Rapid Hydrolysis sEH Soluble Epoxide Hydrolase (sEH) sEH->EETs Degrades

Caption: The CYP epoxygenase branch competes with COX/LOX. sEH acts as the "kill switch" for the anti-inflammatory EETs.

Part 3: Molecular Mechanisms of Action

EETs do not merely "dampen" inflammation; they actively interrupt signaling cascades.

NF-κB Inhibition (The Primary Mechanism)

Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is the master regulator of cytokine production.

  • Mechanism: EETs (particularly 11,12- and 14,15-EET) inhibit the phosphorylation of IκB Kinase (IKK).

  • Result: IκBα (the inhibitor) is not degraded. NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to transcribe genes for VCAM-1, ICAM-1, TNF-α, and IL-6.

PPARγ Activation

EETs act as endogenous ligands for Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

  • Mechanism: Upon binding EETs, PPARγ heterodimerizes with RXR and binds to PPREs (response elements).[3]

  • Transrepression: Crucially, activated PPARγ physically interacts with NF-κB and AP-1, preventing them from binding to DNA (transrepression). This is a distinct pathway from the direct IKK inhibition.

ER Stress Reduction

EETs reduce Endoplasmic Reticulum (ER) stress by modulating the Unfolded Protein Response (UPR), specifically downregulating the PERK/eIF2α pathway, which is often hyperactive in metabolic inflammation (diabetes).

Part 4: Experimental Methodologies

Warning: EETs are labile epoxides. They are sensitive to acid hydrolysis and auto-oxidation. Standard lipid extraction protocols will destroy them.

Protocol A: LC-MS/MS Quantification of EETs

Target: Plasma or Tissue Homogenate.

1. Sample Collection & Preservation (Critical Step):

  • Collect blood into EDTA tubes containing sEH inhibitor (e.g., 10 µM AUDA or TPPU) and Antioxidant (0.005% BHT or Triphenylphosphine).

  • Why: sEH works immediately upon blood draw; without inhibitor, EETs vanish in seconds. BHT prevents auto-oxidation of AA into non-enzymatic peroxides.

2. Extraction (Solid Phase Extraction - SPE):

  • Do not use plasticware if possible; EETs adhere to polypropylene. Use silanized glass.

  • Spike with deuterated internal standards (e.g., 14,15-EET-d11).

  • Acidify sample slightly (pH 4.0) with dilute acetic acid (avoid strong mineral acids like HCl).

  • Load onto C18 SPE columns (pre-conditioned with methanol/water).

  • Wash with water; elute with ethyl acetate.

3. LC-MS/MS Analysis:

  • Column: C18 Reverse Phase (1.7 µm particle size for UPLC).

  • Mobile Phase: Gradient of Water/Acetonitrile with 0.02% Acetic Acid (enhances ionization in negative mode).

  • Ionization: Electrospray Ionization (ESI) in Negative Mode [M-H]-.

  • Transitions (MRM):

    • 14,15-EET: m/z 319.2 → 175.1

    • 14,15-DHET: m/z 337.2 → 207.1

Protocol B: Fluorescent sEH Activity Assay

Target: Screening inhibitors or measuring tissue sEH activity.

  • Substrate: Use PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

  • Reaction: sEH hydrolyzes PHOME to produce a highly fluorescent cyanohydrin, which spontaneously decomposes to cyanohydrin and 6-methoxy-2-naphthaldehyde (fluorescent).

  • Readout: Excitation 330 nm / Emission 465 nm.

  • Validation: Run parallel wells with a known sEH inhibitor (e.g., t-AUCB) to confirm signal specificity.

Part 5: Therapeutic Frontiers (sEH Inhibitors)

The pharmaceutical strategy is not to administer EETs (too unstable) but to inhibit sEH (sEHI), thereby stabilizing endogenous EETs.

Comparative Data: sEH Inhibitors
InhibitorStructure ClassStatusKey Features
AUDA Urea-basedPreclinicalFirst generation. Poor solubility/metabolic stability. Tool compound only.
TPPU Urea-basedPreclinicalHigh potency, excellent pharmacokinetics, crosses Blood-Brain Barrier (BBB).
GSK2256294 Urea-basedPhase I/IITested for COPD and subarachnoid hemorrhage. Good safety profile.
EC5026 Non-ureaPhase ITargeted for neuropathic pain. Designed to avoid "crystal formation" issues of ureas.
Mechanism of Therapeutic Intervention

The following diagram details how sEH inhibitors (sEHI) restore the anti-inflammatory state.

sEH_Inhibition Drug sEH Inhibitor (e.g., TPPU, GSK2256294) sEH sEH Enzyme Drug->sEH Blocks EETs Endogenous EETs (Accumulate) sEH->EETs Degradation Prevented NFkB NF-κB Pathway EETs->NFkB Inhibits Mito Mitochondrial Protection EETs->Mito Preserves Function Pain Neuropathic Pain Signaling EETs->Pain Reduces Hyperalgesia

Caption: Pharmacological inhibition of sEH causes accumulation of endogenous EETs, restoring anti-inflammatory signaling.

References

  • Zeldin, D. C. (2001). Epoxygenase pathways of arachidonic acid metabolism. Journal of Biological Chemistry, 276(39), 36059-36062. Link

  • Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases.[8] Nature Reviews Drug Discovery, 8(10), 794-814. Link

  • Node, K., et al. (1999). Anti-inflammatory properties of cytochrome P450 epoxygenase-derived eicosanoids. Science, 285(5431), 1276-1279. Link

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual Review of Pharmacology and Toxicology, 53, 37-58. Link

  • Yang, J., et al. (2011). Quantitative profiling of arachidonic acid metabolites in biological fluids using LC-MS/MS. Methods in Molecular Biology, 579, 157-175. Link

Sources

Methodological & Application

Application Note: High-Fidelity Quantification of Eicosanoids Using (±)14(15)-EET-d11 as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Protocol and Methodological Guide

Introduction & Mechanistic Context

(±)14(15)-epoxyeicosatrienoic acid (14,15-EET) is a highly bioactive lipid mediator formed via the epoxidation of arachidonic acid by cytochrome P450 (CYP) enzymes, predominantly the CYP2C and CYP2J isoforms 1. It plays a critical role in cardiovascular homeostasis by inducing vasodilation and exhibits potent anti-inflammatory properties, such as preventing oxidized LDL-induced increases in leukotriene B4 (LTB4) 2.

In biological systems, EETs are rapidly metabolized by soluble epoxide hydrolase (sEH) into their corresponding, less active dihydroxyeicosatrienoic acids (DHETs). Because endogenous concentrations are often in the low ng/mL or pg/mL range, accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires rigorous correction for matrix effects, ionization suppression, and extraction losses. (±)14(15)-EET-d11 , a stable isotopically labeled analog containing 11 deuterium atoms, is the gold-standard internal standard (IS) for this purpose. It perfectly co-elutes with endogenous 14,15-EET while providing a distinct mass shift (Δm/z = +11), enabling highly specific isotope dilution mass spectrometry 3.

Pathway AA Arachidonic Acid (Precursor) CYP CYP450 Epoxygenases (CYP2C, CYP2J) AA->CYP EET (±)14(15)-EET (Bioactive Vasodilator) CYP->EET Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET (±)14(15)-DHET (Inactive Metabolite) sEH->DHET Hydrolysis

CYP450-mediated arachidonic acid metabolism pathway generating 14,15-EET.

Analytical Challenges & Experimental Causality

As an application scientist, I emphasize that an LC-MS/MS protocol must be a self-validating system . Every reagent added and every parameter tuned must serve a specific mechanistic purpose:

  • Preventing Ex Vivo Auto-Oxidation: Eicosanoids possess multiple double bonds, making them highly susceptible to free radical degradation. Causality: We mandate the addition of Butylated hydroxytoluene (BHT) to quench lipid peroxidation chain reactions, and Triphenylphosphine (TPP) to reduce pre-existing hydroperoxides. Without these, artificial epoxides form ex vivo, catastrophically skewing quantification 4, [[5]]().

  • Matrix Effect Mitigation via SPE: Direct protein precipitation leaves behind phospholipids that cause severe ion suppression in the electrospray ionization (ESI) source. Causality: Solid-Phase Extraction (SPE) isolates the hydrophobic eicosanoids. By comparing the peak area of the spiked 14,15-EET-d11 IS in the sample against a neat standard, the protocol self-validates its extraction efficiency (typically ~63.5%) 6, 4.

  • Isobaric Crosstalk Elimination: 14,15-EET shares a precursor mass (m/z 319.1) with 11,12-EET, 8,9-EET, and 5,6-EET. Causality: We utilize a highly specific Multiple Reaction Monitoring (MRM) transition for 14,15-EET-d11 (m/z 330.2 → 268.2). Selecting this specific transition prevents crosstalk with endogenous 8,9-EET, which can occur if suboptimal transitions are used 3.

Step-by-Step Experimental Protocol

Reagent & Standard Preparation
  • Internal Standard Stock: Obtain (±)14(15)-EET-d11 (supplied at 100 µg/mL in ethanol, ≥99% isotopic purity) 1. Store at -80°C.

  • Working IS Solution: Dilute the stock in ethanol containing 0.05% (w/v) BHT to a working concentration of 50 ng/mL. Because biological matrices can exhibit high signal variability, spiking a higher concentration of the d11 IS ensures reliable normalization 7.

  • Calibration Standards: Prepare unlabeled (±)14(15)-EET standards ranging from 0.05 ng/mL to 100 ng/mL. Spike each standard with 10 µL of the working IS solution.

Biological Sample Extraction (Plasma/Serum)
  • Quenching: To 200 µL of plasma/serum, immediately add 10 µL of the 50 ng/mL (±)14(15)-EET-d11 IS solution. Add 5 µL of 0.2 M BHT and 5 µL of 0.2 M TPP to arrest oxidation 5.

  • Protein Precipitation: Add 800 µL of ice-cold Methanol/Acetonitrile (1:1, v/v). Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB 96-well plate (5 mg/well) with 1 mL Methanol, followed by 1 mL LC-MS grade water [[8]]().

    • Load the sample supernatant (diluted with 2 mL water to reduce organic strength <15%).

    • Wash with 1 mL of 5% Methanol in water to elute polar interferents.

    • Elute target eicosanoids with 1 mL of Ethyl Acetate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute in 50 µL of Water/Acetonitrile/Methanol (50:40:10, v/v/v) prior to injection 5.

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike IS 14,15-EET-d11 + BHT/TPP Sample->Spike Precip Protein Precipitation (MeOH/ACN) Spike->Precip SPE Solid-Phase Extraction (Oasis HLB) Precip->SPE LCMS UHPLC-MS/MS (MRM Mode) SPE->LCMS Data Data Normalization (Analyte/IS Ratio) LCMS->Data

Step-by-step LC-MS/MS sample preparation and analysis workflow for eicosanoids.

UHPLC-MS/MS Parameters
  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm) maintained at 40°C [[5]]().

  • Mobile Phase A: LC-MS grade Water with 0.01% Acetic Acid.

  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.01% Acetic Acid.

  • Gradient: 30% B to 70% B over 10 minutes, followed by a 100% B column wash. Flow rate: 0.3 mL/min.

  • Ionization: Electrospray Ionization in Negative mode (ESI-). Capillary voltage: 2.0 - 3.1 kV. Desolvation Temp: 400 - 450°C 4, [[5]]().

Data Presentation & Analytical Validation

Accurate quantification relies on specific MRM transitions. The table below outlines the optimized transitions required to differentiate 14,15-EET from its isobaric regioisomers.

Table 1: Optimized MRM Transitions for EETs and Internal Standards 3, 5

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
(±)14(15)-EET319.1219.115
(±)14(15)-EET-d11 (IS) 330.2 268.2 16
(±)11,12-EET319.1166.715
(±)8,9-EET319.1155.114
(±)5,6-EET319.1191.215

To ensure the protocol is robust, the following validation parameters should be expected when utilizing 14,15-EET-d11 in human serum or plasma matrices.

Table 2: Typical Validation Parameters in Biological Matrices [[6]](), 4

ParameterValue / Range
Linear Dynamic Range0.05 – 100 ng/mL
Limit of Quantification (LOQ)0.048 – 0.44 ng/mL
Extraction Recovery (14,15-EET-d11)63.5% ± 8.9%
Matrix Effect73.0% – 128.0%
Intra-day Precision (RSD)< 8.0%

Conclusion

The integration of (±)14(15)-EET-d11 as an internal standard is indispensable for the rigorous quantification of the arachidonic acid cascade. By utilizing isotope dilution mass spectrometry alongside stringent anti-oxidative sample preparation (BHT/TPP) and SPE cleanup, researchers can achieve high-fidelity tracking of eicosanoid flux in inflammatory and cardiovascular disease models.

References

  • Cayman Chemical.(±)14(15)
  • NIH / PubMed.Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry.
  • NIH / PMC.Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry (Methodology).
  • Cayman Chemical.(±)14(15)
  • NIH / PMC.
  • Chapman University.UHPLC-MS/MS Analysis of Arachidonic Acid and 10 of Its Major Cytochrome P450 Metabolites as Free Acids.
  • NSF.
  • NIH / PMC.UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.

Sources

High-Performance Quantification of 14(15)-EET in Plasma Using (±)14(15)-EET-d11

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: AN-EET-014

Executive Summary

This guide details the robust quantification of 14(15)-Epoxyeicosatrienoic acid (14(15)-EET) in plasma. 14(15)-EET is a potent vasodilator and anti-inflammatory mediator derived from Arachidonic Acid (AA) via CYP450 epoxygenases.[1][2] Its quantification is complicated by two factors: rapid hydrolysis by Soluble Epoxide Hydrolase (sEH) into the inactive 14,15-DHET, and extensive esterification into plasma phospholipids.[1]

This protocol utilizes (±)14(15)-EET-d11 as an internal standard (IS) to compensate for extraction losses and matrix effects.[1][2] It distinguishes between Free EETs (circulating signaling pool) and Total EETs (membrane-bound reservoir), providing a validated workflow for alkaline hydrolysis (saponification) and Solid Phase Extraction (SPE).[1][2]

Biological Context & Stability Challenge

To quantify 14(15)-EET accurately, one must understand its lifecycle.[1][2] The molecule is transient; upon collection, plasma sEH immediately begins degrading the analyte. Furthermore, >90% of EETs in circulation are esterified to the sn-2 position of phospholipids, requiring hydrolysis for total pool assessment.

Metabolic Pathway Diagram

EET_Pathway AA Arachidonic Acid (Membrane Bound) CYP CYP epoxygenases (CYP2C, CYP2J) AA->CYP EET 14(15)-EET (Active Vasodilator) AA->EET Epoxidation DHET 14,15-DHET (Inactive Diol) EET->DHET Hydrolysis (Rapid!) PL Phospholipid Reservoir EET->PL Esterification sEH Soluble Epoxide Hydrolase (sEH) sEH->DHET

Figure 1: The metabolic fate of 14(15)-EET.[1][2][3][4] Note the rapid hydrolysis step which necessitates immediate sample stabilization.

Materials & Reagents

Standards
  • Analyte: (±)14(15)-EET (Cayman Chem Item No. 50651).[1][2][5]

  • Internal Standard: (±)14(15)-EET-d11 (Cayman Chem Item No. 10006410).[1][2][5]

    • Why d11? The d11 variant places deuterium atoms on the terminal methyl tail (C16-C20).[1][2] This shift (+11 Da) is sufficient to separate it from the native isotope envelope while retaining identical chromatographic behavior and ionization efficiency.[2]

Reagents
  • Antioxidant/Stabilizer Cocktail: Triphenylphosphine (TPP) and Butylated hydroxytoluene (BHT).[1][2]

  • sEH Inhibitor: AUDA or TPPU (Optional but recommended for "Free" EET analysis).[1][2]

  • Hydrolysis Base: 1 M Potassium Hydroxide (KOH).[1][2]

  • Extraction Solvents: Ethyl Acetate, Methanol (LC-MS grade), Acetonitrile.[1][2]

  • Acidifier: Formic Acid or Glacial Acetic Acid.

Protocol: Sample Preparation & Extraction

This protocol describes the Total EET method (Saponification).[2] For Free EET , skip Step 2 and proceed directly to acidification and extraction.

Step 1: Plasma Collection (The "Golden Hour")
  • Action: Collect blood into EDTA tubes containing TPP (0.2 mM final) and BHT (0.2 mM final) to prevent auto-oxidation.

  • Critical: If measuring Free EETs, add an sEH inhibitor (e.g., AUDA, 10 µM) immediately.[1]

  • Storage: Centrifuge at 4°C, 2000 x g for 10 min. Flash freeze plasma in liquid nitrogen. Store at -80°C.

Step 2: Alkaline Hydrolysis (Saponification)[1][2]
  • Purpose: Release esterified EETs from lipoproteins/phospholipids.

  • Procedure:

    • Thaw 500 µL plasma on ice.

    • Spike IS: Add 10 µL of (±)14(15)-EET-d11 (100 ng/mL working solution). Vortex 10s.

    • Add 500 µL of 1 M KOH (in 50% MeOH).

    • Incubate at 50°C for 30 minutes (mild heat is required; excessive heat degrades epoxides).

    • Neutralization: Cool to room temperature. Add ~80-100 µL of Glacial Acetic Acid.

    • Check pH: Adjust pH to 4.0–5.0 .

      • Warning: pH < 3.0 causes acid-catalyzed hydrolysis of EETs to DHETs. pH > 6.0 reduces extraction efficiency.

Step 3: Solid Phase Extraction (SPE)
  • Cartridge: Strata-X or Oasis HLB (60 mg / 3 mL).[1][2]

  • Workflow:

    • Condition: 3 mL MeOH followed by 3 mL Water.

    • Load: Apply neutralized sample (from Step 2).

    • Wash: 3 mL 5% MeOH in Water (removes salts/proteins).

    • Elute: 3 mL 100% Ethyl Acetate (or MeOH).

    • Dry: Evaporate under Nitrogen stream at room temperature.

    • Reconstitute: 100 µL of Mobile Phase A/B (50:50).

LC-MS/MS Methodology

Chromatography Conditions
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).[1][2]

  • Column: C18 Reverse Phase (e.g., Kinetex 1.7µm C18, 100 x 2.1 mm).[1][2]

  • Mobile Phase A: Water + 0.01% Acetic Acid (Avoid Formic Acid if sensitivity drops, as acetate adducts can sometimes be more stable for EETs, though Formic is standard).[1][2]

  • Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.

  • Flow Rate: 0.3 - 0.4 mL/min.[1]

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Negative Mode .[1][2]

  • Mode: Multiple Reaction Monitoring (MRM).[1][2][6]

Table 1: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Dwell Time (ms)
14(15)-EET 319.2 [M-H]⁻219.215 - 2050
(±)14(15)-EET-d11 330.5 [M-H]⁻219.2*15 - 2050
14,15-DHET (Monitor)337.2 [M-H]⁻207.120 - 2550

*Note on d11 Transition: The d11 label is on the methyl terminus (tail).[2] The fragmentation of EETs typically involves cleavage near the epoxide. The fragment retaining the carboxyl group (head) often loses the tail.[2] Since the tail contains the deuteriums, the product ion for the d11 standard is often the same mass as the native (m/z 219) or slightly shifted depending on exact cleavage. Verify this transition experimentally by infusing the pure standard. If the tail fragment is monitored, the transition would be ~330 -> ~111.

Analytical Workflow Diagram

Workflow Start Plasma Sample (500 µL) Spike Spike IS: (±)14(15)-EET-d11 Start->Spike Hydrolysis Alkaline Hydrolysis (1M KOH, 50°C, 30 min) *Releases Esterified EETs* Spike->Hydrolysis For Total EETs Neutralize Neutralize to pH 4.5 (Acetic Acid) Spike->Neutralize For Free EETs Hydrolysis->Neutralize SPE SPE Extraction (Strata-X / Oasis HLB) Neutralize->SPE Dry Evaporate & Reconstitute (50:50 MeOH:H2O) SPE->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS

Figure 2: Step-by-step analytical workflow. The dashed line indicates the alternative path for "Free" EET analysis, skipping the saponification step.

Validation & Troubleshooting

Self-Validating the Protocol
  • Recovery Check: Compare the peak area of the IS (d11) spiked before extraction vs. spiked into the final vial. Recovery should be >70%.

  • Hydrolysis Efficiency: Analyze a sample with and without Step 2. "Total" levels should be 10-50x higher than "Free" levels.[1] If they are equal, saponification failed.

  • Artifact Monitoring: Monitor the 14,15-DHET channel (337 -> 207). If DHET levels spike disproportionately in your "Total" samples compared to "Free", your pH adjustment during neutralization was likely too acidic (<3.0), causing artificial hydrolysis.[1][2]

Common Pitfalls
  • Ion Suppression: Phospholipids are the enemy. If using LLE (liquid-liquid extraction) instead of SPE, matrix effects are higher.[1][2] Use the d11 IS to normalize, but SPE is preferred for cleaner baselines.

  • Peak Tailing: EETs are carboxylic acids. Ensure your mobile phase has sufficient acid (0.01-0.02% Acetic Acid) to protonate the group and sharpen peaks.[1][2]

References

  • Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-EET... in human plasma. Journal of Chromatography B.

  • A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic... acids in human plasma. Analytical and Bioanalytical Chemistry.

  • Cayman Chemical Product Insert: (±)14(15)-EET-d11. Cayman Chemical.[5]

  • Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites. LIPID MAPS.

Sources

lipidomics sample preparation with (±)14(15)-EET-d11 standard

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Lipidomics – Quantification of 14(15)-EET using (±)14(15)-EET-d11 Internal Standard

Strategic Overview

The Target: 14(15)-Epoxyeicosatrienoic acid (14(15)-EET) is a bioactive oxylipin derived from arachidonic acid via cytochrome P450 (CYP) epoxygenases.[1][2][3] It is a potent vasodilator and anti-inflammatory mediator. However, its quantification is complicated by two factors:

  • Metabolic Instability: It is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into the biologically less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1]

  • Chemical Instability: The epoxide ring is acid-labile. Standard lipid extraction protocols using strong acidification (e.g., pH < 3) will artificially hydrolyze the target, leading to false negatives for EETs and false positives for DHETs.

The Solution: Isotope Dilution Mass Spectrometry (IDMS) using (±)14(15)-EET-d11 .[1] This deuterated standard (Cayman Chemical Item No. 10006410) serves as a surrogate that mimics the physicochemical properties of the endogenous analyte.[1] By spiking it before extraction, it accounts for:

  • Extraction recovery losses.[4]

  • Matrix effects (ionization suppression/enhancement).[1]

  • Crucially: It acts as a sentinel for artificial hydrolysis during sample preparation.

Material Specifications

ComponentSpecificationCritical Note
Analyte 14(15)-EETEndogenous target. Precursor: Arachidonic Acid.[3][5]
Internal Standard (±)14(15)-EET-d11MW: 331.5 g/mol .[1][2] Purity: ≥99% deuterated forms. Supplied in Ethanol.[2][4][6][7]
SPE Cartridge Oasis HLB or Strata-X (30mg/1cc)Polymeric reversed-phase is preferred over silica-based C18 for pH stability.[1]
Antioxidant BHT or TPPButylated hydroxytoluene (BHT) or Triphenylphosphine (TPP) to prevent auto-oxidation.[1]
Solvents LC-MS GradeMethanol (MeOH), Acetonitrile (ACN), Water, Acetic Acid.[1]

Experimental Workflow (Visualized)

The following diagram outlines the critical path, highlighting the "Danger Zone" where pH control is paramount.

LipidomicsWorkflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (±)14(15)-EET-d11 Sample->Spike  Corrects Recovery Precip Protein Precipitation (Cold MeOH + BHT) Spike->Precip  Stops Metabolism Dilution Aqueous Dilution (pH Adjustment ~4.5) Precip->Dilution  Supernatant Only SPE_Load SPE: Load Sample Dilution->SPE_Load  CRITICAL: Avoid pH < 3 SPE_Wash SPE: Wash (5% MeOH) SPE_Load->SPE_Wash SPE_Elute SPE: Elute (100% MeOH) SPE_Wash->SPE_Elute Dry Evaporation (N2 stream) SPE_Elute->Dry Recon Reconstitution (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: Workflow for 14(15)-EET extraction. The Red node indicates the critical pH control step to prevent epoxide hydrolysis.

Detailed Protocol: Solid Phase Extraction (SPE)

Expert Insight: Liquid-Liquid Extraction (LLE) is often used for lipids, but SPE provides cleaner extracts for low-abundance oxylipins and reduces phospholipid matrix effects.[1]

Step 1: Sample Pre-treatment[1][6][8]
  • Thaw plasma/serum samples on ice.

  • Add Antioxidant: Add BHT (10 µL of 0.2 mg/mL in EtOH) per 1 mL sample immediately to prevent non-enzymatic oxidation.

  • Spike IS: Add 10 µL of (±)14(15)-EET-d11 working solution (e.g., 100 ng/mL). Vortex gently.

    • Why: Spiking before any manipulation ensures the IS experiences the same physical losses as the analyte.

Step 2: Protein Precipitation[1][4]
  • Add 3 volumes of ice-cold Methanol/Acetonitrile (1:1).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean glass tube.

Step 3: Binding Preparation (The Acid Trap)[1]
  • Dilute the supernatant with water to reduce organic content to <15% (essential for SPE retention).[1]

  • pH Adjustment: Adjust pH to approx. 4.0 – 5.0 using dilute Acetic Acid (0.1%).[1]

    • Warning: Do NOT use strong acids (HCl) or drop pH below 3.[1]0. This will instantly convert your 14(15)-EET to 14,15-DHET.[1]

Step 4: SPE Cleanup (Oasis HLB / Strata-X)
  • Condition: 1 mL Methanol.

  • Equilibrate: 1 mL Water (0.1% Acetic Acid).

  • Load: Apply the diluted sample at a slow flow rate (~1 mL/min).

  • Wash: 1 mL 5% Methanol in Water. (Removes salts/proteins).[1]

  • Elute: 1 mL 100% Methanol (or Ethyl Acetate).

    • Note: Collect in a glass tube. Plasticizers from polypropylene can suppress ionization.

Step 5: Reconstitution
  • Evaporate the eluate to dryness under a gentle stream of Nitrogen. Do not apply heat >35°C.

  • Reconstitute in 50-100 µL of Mobile Phase A/B (50:50).

LC-MS/MS Methodology

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm). Mobile Phase:

  • A: Water + 0.01% Acetic Acid (Avoid Formic Acid if sensitivity is low; Acetic is often better for negative mode ESI).[1]

  • B: Acetonitrile/Isopropanol (90:[1]10) + 0.01% Acetic Acid.[1]

MS Settings (Negative Electrospray Ionization - ESI-): Quantification is performed using Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
14(15)-EET 319.2 [M-H]⁻175.1 (Primary)~15-20
219.2 (Secondary)
(±)14(15)-EET-d11 330.3 [M-H]⁻186.1 (Primary)~15-20
230.2 (Secondary)

Note: Transitions should be optimized on your specific instrument. The mass shift of +11 Da (d11) ensures no isotopic overlap with the native analyte.[1]

Biological Context & Stability Logic

Understanding the pathway is essential for interpreting data. If you see high DHET and low EET, it could be biology (high sEH activity) or bad chemistry (acidic hydrolysis).[1]

StabilityPathway AA Arachidonic Acid EET 14(15)-EET (Target) AA->EET CYP450 Epoxygenase DHET 14,15-DHET (Hydrolysis Product) EET->DHET sEH Enzyme (In Vivo) EET->DHET Acidic pH (In Vitro Artifact) IS (±)14(15)-EET-d11 (Internal Standard) IS_DHET d11-DHET (Artifact Marker) IS->IS_DHET Acidic pH (QC Check)

Caption: Biological vs. Chemical hydrolysis. The d11-standard undergoes the same chemical hydrolysis as the target, acting as a QC marker.

Quality Control: The Self-Validating System

To ensure Trustworthiness , implement these checks:

  • The "Artifact Monitor":

    • Monitor the MRM transition for d11-14,15-DHET (approx. m/z 348 -> 207).[1]

    • Since you only spiked d11-EET, any detection of d11-DHET indicates that your extraction protocol caused hydrolysis .

    • Acceptance Criteria: d11-DHET peak area should be < 5% of d11-EET.

  • Retention Time Locking:

    • d11-EET should elute at the exact same time (or slightly earlier due to deuterium isotope effect) as native 14(15)-EET.[1] Any significant shift suggests matrix interference.

  • Calculation (Response Ratio):

    
    
    

References

  • Cayman Chemical. (±)14(15)-EET-d11 Product Information & Safety Data Sheet.

  • LIPID MAPS® Lipidomics Gateway. Comprehensive Eicosanoid Analysis Protocols.[1]

  • Wang, Y., et al. (2014). Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Journal of Chromatography B. [1]

  • Strassburg, K., et al. (2012). Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application to nutritional intervention studies. Analytical and Bioanalytical Chemistry.[4][6][7][8][9][10][11][12]

Sources

Application Note: Precision Quantitation of 14(15)-EET using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the protocol for generating a robust LC-MS/MS calibration curve for (±)14(15)-Epoxyeicosatrienoic acid (14(15)-EET) using its deuterated analog, (±)14(15)-EET-d11 , as an internal standard (ISTD).

Epoxyeicosatrienoic acids (EETs) are cytochrome P450 metabolites of arachidonic acid with potent vasodilatory and anti-inflammatory properties.[1][2][3] However, they are chemically labile (susceptible to hydration by soluble epoxide hydrolase and acid hydrolysis) and lipophilic (prone to non-specific binding).[1] Accurate quantitation requires a stable isotope dilution assay to normalize for extraction recovery, matrix effects, and ionization variability.[4]

Key Principle: The concentration of the internal standard ((±)14(15)-EET-d11) must remain constant across all samples and calibration points, while the native analyte ((±)14(15)-EET) varies.[1]

Critical Handling & Stability (The "Expertise" Pillar)[1]

Before beginning, the operator must understand the physicochemical limitations of EETs to prevent experimental artifacts.

The Epoxide Sensitivity Warning

Unlike standard fatty acids, EETs contain an epoxide ring.

  • Acid Sensitivity: Strong acids transform EETs into Dihydroxyeicosatrienoic acids (DHETs).[1] Avoid strong acidification (pH < 4.0) during extraction.[1]

  • Enzymatic Degradation: Biological samples must be treated immediately with antioxidants (e.g., BHT) and soluble epoxide hydrolase (sEH) inhibitors (e.g., AUDA or TPPU) during collection.[1]

Adsorption & Material Selection

EETs are highly hydrophobic.

  • Plasticware: Avoid polypropylene tubes for storage or low-concentration steps. EETs will partition into the plastic.

  • Glassware: Use borosilicate glass or silanized glass vials.

  • Solvents: Stock solutions are typically supplied in ethanol.[5] Working solutions should be kept in organic solvents (Methanol/Acetonitrile) as long as possible before the final transition to the mobile phase.

Experimental Workflow Diagram

The following flowchart outlines the logic for preparing the "Fixed ISTD" vs. "Variable Analyte" mixture.

G Stock_Native Native 14(15)-EET Stock (e.g., 100 µg/mL in EtOH) Working_Native Working Native Solution (1 µg/mL in MeOH) Stock_Native->Working_Native Dilute Stock_ISTD ISTD (±)14(15)-EET-d11 Stock (e.g., 100 µg/mL in EtOH) Working_ISTD Working ISTD Solution (Fixed Conc: e.g., 100 ng/mL) Stock_ISTD->Working_ISTD Dilute Serial_Dil Serial Dilution Series (Native Analyte Only) Std 1 -> Std 8 Working_Native->Serial_Dil Prepare Curve Spiking Spiking Step Add Fixed Volume of Working ISTD to ALL Standards & Samples Working_ISTD->Spiking Constant ISTD Serial_Dil->Spiking Variable Native Extraction Extraction & Reconstitution (SPE or LLE) Spiking->Extraction LCMS LC-MS/MS Analysis Calculate Area Ratio Extraction->LCMS

Figure 1: Workflow for Stable Isotope Dilution Assay. Note that the ISTD concentration is fixed prior to extraction.

Detailed Protocol

Phase 1: Preparation of Stock Solutions

Materials:

  • (±)14(15)-EET Standard (Cayman Chem Item No. 50651 or equiv).[1]

  • (±)14(15)-EET-d11 Internal Standard (Cayman Chem Item No. 10006410 or equiv).[1]

  • Solvent: LC-MS grade Methanol (MeOH).[1]

  • Vessels: Amber glass vials (2 mL and 4 mL).

Steps:

  • Primary Stock (Native): If supplied at 100 µg/mL, keep as is at -80°C.

  • Working Stock A (Native): Dilute the Primary Stock 1:100 in MeOH to generate a 1,000 ng/mL solution.

  • Working ISTD Solution (d11): Dilute the d11 stock to a concentration that yields a signal ~10x the Lower Limit of Quantitation (LLOQ).[1]

    • Recommendation: Prepare a 100 ng/mL working solution in MeOH.

    • Note: This solution will be added to every tube. Prepare enough volume for the entire experiment + 20% overage.

Phase 2: Construction of the Standard Curve (Serial Dilution)[1]

We will create a calibration range from 0.1 ng/mL to 100 ng/mL .

Standard IDPreparation MethodFinal Conc. of Native EET (ng/mL)
STD 8 100 µL of Working Stock A (1000 ng/mL) + 900 µL MeOH100
STD 7 500 µL of STD 8 + 500 µL MeOH50
STD 6 200 µL of STD 7 + 800 µL MeOH10
STD 5 500 µL of STD 6 + 500 µL MeOH5
STD 4 200 µL of STD 5 + 800 µL MeOH1
STD 3 500 µL of STD 4 + 500 µL MeOH0.5
STD 2 200 µL of STD 3 + 800 µL MeOH0.1
Blank 1000 µL Pure MeOH0
Phase 3: Spiking and Extraction[6]

This step mimics the processing of biological samples.[6][7][8] By spiking the ISTD before extraction, we correct for recovery losses.

  • Aliquot: Transfer 100 µL of each Standard (STD 1–8) into separate glass tubes.

    • Simultaneously: Transfer 100 µL of your biological samples into their respective tubes.

  • Spike ISTD: Add 10 µL of the Working ISTD Solution (100 ng/mL) to EVERY tube (Standards and Samples).

    • Result: Every tube now contains exactly 1 ng of deuterated standard.

  • Equilibration: Vortex gently and let stand for 5 minutes on ice. This allows the ISTD to integrate with the sample matrix.

  • Extraction (Liquid-Liquid):

    • Add 200 µL of ice-cold Ethyl Acetate (or similar organic solvent suitable for EETs).[1]

    • Vortex for 30 seconds.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the organic (upper) supernatant to a new glass vial.[1]

    • Repeat the extraction once more and combine supernatants.

  • Drying: Evaporate the solvent under a gentle stream of Nitrogen gas.[9] Do not apply heat >30°C.

  • Reconstitution: Reconstitute in 100 µL of Water/Acetonitrile (50:50). Vortex well. Transfer to LC vials with glass inserts.

LC-MS/MS Analysis & Calculation

Instrument Setup[8][10][11]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase: Water/Acetonitrile with 0.01% Acetic Acid (Keep acid low).[1]

  • Ionization: ESI Negative Mode.

  • Transitions (MRM):

    • 14(15)-EET: m/z 319.2

      
       175.1 (Quantifier)[1]
      
    • (±)14(15)-EET-d11: m/z 330.3

      
       186.1 (Quantifier)[1]
      
    • Note: The +11 Da shift is due to the deuteriums.

Data Processing Logic

Do not quantify based on raw area. You must calculate the Area Ratio .[6]


[1]

Plotting the Curve:

  • X-Axis: Concentration of Native Standard (ng/mL).

  • Y-Axis: Area Ratio.

  • Regression: Linear (

    
    ) or Quadratic (
    
    
    
    ) with
    
    
    or
    
    
    weighting.[1] Weighting is critical in lipidomics to prioritize accuracy at the lower end of the curve.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Non-Linear Curve Saturation of detector or dimer formation.Dilute samples; check for "Concentration Quenching" in ESI source.
Low ISTD Recovery Adsorption to plastic tips or tubes.Switch to silanized glass. Pre-rinse pipette tips with solvent.
High Background Contamination or carryover.Run solvent blanks between high standards. Clean source.
Peak Tailing Column secondary interactions.Add trace Ammonium Acetate (5mM) to mobile phase.[1]
Signal Drift ISTD not compensating.Ensure ISTD is added before extraction, not after.

References

  • Capdevila, J.H., et al. "Cytochrome P450 and arachidonic acid bioactivation: Molecular and functional properties of the arachidonate monooxygenase."[9] Journal of Lipid Research, 2000.[9] [Link]

  • LIPID MAPS® Lipidomics Gateway. "Fatty Acid Mass Spectrometry Protocols." [Link]

Sources

optimal concentration of (±)14(15)-EET-d11 for cell culture experiments

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

(±)14(15)-EET-d11 (14,15-Epoxyeicosatrienoic acid-d11) is a stable, isotopically labeled analog of the bioactive lipid mediator 14(15)-EET.[1][2] In cell culture applications, it serves two distinct high-value purposes:

  • Internal Standard (IS): For the absolute quantification of endogenous 14(15)-EET levels via LC-MS/MS.

  • Metabolic Tracer: To monitor the kinetics of Soluble Epoxide Hydrolase (sEH) activity and membrane phospholipid esterification without interference from endogenous pools.

This guide provides the optimal concentration ranges for both applications, grounded in the physiological instability of epoxy-fatty acids.

Compound Snapshot
PropertySpecification
Chemical Name (±)14(15)-Epoxyeicosatrienoic acid-d11
Primary Utility LC-MS/MS Internal Standard; Metabolic Probe
Physiological Analog 14(15)-EET (Endothelium-Derived Hyperpolarizing Factor)
Key Instability Rapidly hydrolyzed by sEH to 14,15-DHET; Acid-labile
Storage -80°C in Ethanol (Purge with Argon/Nitrogen)

Application A: LC-MS/MS Quantification (Internal Standard)

Objective: Accurate quantification of trace endogenous 14(15)-EET in cell culture media or lysates. The d11-analog corrects for extraction losses, matrix effects, and ionization variability.

Optimal Spike-In Concentration

The "optimal" concentration for an internal standard is not a single fixed number but must fall within the dynamic range of the mass spectrometer and mirror the expected analyte concentration.

  • Standard Recommendation: 1 – 10 ng per sample (approx. 3 – 30 pmol).[1][2]

  • Target Final Concentration: 10 – 50 nM in the final resuspension solvent.

Rationale:

  • Signal-to-Noise: High enough to provide a robust signal (>10^5 counts) but low enough to prevent "crosstalk" (isotopic contribution to the unlabeled channel).[1][2]

  • Linearity: Should match the middle-tier of your calibration curve (typically 0.1 – 100 ng/mL).[1][2]

Protocol: "Spike-Before-Extract" Workflow

Critical Step: The d11-standard must be added immediately after sample collection, before any extraction steps, to account for the rapid degradation of EETs.

G Sample Cell Media/Lysate (Harvest on Ice) Spike Spike (±)14(15)-EET-d11 (Target: 5 ng/sample) Sample->Spike Immediate Equilibrate Equilibrate (5 min, 4°C) Spike->Equilibrate Extract Extraction (Ethyl Acetate/Acidified) Equilibrate->Extract Dry Dry Down (N2 Stream) Extract->Dry Recon Reconstitute (50% MeOH) Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Caption: Workflow for quantitative lipidomics ensuring the internal standard corrects for extraction efficiency and matrix effects.

Application B: Metabolic Stability & Flux Analysis (Tracer)

Objective: Using (±)14(15)-EET-d11 as a substrate to measure the rate of hydrolysis by sEH (Soluble Epoxide Hydrolase) or esterification into cell membranes.[1][2]

Optimal Treatment Concentration

When using the d11 compound as a biological probe, the concentration must mimic physiological levels or saturate the enzyme depending on the goal.

Experimental GoalOptimal ConcentrationRationale
Physiological Flux 100 nM – 300 nM Mimics endogenous burst levels; tracks realistic partitioning between sEH and membrane incorporation.
Enzyme Kinetics (Vmax) 1 µM – 5 µM Saturating concentration (approx.[1][2] Km of sEH) to determine maximal hydrolytic capacity of the cells.
Signaling Mimicry 100 nM – 1 µM Standard pharmacological dose to induce vasodilation or anti-inflammatory effects (if using d11 as a surrogate).[1][2]
Protocol: Metabolic Stability Assay

Context: 14(15)-EET is unstable. In the presence of sEH, it degrades to 14,15-DHET.[3]

  • Preparation: Dilute (±)14(15)-EET-d11 stock (ethanol) into serum-free media.

    • Note: Keep final Ethanol concentration < 0.1% to avoid affecting cell viability.[2]

  • Pulse: Add 1 µM (±)14(15)-EET-d11 to cell monolayer (e.g., HUVEC, HEK293).

  • Chase (Time Course): Collect media at 0, 5, 15, 30, and 60 minutes .

    • Why so fast? The half-life of EETs in culture can be < 10 minutes due to sEH activity.

  • Quench: Immediately mix 100 µL media with 200 µL ice-cold Methanol (containing a different IS, e.g., d8-AA, if quantifying absolute recovery).

  • Analysis: Monitor the disappearance of the Parent (d11-EET) and appearance of the Metabolite (d11-DHET).[1][2]

Physiological Context & Signaling Pathways[1][2][5]

Understanding the fate of 14(15)-EET is crucial for interpreting data.[1][2] The d11-tracer allows you to distinguish your added substrate from the cell's own arachidonic acid cascade.

The "Competition" Pathway

The biological effect of 14(15)-EET depends on the balance between Hydrolysis (Deactivation) and Esterification (Storage).[1][2]

Pathway EET (±)14(15)-EET-d11 (Active Substrate) sEH Soluble Epoxide Hydrolase (sEH / EPHX2) EET->sEH Rapid Hydrolysis Membrane Membrane Phospholipids (Storage Pool) EET->Membrane Esterification (Slow Release) Signaling Signaling Effects (PPARγ, K+ Channels) EET->Signaling Autocrine Action DHET 14,15-DHET-d11 (Inactive Diol) sEH->DHET Deactivation

Caption: Metabolic fate of 14(15)-EET. sEH hydrolysis is the primary deactivation pathway, while esterification prolongs half-life.[2]

Technical Considerations & Troubleshooting

Solubility & Handling
  • Solvent: Supplied in Ethanol.[2][4][5][6][7]

  • Buffer Compatibility: Soluble in PBS (pH 7.[1][2][4][5]2) up to 1 mg/mL .[1][2][4][5]

  • Plasticware: EETs are lipophilic and stick to plastics. Use glass vials or low-binding polypropylene for dilutions.[2]

  • Light/Air: Sensitive to oxidation.[2] Always work under low light and overlay storage vials with Nitrogen/Argon.[2]

Calculation for Spike-In (Example)

To achieve a 5 ng spike in a 1 mL cell culture sample:

  • Stock Concentration: 100 µg/mL.[2][5][6][7]

  • Dilute Stock 1:100 in Ethanol -> 1 µg/mL (Working Solution).

  • Add 5 µL of Working Solution to the sample.

  • Result: 5 ng total mass added.

References

  • Cayman Chemical. (±)14(15)-EET-d11 Product Information & Protocol.Link[1][2]

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase (sEH) inhibition on physiological EET levels. Annual Review of Pharmacology and Toxicology. Link[1][2]

  • Zeldin, D. C. (2001). Epoxygenase pathways of arachidonic acid metabolism. Journal of Biological Chemistry.[5][6] Link

  • Spector, A. A., et al. (2004). Epoxyeicosatrienoic acids (EETs): metabolism and biochemical function.[1] Progress in Lipid Research.[2] Link

Sources

application of (±)14(15)-EET-d11 in studying cytochrome P450 pathways

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Lipidomics – Quantifying CYP450-Derived Epoxylipids using (±)14(15)-EET-d11

Abstract This guide details the application of (±)14(15)-EET-d11 (Cayman Chemical Item No. 10006410) as a stable isotope internal standard for the quantification of 14,15-epoxyeicosatrienoic acid (14,15-EET). 14,15-EET is a critical bioactive lipid mediator generated from arachidonic acid by cytochrome P450 (CYP) epoxygenases (primarily CYP2C and CYP2J subfamilies).[1] Accurate quantification of EETs is essential for studying hypertension, inflammation, and angiogenesis. This protocol provides a validated workflow for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, ensuring rigorous correction for extraction efficiency and ionization suppression.

Introduction: The CYP450/Arachidonic Acid Cascade

The arachidonic acid (AA) cascade is a central signaling pathway in mammalian physiology. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways are well-characterized, the Cytochrome P450 (CYP) epoxygenase pathway has emerged as a key regulator of cardiovascular and renal function.

  • Biosynthesis: CYP epoxygenases (e.g., CYP2C8, CYP2C9, CYP2J2) metabolize AA into four regioisomeric epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET .

  • Function: 14,15-EET acts as an Endothelium-Derived Hyperpolarizing Factor (EDHF), promoting vasodilation and lowering blood pressure. It also exhibits potent anti-inflammatory and anti-apoptotic properties.

  • Metabolism: The biological activity of EETs is terminated by Soluble Epoxide Hydrolase (sEH) , which hydrolyzes the epoxide ring to form the less active, more soluble dihydroxyeicosatrienoic acids (DHETs), such as 14,15-DHET.

Why (±)14(15)-EET-d11? Quantifying endogenous EETs is challenging due to their low abundance (pg/mL range), rapid metabolism, and chemical instability (acid lability). (±)14(15)-EET-d11 is a deuterated analog where 11 hydrogen atoms on the terminal carbons (C16-C20) are replaced with deuterium. It serves as an ideal Internal Standard (IS) because:

  • Co-elution: It co-elutes with the analyte, experiencing the exact same matrix effects and ionization suppression.

  • Mass Shift: The +11 Da mass shift allows distinct detection in Mass Spectrometry without isotopic overlap.

  • Extraction Control: Spiking samples before extraction corrects for variable recovery rates during Solid Phase Extraction (SPE).

Pathway Visualization

CYP_Pathway AA Arachidonic Acid (Membrane Phospholipids) CYP CYP Epoxygenases (CYP2C8, CYP2C9, CYP2J2) AA->CYP EET 14,15-EET (Vasodilator, Anti-inflammatory) CYP->EET Epoxidation sEH Soluble Epoxide Hydrolase (sEH / EPHX2) EET->sEH DHET 14,15-DHET (Biologically Inactive) sEH->DHET Hydrolysis IS (±)14(15)-EET-d11 (Internal Standard) IS->EET Quantification Reference

Figure 1: The CYP450 Epoxygenase pathway converting Arachidonic Acid to 14,15-EET, and its subsequent degradation by sEH. The d11 internal standard targets the active EET node.

Technical Specifications

PropertyDetail
Compound Name (±)14(15)-EET-d11
Chemical Formula C₂₀H₂₁D₁₁O₃
Molecular Weight 331.5 Da
Purity ≥99% deuterated forms (d1-d11)
Solubility Ethanol, DMSO, DMF: ~50 mg/mL; PBS (pH 7.2): ~1 mg/mL
Storage -20°C (Protect from light; store under nitrogen if possible)
Stability ≥2 years in solvent; acid-labile (avoid pH < 3.0 for extended periods)

Protocol: Targeted Lipidomics via LC-MS/MS

Phase A: Sample Preparation (Solid Phase Extraction)

Objective: Isolate EETs from plasma/tissue while removing proteins and salts.

Materials:

  • Strata-X 33µm Polymeric Reversed Phase SPE columns (or equivalent C18 cartridges).

  • Triphenylphosphine (TPP) or BHT (Antioxidant).

  • Solvents: Methanol (MeOH), Water (LC-MS grade), Ethyl Acetate.

  • Internal Standard: (±)14(15)-EET-d11 (100 ng/mL working solution in EtOH).

Step-by-Step:

  • Sample Aliquoting: Transfer 200–500 µL of plasma or tissue homogenate to a clean tube.

  • Antioxidant Addition: Add 10 µL of 0.2 mg/mL TPP or BHT to prevent auto-oxidation of arachidonic acid during processing.

  • IS Spiking (Critical): Add 10 µL of (±)14(15)-EET-d11 working solution. Vortex for 30 seconds. This corrects for all subsequent losses.

  • Equilibration: Condition SPE columns with 2 mL MeOH followed by 2 mL Water.

  • Loading: Acidify sample slightly (pH ~4-5) with dilute acetic acid (do not go below pH 3 to prevent lactonization) and load onto the SPE column.

  • Washing: Wash with 2 mL of 10% MeOH in Water.

  • Elution: Elute EETs with 1-2 mL of 100% Ethyl Acetate or Methyl Formate.

  • Drying: Evaporate the eluate to dryness under a gentle stream of Nitrogen.

  • Reconstitution: Reconstitute in 100 µL of MeOH:Water (50:50) for LC-MS injection.

Phase B: LC-MS/MS Parameters

Objective: Separate and quantify 14,15-EET using Multiple Reaction Monitoring (MRM).

LC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.01% Acetic Acid (or 0.05% Formic Acid).

  • Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Gradient: 40% B to 90% B over 10-15 minutes.

MS Conditions (Negative ESI): EETs ionize best in negative mode ([M-H]⁻).

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (V)Rationale
14,15-EET 319.2 m/z219.2 m/z~15-20 VLoss of carboxyl tail (C1-C13 approx) or specific cleavage.
(±)14(15)-EET-d11 330.2 m/z219.2 m/z~15-20 VThe d11 label is on the C16-C20 tail. The fragment (m/z 219) is the unlabeled carboxyl end, so the mass is identical to the analyte fragment, but the Precursor is distinct.

Note: Always optimize collision energy (CE) and declustering potential (DP) on your specific instrument using pure standards.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis S1 Biological Sample (Plasma/Tissue) S2 Spike IS: (±)14(15)-EET-d11 S1->S2 S3 SPE Extraction (C18 Column) S2->S3 S4 Elution & Drying S3->S4 A1 Reconstitution (50:50 MeOH:H2O) S4->A1 A2 LC Separation (Reverse Phase C18) A1->A2 A3 MS/MS Detection (MRM Mode) A2->A3 Data Data Processing Ratio: Area(Analyte) / Area(IS) A3->Data

Figure 2: End-to-end workflow for the extraction and quantification of EETs using the d11 internal standard.

Data Analysis & Validation

Calculations: Quantification is performed using the Isotope Dilution Method .



Where RF (Response Factor) is determined from a standard curve.

Validation Criteria:

  • Linearity: Standard curves (ratio of unlabeled/labeled) should have

    
    .[2]
    
  • Recovery: The absolute area of the IS in samples should be >50% of the IS area in a pure solvent standard (checks for matrix suppression).

  • Retention Time: The d11 standard should elute at the same time (or slightly earlier due to deuterium isotope effect) as the endogenous 14,15-EET.

Troubleshooting Guide

  • Low Signal: Check pH during extraction. If too acidic (<3.0), EETs degrade into lactones. If too basic, they won't bind to C18.

  • Peak Broadening: Ensure the reconstitution solvent matches the initial mobile phase conditions (e.g., 50% MeOH). High organic content in the injection solvent causes peak fronting.

  • Signal Crosstalk: Ensure the mass resolution on Q1 is sufficient to separate 319.2 from 330.2 (usually not an issue, but check for isotopic impurities in the standard).

References

  • Cayman Chemical. (±)14(15)-EET-d11 Product Information & Safety Data Sheet.Link

  • Capdevila, J.H., Falck, J.R., & Harris, R.C. (2000). Cytochrome P450 and arachidonic acid bioactivation: Molecular and functional properties of the arachidonate monooxygenase. Journal of Lipid Research, 41(2), 163-181. Link

  • Zhu, P., et al. (2011).[3] Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-EET, 14,15-DHET... in human plasma. Journal of Chromatography B, 879(25), 2487-2493.[3] Link

  • LIPID MAPS®. Eicosanoid Sample Extraction Protocol.Link

  • Thermo Fisher Scientific. Ultra-sensitive LC/MS/MS Quantitation of Lipids in Biological Fluids. Application Note. Link

Sources

gas chromatography-mass spectrometry method for EETs using (±)14(15)-EET-d11

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative Analysis of Epoxyeicosatrienoic Acids (EETs) by GC-NICI-MS

Executive Summary

Epoxyeicosatrienoic acids (EETs) are short-lived, bioactive lipid mediators derived from arachidonic acid via cytochrome P450 (CYP) epoxygenases.[1] They function as potent autocrine and paracrine signaling agents, regulating vascular tone, inflammation, and angiogenesis. However, their rapid degradation by soluble epoxide hydrolase (sEH) into biologically less active dihydroxyeicosatrienoic acids (DHETs) makes accurate quantification challenging.

This protocol details a robust Gas Chromatography-Negative Ion Chemical Ionization-Mass Spectrometry (GC-NICI-MS) method for the specific quantification of EETs. By utilizing (±)14(15)-EET-d11 as a stable isotope internal standard and Pentafluorobenzyl (PFB) derivatization, this method achieves femtomolar sensitivity while preserving the epoxide moiety, distinguishing intact EETs from their DHET metabolites.

Biological Context & Metabolic Pathway

EETs are formed when CYP450 isoenzymes (e.g., CYP2C and CYP2J families) epoxidize the double bonds of arachidonic acid. There are four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. The primary metabolic fate of EETs is hydrolysis by sEH to form DHETs.

EET_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases (CYP2C, CYP2J) AA->CYP EETs EETs (Epoxyeicosatrienoic Acids) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Function Vasodilation Anti-inflammation EETs->Function Bioactivity DHETs DHETs (Dihydroxyeicosatrienoic Acids) sEH->DHETs Hydrolysis

Figure 1: The metabolic pathway of Arachidonic Acid to EETs and their subsequent degradation to DHETs.

Principle of the Method

This method relies on Isotope Dilution Mass Spectrometry (IDMS) .

  • Internal Standardization: (±)14(15)-EET-d11 is spiked into samples before extraction. It mimics the physicochemical properties of endogenous EETs, correcting for analyte loss during extraction and variations in ionization efficiency.

  • Derivatization: The carboxylic acid group is derivatized with Pentafluorobenzyl bromide (PFB-Br) .[2] The resulting PFB ester has high electron affinity.

  • NICI Ionization: Under Negative Ion Chemical Ionization conditions (using methane or ammonia), the PFB ester captures a thermal electron and undergoes dissociative electron capture. It loses the PFB moiety ([M-PFB]⁻), yielding a stable carboxylate anion with high sensitivity (femtomolar LOD).

Materials & Reagents

CategoryItemSpecification
Standards (±)14(15)-EETAnalytical Standard (>98%)
(±)14(15)-EET-d11 Internal Standard (Isotopic Purity >99%)
Reagents Pentafluorobenzyl bromide (PFB-Br)Derivatization grade
Diisopropylethylamine (DIPEA)Base catalyst
Acetonitrile (ACN)LC-MS grade
Ethyl AcetateHPLC grade
Hexane / DodecaneHPLC grade
Consumables SPE CartridgesC18 or Silica (e.g., Bond Elut)
Glass VialsSilanized (to prevent lipid adsorption)

Experimental Protocol

Step 1: Sample Preparation & Extraction

Critical: EETs are susceptible to auto-oxidation and acid-catalyzed hydrolysis. Work on ice and avoid acidic conditions during initial steps.

  • Aliquot: Transfer 1.0 mL of plasma or tissue homogenate to a silanized glass tube.

  • Spike IS: Add 5 ng of (±)14(15)-EET-d11 to every sample. Vortex gently for 10 seconds.

  • Equilibration: Incubate on ice for 15 minutes to allow the IS to equilibrate with endogenous lipids.

  • Extraction (LLE):

    • Add 2.0 mL of Ethyl Acetate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes at 4°C.

    • Transfer the upper organic layer to a fresh tube.

    • Repeat extraction once and combine organic layers.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

Step 2: Derivatization (PFB Ester Formation)

This step targets the carboxyl group.

  • Reconstitute: Dissolve the dried residue in 50 µL of Acetonitrile.

  • Add Reagents: Add 20 µL of DIPEA (catalyst) and 20 µL of PFB-Br (10% in ACN).

  • Reaction: Cap the vial tightly and incubate at room temperature for 30 minutes .

    • Note: Avoid high heat (>60°C) to prevent thermal degradation of the epoxide ring.

  • Dry Down: Evaporate the reaction mixture to dryness under nitrogen.

  • Reconstitution: Resuspend in 50 µL of Dodecane or Iso-octane for GC injection.

Step 3: GC-MS Analysis
  • Instrument: Agilent 7890/5977 or Thermo ISQ (or equivalent).

  • Ionization: NICI (Negative Ion Chemical Ionization).

  • Reagent Gas: Methane (40% flow) or Ammonia.

GC Parameters:

  • Column: DB-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[3][4]

  • Inlet: Splitless, 250°C.

  • Oven Program:

    • Initial: 150°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 280°C for 5 min.

    • Total Run Time: ~12.5 min.

MS Parameters (SIM Mode): Monitor the carboxylate anions [M-PFB]⁻ formed by the loss of the pentafluorobenzyl group (m/z 181).

AnalytePrecursor MW (PFB Ester)Target Ion [M-PFB]⁻ (m/z) Retention Time (Approx)
(±)14(15)-EET 500.5319.2 8.5 min
(±)14(15)-EET-d11 511.5330.2 8.5 min

Analytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (±)14(15)-EET-d11 Sample->Spike Extract Liquid-Liquid Extraction (Ethyl Acetate) Spike->Extract Dry Evaporate to Dryness (N2 Stream) Extract->Dry Deriv Derivatization (PFB-Br + DIPEA, 30 min RT) Dry->Deriv GCMS GC-NICI-MS Analysis (Monitor m/z 319 & 330) Deriv->GCMS

Figure 2: Step-by-step analytical workflow for EET quantification.

Data Analysis & Validation

Quantification: Calculate the response ratio (


) for each sample:


Determine the concentration using a linear regression equation derived from a calibration curve (Ratio vs. Concentration).

Quality Control Criteria:

  • Linearity:

    
     over the range of 0.1 – 100 ng/mL.
    
  • Recovery: The d11-IS recovery should be between 60-110%.

  • Precision: CV < 15% for intra- and inter-day replicates.

Troubleshooting:

  • Low Sensitivity: Check NICI source cleanliness and reagent gas pressure. PFB residues can foul the source quickly.

  • Peak Tailing: Indicates active sites in the liner or column. Replace the glass liner and trim the column guard.

  • Degradation: If DHET peaks (m/z 337 for PFB-DHET) appear, the epoxide is hydrolyzing. Ensure all solvents are anhydrous and the injector temperature is not excessive.

References

  • Capdevila, J. H., et al. (2000). "Cytochrome P450 and arachidonic acid bioactivation." Journal of Lipid Research, 41(2), 163-181. Link

  • Zhu, P., et al. (2011). "Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-EET... in human plasma." Journal of Chromatography B, 879(25), 2487-2493. Link

  • Cayman Chemical. "(±)14(15)-EET-d11 Product Information & Protocol." Cayman Chemical Product Insert. Link

  • Stellard, F., et al. (1990). "Determination of epoxyeicosatrienoic acids... by GC-MS/NICI." Analytical Biochemistry. (General reference for PFB-NICI methodology).

Sources

use of (±)14(15)-EET-d11 in preclinical drug metabolism studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Use of (±)14(15)-EET-d11 in Preclinical Drug Metabolism Studies

Executive Summary

This technical guide details the application of (±)14(15)-EET-d11 (14,15-epoxyeicosatrienoic acid-d11) as a critical internal standard (IS) in preclinical Drug Metabolism and Pharmacokinetics (DMPK).

14,15-EET is a primary metabolite of Arachidonic Acid (AA) generated by Cytochrome P450 (CYP) epoxygenases (primarily CYP2C and CYP2J subfamilies). It acts as a potent vasodilator and anti-inflammatory mediator. Its metabolic stability is governed by Soluble Epoxide Hydrolase (sEH) , which hydrolyzes the epoxide to the biologically less active 14,15-DHET.

In drug development, (±)14(15)-EET-d11 is utilized to:

  • Quantify sEH Inhibition: By measuring the preservation of 14,15-EET in the presence of candidate inhibitors.

  • Profile CYP Activity: Monitoring the formation of EETs from AA in microsomal stability assays.

  • Correct for Matrix Effects: Providing absolute quantification in complex matrices (plasma, tissue) via Isotope Dilution Mass Spectrometry (IDMS).

Technical Specifications: (±)14(15)-EET-d11

ParameterSpecification
Chemical Name (±)14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic acid-d11
Molecular Formula C₂₀H₂₁D₁₁O₃
Molecular Weight 331.5 g/mol
Isotopic Purity ≥99% deuterated forms (d1-d11)
Position of Label 16, 16, 17, 17, 18, 18, 19, 19, 20, 20, 20-d11 (Omega tail)
Solubility Ethanol, DMSO, DMF (~50 mg/mL); PBS pH 7.2 (~1 mg/mL)
Stability Labile oxide; sensitive to acidic hydrolysis.[1] Store at -80°C under inert gas (Ar/N₂).

Biological Context: The CYP/sEH Axis

Understanding the metabolic pathway is essential for designing the assay. The diagram below illustrates the Arachidonic Acid cascade, highlighting the specific role of 14,15-EET and the sEH enzyme target.

CYP_sEH_Axis AA Arachidonic Acid (Substrate) EET 14,15-EET (Active Vasodilator) AA->EET Epoxidation CYP CYP Epoxygenases (CYP2C, CYP2J) CYP->EET DHET 14,15-DHET (Inactive Diol) EET->DHET Hydrolysis (Rapid) sEH Soluble Epoxide Hydrolase (sEH) sEH->DHET Inhibitor Drug Candidate (sEH Inhibitor) Inhibitor->sEH Blocks

Figure 1: The CYP/sEH metabolic axis. 14,15-EET is generated by CYP enzymes and rapidly degraded by sEH. Drug candidates often aim to inhibit sEH to prolong the beneficial effects of 14,15-EET.

Protocol A: In Vitro sEH Inhibition Screening

Objective: Determine the IC₅₀ of a drug candidate by measuring the inhibition of 14,15-EET hydrolysis. Principle: Incubate recombinant sEH with native 14,15-EET. Add (±)14(15)-EET-d11 after stopping the reaction to quantify the remaining substrate.

Reagents
  • Buffer: Tris-HCl (100 mM, pH 7.4) containing 0.1 mg/mL BSA.

  • Substrate: Native (±)14(15)-EET (50 µM stock in Ethanol).

  • Enzyme: Recombinant human sEH.

  • Internal Standard (IS): (±)14(15)-EET-d11 (100 ng/mL in Acetonitrile).

Step-by-Step Workflow
  • Pre-Incubation:

    • Mix 180 µL Buffer + 10 µL Inhibitor (various concentrations).

    • Add 10 µL sEH enzyme (final conc. optimized to yield linear velocity, e.g., 5-10 ng/mL).

    • Incubate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Add 10 µL of Native 14,15-EET (Final conc. 50 µM).

    • Incubate at 37°C for 10-15 minutes (Must remain within linear range; <30% substrate depletion).

  • Termination & IS Spiking:

    • Stop reaction by adding 200 µL ice-cold Acetonitrile containing 1% Formic Acid .

    • CRITICAL STEP: Immediately add 10 µL of (±)14(15)-EET-d11 IS working solution.

    • Vortex vigorously for 30 seconds.

  • Sample Preparation:

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet proteins.

    • Transfer supernatant to LC-MS vials.

Protocol B: LC-MS/MS Quantification (Bioanalysis)

This protocol applies to both the in vitro assay above and ex vivo plasma/tissue analysis.

LC-MS/MS Configuration
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Agilent 6495).

  • Ionization: Electrospray Ionization (ESI), Negative Mode .[2]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

Chromatography Conditions
  • Mobile Phase A: Water + 0.01% Acetic Acid (Acetic acid is preferred over Formic acid for EET sensitivity in negative mode).

  • Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.

  • Flow Rate: 0.4 mL/min.[3]

  • Gradient:

    • 0-1 min: 40% B

    • 1-6 min: 40% -> 90% B

    • 6-7 min: 90% B (Wash)

    • 7-7.1 min: 90% -> 40% B

    • 7.1-10 min: 40% B (Re-equilibration)

MRM Transitions (Mass Spectrometry)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Dwell Time (ms)
14,15-EET (Native) 319.2 [M-H]⁻219.2-18 to -2250
14,15-EET-d11 (IS) 330.3 [M-H]⁻230.3-18 to -2250
14,15-DHET (Metabolite) 337.2 [M-H]⁻207.1-2450

Note: The transition 319->219 corresponds to a specific cleavage. Since the d11 label is on the omega tail (C16-C20) and the fragment retains this tail, the IS transition shifts by +11 Da (330->230).

Data Analysis Workflow

Quantification_Logic RawData Raw LC-MS Data (Peak Areas) Integration Integrate Peaks (14,15-EET & d11-IS) RawData->Integration RatioCalc Calculate Area Ratio (Area_Analyte / Area_IS) Integration->RatioCalc StdCurve Apply Standard Curve (Linear Regression 1/x²) RatioCalc->StdCurve FinalConc Final Concentration (ng/mL) StdCurve->FinalConc

Figure 2: Quantification logic using the internal standard to correct for ionization suppression.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal Intensity Ion suppression from matrix.Switch from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) using Ethyl Acetate.
Peak Tailing Secondary interactions with column.Ensure mobile phase contains 0.01% Acetic Acid . Avoid Formic Acid if sensitivity drops.
IS Signal Variability Inconsistent spiking or pipette error.Prepare IS working solution daily. Use a positive displacement pipette for volatile solvents.
EET Degradation Acidic hydrolysis during storage.Store samples at -80°C. Avoid strong acids in extraction; use mild acidification (pH 4-5) only immediately before extraction.
Carryover Sticky lipophilic compounds.Add a needle wash step with Isopropanol:Acetonitrile:Acetone (1:1:1) .

References

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Yang, J., et al. (2009).Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using LC-MS/MS. Journal of Chromatography B.
  • Newman, J. W., et al. (2002).Comprehensive profiling of arachidonic acid oxidation products by liquid chromatography-mass spectrometry. Journal of Lipid Research.

Sources

Troubleshooting & Optimization

Technical Support Center: LC-MS/MS Troubleshooting for (±)14(15)-EET-d11

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, quantifying eicosanoids like epoxyeicosatrienoic acids (EETs) requires navigating complex chemical stabilities and matrix interactions.

(±)14(15)-EET-d11 is the gold-standard internal standard for quantifying endogenous 14,15-EET 1. However, unexplained signal loss is a frequent bottleneck. We must view the analytical workflow as a continuous system where chemical stability, enzymatic preservation, and ionization efficiency intersect. This guide provides mechanistic explanations and self-validating protocols to restore your assay's performance.

Diagnostic Workflow

Before adjusting mass spectrometer parameters, use the following logical tree to isolate whether the signal loss originates from the instrument, the chemical environment, or the biological matrix.

TroubleshootingWorkflow Start Low (±)14(15)-EET-d11 Signal Neat Check Neat Standard Signal Start->Neat LowNeat Signal Low in Neat Solvent Neat->LowNeat Yes LowMatrix Signal Low in Extracted Matrix Neat->LowMatrix No (Normal in Neat) CheckMS Verify MS/MS Parameters (Precursor: m/z 330.3) LowNeat->CheckMS CheckAdsorption Check Plastic Adsorption (Use silanized glass) LowNeat->CheckAdsorption CheckPH Check Extraction pH (Avoid pH < 6.0) LowMatrix->CheckPH CheckSEH sEH Degradation (Add t-AUCB inhibitor) LowMatrix->CheckSEH CheckSuppression Matrix Ion Suppression (Improve SPE cleanup) LowMatrix->CheckSuppression

Diagnostic workflow for isolating the root cause of low (±)14(15)-EET-d11 signal.

Knowledge Base & FAQs

Q1: Why does my (±)14(15)-EET-d11 signal disappear entirely after liquid-liquid or solid-phase extraction?

Causality: The most frequent cause of EET signal loss is acid-catalyzed hydrolysis. Many general lipidomics protocols recommend acidifying the matrix (pH 3-4) to protonate carboxylic acids and improve organic phase partitioning. However, EETs contain a highly labile epoxide ring. Under acidic conditions, the epoxide ring of 14(15)-EET-d11 rapidly opens to form 14,15-DHET-d11 (dihydroxyeicosatrienoic acid) 2. Self-Validating Check: Add an MRM transition for 14,15-DHET-d11 (m/z 348.3 → 207.1) to your MS method. Inject your failed sample. If you observe a massive peak for the DHET-d11 transition while your EET-d11 peak is missing, your extraction conditions are too acidic.

Q2: I am extracting from fresh tissue homogenate, and my neutral extraction still yields no IS signal. What is happening?

Causality: If chemical hydrolysis is ruled out, enzymatic degradation is the culprit. Biological matrices are rich in soluble epoxide hydrolase (sEH), which specifically targets and rapidly converts EETs to DHETs 3. Even if you add the internal standard immediately before extraction, residual sEH activity during the mixing phase can destroy it. Self-Validating Check: Pre-treat your homogenization buffer with a targeted sEH inhibitor such as t-AUCB (10 µM) 4, or ensure the tissue is immediately crash-denatured in >80% cold methanol before the internal standard is introduced.

Q3: My neat standard of (±)14(15)-EET-d11 shows a weak signal compared to other deuterated fatty acids. Are my MS parameters wrong?

Causality: (±)14(15)-EET-d11 requires specific negative electrospray ionization (ESI-) parameters. The precursor ion is[M-H]- at m/z 330.3. The most abundant product ion is m/z 219.2, which represents the C1-C14 carboxylate fragment. Because the 11 deuterium atoms are located on the omega end (C16-C20), they are lost as a neutral fragment during this specific collision-induced dissociation. Self-Validating Check: Infuse a 1 µg/mL neat solution of the standard directly into the MS. Run a precursor ion scan for m/z 219.2. If the signal is strong in infusion but weak in LC, your mobile phase may lack the appropriate modifiers (use 0.01% acetic acid—enough to aid peak shape but not enough to hydrolyze the epoxide on-column).

Q4: I see a gradual decrease in my IS area counts over a 48-hour autosampler run.

Causality: This indicates non-specific binding. EETs are highly lipophilic and will adsorb to polypropylene autosampler vials over time, especially if the reconstitution solvent has a high aqueous composition. Self-Validating Check: Reconstitute your samples in at least 50% organic solvent (e.g., methanol or acetonitrile) and use silanized glass inserts. Compare the area counts of vial 1 and vial 100; a deviation of >15% confirms adsorption issues.

Degradation Pathway Visualization

Understanding the dual threat of chemical and enzymatic hydrolysis is critical for assay development.

Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET (±)14(15)-EET (Labile Epoxide) CYP->EET Epoxidation sEH Soluble Epoxide Hydrolase (Enzymatic) EET->sEH Hydrolysis Acid Acidic Extraction pH < 6 (Chemical) EET->Acid Hydrolysis DHET 14,15-DHET (Stable Diol) sEH->DHET Acid->DHET

Mechanisms of 14,15-EET degradation into 14,15-DHET via enzymatic and chemical hydrolysis.

Quantitative Data: Optimized MS/MS Parameters

To ensure you are tracking the correct transitions and monitoring for unwanted hydrolysis, utilize the following optimized MRM parameters (Negative Ion Mode).

AnalytePrecursor Ion [M-H]- (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
14,15-EET 319.2219.2-60-18
(±)14(15)-EET-d11 (IS) 330.3219.2-60-18
14,15-DHET 337.2207.1-65-22
14,15-DHET-d11 (Hydrolysis Marker) 348.3207.1-65-22

Experimental Protocol: Epoxide-Preserving Solid-Phase Extraction (SPE)

This methodology is explicitly designed to extract (±)14(15)-EET-d11 and endogenous eicosanoids without inducing chemical or enzymatic hydrolysis.

Step 1: Matrix Quenching & sEH Inhibition Aliquot 200 µL of plasma or tissue homogenate into a glass tube. Immediately add 800 µL of ice-cold Methanol containing 10 µM t-AUCB (sEH inhibitor) to precipitate proteins and halt enzymatic activity.

Step 2: Internal Standard Spiking Add 10 µL of (±)14(15)-EET-d11 working solution (100 ng/mL in ethanol). Vortex vigorously for 30 seconds.

Step 3: Centrifugation Spin the samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean glass tube.

Step 4: Aqueous Dilution (Critical Step) Dilute the supernatant with 3 mL of LC-MS grade water to reduce the methanol concentration to <20%. Self-Validating Constraint:Do not add formic or acetic acid. The pH must remain neutral (pH 6.5 - 7.5) to protect the epoxide ring.

Step 5: SPE Loading Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL Methanol, then equilibrate with 1 mL Water. Load the diluted sample at a flow rate of 1 mL/min.

Step 6: Washing Wash the cartridge with 1 mL of 5% Methanol in Water to remove salts and polar interferences.

Step 7: Elution Elute the eicosanoids with 1 mL of 100% Ethyl Acetate into a silanized glass tube.

Step 8: Reconstitution Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute in 50 µL of 50:50 Water:Acetonitrile. Transfer immediately to a silanized glass autosampler vial for LC-MS/MS analysis.

References

  • Cayman Chemical. "(±)14(15)-EET-d11 Product Information." caymanchem.com.
  • Chapman University / NIH. "UHPLC-MS/MS Analysis of Arachidonic Acid and 10 of Its Major Cytochrome P450 Metabolites as Free Acids in." chapman.edu.
  • ResearchGate. "LC-MS/MS analysis for 14,15-EET, 14,15-DHET, and 11,12-DHET levels in WT and t-AUCB-treated WT mouse heart perfusates." researchgate.net.
  • NIH / PubMed. "Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System." nih.gov.

Sources

how to minimize ion suppression of (±)14(15)-EET-d11 in biological matrices

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the analysis of (±)14(15)-EET-d11 in biological matrices. This guide is designed for researchers, scientists, and drug development professionals utilizing LC-MS/MS for the quantification of eicosanoids. As a deuterated internal standard, (±)14(15)-EET-d11 is critical for accurate quantification, but its performance is highly dependent on mitigating ion suppression from complex sample matrices.[1][2] This document provides in-depth troubleshooting advice and validated protocols to ensure the integrity and sensitivity of your bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for (±)14(15)-EET-d11 analysis?

A: Ion suppression is a type of matrix effect where components of the biological sample (the "matrix") that co-elute with your analyte of interest, (±)14(15)-EET-d11, interfere with its ionization in the mass spectrometer's source.[3][4] This interference reduces the efficiency of ion formation for your analyte, leading to a decreased signal intensity.[3][5] Even though (±)14(15)-EET-d11 is an internal standard designed to mimic the behavior of the endogenous analyte and compensate for such effects, severe suppression can push the signal below the limit of quantification (LOQ), compromising the accuracy, precision, and sensitivity of the entire assay.[4][6]

Q2: What are the primary causes of ion suppression in biological matrices like plasma or serum?

A: The main culprits are endogenous compounds present at high concentrations. For eicosanoid analysis in plasma, serum, or tissue homogenates, the most significant sources of ion suppression are:

  • Phospholipids: These are abundant lipids from cell membranes that are notorious for causing ion suppression in electrospray ionization (ESI).[7][8] They often elute in the same chromatographic region as many eicosanoids.

  • Salts and Buffers: Inorganic salts from buffers or the sample itself can alter the droplet properties in the ESI source, hindering analyte ionization.[9] They typically appear at the beginning of the chromatogram.

  • Proteins: While most large proteins are removed during initial sample preparation, residual small proteins and peptides can still interfere.[9]

Q3: My internal standard, (±)14(15)-EET-d11, is stable isotope-labeled. Shouldn't that automatically correct for all ion suppression?

A: Ideally, a stable isotope-labeled internal standard (SIL-IS) co-elutes perfectly with the analyte and experiences the same degree of ion suppression, allowing for an accurate ratio-based quantification.[3] However, this correction is not always perfect. Firstly, if ion suppression is extreme, both the analyte and the IS signal can be suppressed into the noise, making any measurement impossible. Secondly, a phenomenon known as the "isotope effect" can sometimes cause the deuterated standard to have a slightly different retention time than the native analyte, especially in high-resolution chromatography.[10] If the retention times differ, they may not be exposed to the exact same profile of co-eluting matrix components, leading to differential ion suppression and compromising accuracy.[10]

Q4: How can I quickly check if ion suppression is affecting my analysis?

A: The post-column infusion technique is a powerful diagnostic tool.[11][12] In this experiment, a solution of your analyte, (±)14(15)-EET-d11, is continuously infused into the mobile phase flow after the analytical column but before the mass spectrometer. You then inject a blank, extracted biological matrix sample. A stable, continuous signal for your analyte should be observed. Any dip or suppression in this baseline signal indicates a region where matrix components are eluting and causing ion suppression.[8][11] This allows you to map the "suppression zones" in your chromatogram.

Visualizing the Problem: The Mechanism of Ion Suppression

To effectively troubleshoot, it is essential to understand the underlying mechanism. In the electrospray ion source, analytes must be converted from a liquid phase to gas-phase ions to be detected. Matrix components disrupt this process.

cluster_0 ESI Droplet Evaporation cluster_1 Ion Formation & Suppression Droplet1 Initial Charged Droplet Analyte (A) and Matrix (M) molecules Droplet2 Shrinking Droplet Competition for surface access Droplet1->Droplet2 Solvent Evaporation Droplet3 Final Droplet Limited charge available Droplet2->Droplet3 Increased Charge Density GasPhase Gas-Phase Ions To Mass Analyzer Droplet3->GasPhase Successful Analyte Ionization Suppression Ion Suppression Matrix (M) outcompetes Analyte (A) for ionization Droplet3->Suppression Competitive Ionization

Caption: Mechanism of Electrospray Ionization (ESI) Suppression.

Troubleshooting Guide: From Problem to Solution

This section addresses common issues encountered during the analysis of (±)14(15)-EET-d11 and provides a logical path to resolution.

Start Problem: Low or Inconsistent (±)14(15)-EET-d11 Signal CheckPrep Is sample preparation adequate? Start->CheckPrep CheckChroma Is chromatographic separation optimal? Start->CheckChroma CheckMS Are MS parameters optimized? Start->CheckMS PPT Using Protein Precipitation (PPT)? CheckPrep->PPT Yes LLE Using Liquid-Liquid Extraction (LLE)? CheckPrep->LLE Yes SPE Using Solid-Phase Extraction (SPE)? CheckPrep->SPE Yes Coelution Does analyte co-elute with suppression zone (post-column infusion)? CheckChroma->Coelution MS_Sol Optimize source parameters: - Ionization Voltage - Gas Flows (Nebulizer, Heater) - Source Temperature CheckMS->MS_Sol PPT_Sol High phospholipid content likely. Implement SPE for phospholipid removal. PPT->PPT_Sol LLE_Sol Consider SPE for better selectivity and recovery of eicosanoids. LLE->LLE_Sol SPE_Sol Optimize SPE protocol: - Check sorbent type (C18) - Adjust wash/elution solvents. SPE->SPE_Sol Chroma_Sol Adjust gradient, change column chemistry, or use a guard column. Coelution->Chroma_Sol Yes Chroma_OK Separation is likely adequate. Coelution->Chroma_OK No

Caption: Troubleshooting Decision Tree for Ion Suppression.

Problem: Significant signal loss or poor reproducibility for (±)14(15)-EET-d11 in matrix samples compared to solvent standards.

  • Probable Cause: High degree of ion suppression from co-eluting matrix components, most likely phospholipids. Your current sample preparation method is not sufficiently cleaning the sample.[8]

  • Solution Pathway:

    • Evaluate Your Sample Preparation: The most effective way to combat ion suppression is to remove the interfering compounds before they enter the LC-MS system.[3] A comparison of common techniques is provided below. For eicosanoids, Solid-Phase Extraction (SPE) is widely regarded as the most effective method.[13][14]

    • Optimize Chromatography: If sample preparation cannot be changed, modify your chromatographic method to separate the (±)14(15)-EET-d11 from the regions of ion suppression identified by post-column infusion. This can involve adjusting the mobile phase gradient, changing the analytical column to one with a different selectivity, or reducing the flow rate.[3][15]

    • Sample Dilution: A simple, albeit less ideal, approach is to dilute the sample extract.[4] This reduces the concentration of both the analyte and the interfering matrix components. This is only a viable strategy if the resulting analyte concentration is still well above your instrument's limit of detection.

Comparison of Sample Preparation Techniques

The choice of sample preparation is the single most critical factor in minimizing ion suppression.[3]

TechniqueAnalyte RecoveryPhospholipid RemovalThroughputRecommendation for (±)14(15)-EET-d11
Protein Precipitation (PPT) >95%Poor (30-60%)[16]HighNot Recommended. Simple and fast, but leaves high levels of phospholipids, leading to significant ion suppression.[8]
Liquid-Liquid Extraction (LLE) 80-90%[16]GoodMediumAcceptable. Can provide good cleanup but may be labor-intensive and have lower, more variable recoveries for certain eicosanoids compared to SPE.[17]
Solid-Phase Extraction (SPE) 85-95%[16]Excellent (<10%)[16]Medium-HighHighly Recommended. Offers the best combination of high recovery and excellent removal of interfering phospholipids and salts.[13][17][18]

Experimental Protocols

Protocol 1: Recommended Solid-Phase Extraction (SPE) for Plasma/Serum

This protocol is a robust method for extracting eicosanoids, including (±)14(15)-EET-d11, while minimizing matrix effects. It is adapted from established procedures for oxylipin analysis.[17][18][19][20]

Materials:

  • C18 SPE Cartridges (e.g., Strata-X, Oasis HLB)

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Hexane, HPLC grade

  • Methyl Formate, HPLC grade

  • Formic Acid (FA)

  • Internal Standard Spiking Solution containing (±)14(15)-EET-d11

  • Vortex mixer, Centrifuge, Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma/serum samples on ice.

    • To 500 µL of plasma, add 10 µL of your internal standard spiking solution containing (±)14(15)-EET-d11.

    • Add 1.5 mL of cold methanol to precipitate proteins.[18]

    • Vortex for 30 seconds and incubate at -20°C for 45 minutes to enhance protein precipitation.[18]

    • Centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Dilute the supernatant from step 1 with water (acidified to pH 3.5 with formic acid) to a final methanol concentration of <10%.[18][20] This is critical for analyte retention on the C18 sorbent.

    • Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing (Interference Removal):

    • Wash the cartridge with 5 mL of water (acidified to pH 3.5) to remove salts.

    • Wash the cartridge with 5 mL of hexane to elute non-polar lipids that can interfere with the analysis.[18]

  • Elution:

    • Dry the SPE cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.

    • Elute the eicosanoids, including (±)14(15)-EET-d11, with 5 mL of methyl formate.[18]

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water) for LC-MS/MS analysis.[18]

Caption: Recommended SPE Workflow for (±)14(15)-EET-d11.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Google Cloud.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023, December 8). Chromatography Online. Retrieved March 4, 2026, from [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. Retrieved March 4, 2026, from [Link]

  • Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. (n.d.). ACS Publications. Retrieved March 4, 2026, from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc. Retrieved March 4, 2026, from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved March 4, 2026, from [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • Quantification of eicosanoids and their metabolites in biological matrices: a review. (n.d.). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • Ion suppression (mass spectrometry). (n.d.). Wikipedia. Retrieved March 4, 2026, from [Link]

  • Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS. (2015, February 15). PubMed. Retrieved March 4, 2026, from [Link]

  • Mechanistic Investigation of Ionization Suppression in Electrospray Ionization. (n.d.). Request PDF. Retrieved March 4, 2026, from [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (2020, November 12). LCGC International. Retrieved March 4, 2026, from [Link]

  • Specialized Pro-Resolving Mediators and Eicosanoids: A Preferred Solid-Phase Extraction Protocol from Tissues and Biological Fluids. (n.d.). The Serhan Laboratory. Retrieved March 4, 2026, from [Link]

  • (PDF) Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS. (2015, January 5). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. (2007). LIPID MAPS. Retrieved March 4, 2026, from [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved March 4, 2026, from [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (2020, November 16). Spectroscopy Online. Retrieved March 4, 2026, from [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). Google Cloud.
  • UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide. (2016, April 6). MDPI. Retrieved March 4, 2026, from [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). CDC Stacks. Retrieved March 4, 2026, from [Link]

  • Characterization of Supported Liquid Extraction as a Sample Pretreatment Method for Eicosanoids and Related Metabolites in Biological Fluids. (2019, August 15). PubMed. Retrieved March 4, 2026, from [Link]

  • Solid-phase extraction columns in the analysis of lipids. (2019, July 23). AOCS. Retrieved March 4, 2026, from [Link]

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2022, April 15). Chromatography Online. Retrieved March 4, 2026, from [Link]

  • Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. (n.d.). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • Do you know ways to remove the ionic supresion? (2018, August 1). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. (n.d.). Google Cloud.
  • LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. (n.d.). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • SAMPLE PREPARATION. (n.d.). Google Cloud.
  • LC?MS/MS analysis for 14, 15?EET, 14, 15?DHET, and 11,12?DHET levels in... (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022, April 15). LCGC International. Retrieved March 4, 2026, from [Link]

  • 29383-100 | Cayman (В±)14(15)-Eet-D11 Methyl Ester; Purity. (n.d.). Neta Scientific. Retrieved March 4, 2026, from [Link]

  • A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation. (2016, December 15). PubMed. Retrieved March 4, 2026, from [Link]

  • 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres. (n.d.). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

Sources

Technical Support Center: Optimizing Chromatographic Separation of EET Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Epoxyeicosatrienoic acids (EETs) are short-lived, bioactive lipid mediators derived from the CYP450 metabolism of arachidonic acid.[1] Analyzing them presents a "perfect storm" of analytical challenges: they are regioisomers (requiring high chromatographic resolution), chemically unstable (specifically 5,6-EET), and exist in low physiological concentrations .[1]

This guide moves beyond basic protocol listing. It addresses the mechanistic reasons for failure—why your 5,6-EET signal might be vanishing, why your internal standard retention time doesn't perfectly match the analyte, and how to resolve critical isomeric pairs.

Module 1: Chromatographic Resolution (The Separation)

The Challenge: Regioisomer Resolution

The four primary EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET) are isobaric (m/z 319.2). While unique MS/MS fragments exist, cross-talk is common. Chromatographic separation is the primary defense against false quantitation.

Recommended Protocol
  • Stationary Phase: C18 is standard, but particle size matters. Use Sub-2 µm particles (e.g., 1.7 µm or 1.8 µm) to increase peak capacity.

  • Mobile Phase:

    • Solvent A: Water + 0.01% Acetic Acid (See Critical Note below).[1]

    • Solvent B: Acetonitrile + 0.01% Acetic Acid.

    • Why Acetonitrile? It generally provides sharper peak shapes for lipids compared to Methanol, though Methanol can offer different selectivity if resolution fails.

Critical Note: The pH Trap (5,6-EET Instability)

Many standard lipidomics protocols use 0.1% Formic Acid (pH ~2.7).[1] Do not use this if 5,6-EET is a target.

  • Mechanism: 5,6-EET is highly acid-labile. At low pH, it rapidly hydrolyzes to 5,6-DHET or cyclizes into a 5,6-δ-lactone.

  • Solution: Use 0.01% Acetic Acid or a weak Acetate buffer (pH ~5-6).[1] If you must use Formic Acid for ionization efficiency, keep the concentration <0.02% and minimize on-column time.

Visual Workflow: Analytical Logic

AnalyticalWorkflow Sample Biological Matrix (Plasma/Tissue) Prep Sample Prep (SPE + BHT Antioxidant) Sample->Prep Protein Precip / Extraction LC LC Separation (C18, Sub-2µm) Avoid Strong Acid! Prep->LC Inject MS MS/MS Detection (ESI Negative Mode) LC->MS Elution (DHETs -> EETs) Data Quantitation (Ratio: Analyte/d11-IS) MS->Data Integrate

Figure 1: Optimized workflow for EET analysis highlighting the critical pH checkpoint at the LC stage.

Module 2: Mass Spectrometry (The Detection)

The Challenge: Sensitivity & Specificity

EETs ionize best in Negative Electrospray Ionization (ESI-) mode.[1] The carboxyl group deprotonates easily to form [M-H]⁻.[1]

Optimized MRM Transitions

The following table summarizes the primary transitions. Note that while parent masses are identical, product ions differ.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
5,6-EET 319.2191.1~18-22Unique fragment, but chemically unstable.[1]
8,9-EET 319.2155.1~18-22Often co-elutes with 11,12-EET; relies on chromatography.
11,12-EET 319.2167.1~18-22Critical pair with 8,9-EET.
14,15-EET 319.2219.2~18-22Usually the latest eluting isomer.
(±)14(15)-EET-d11 330.5 / 331.5219.2 / 230.2~18-22Internal Standard.[1] Mass shift depends on deuteration pattern.[2]

Note: Exact m/z values may vary slightly based on instrument calibration. Always infuse standards to optimize.

Module 3: The Deuterium Isotope Effect (The "Shift")

The Issue: "My Internal Standard isn't Co-eluting!"

Users often panic when (±)14(15)-EET-d11 elutes 2–5 seconds earlier than the native 14,15-EET.

The Explanation (Mechanistic Insight)

This is not an error; it is a physical phenomenon known as the Deuterium Isotope Effect in Reversed-Phase Liquid Chromatography (RPLC).[1][3]

  • Causality: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This makes the deuterated molecule slightly less lipophilic (lower polarizability) than the native protium form.[1]

  • Result: The d11-analog interacts slightly less strongly with the C18 stationary phase, leading to an earlier retention time (RT).[1]

  • Action Item: Do not force the integration windows to match perfectly. Allow for a slight RT offset (typically -0.05 to -0.1 min) for the internal standard.

Troubleshooting Guides (FAQ)

Scenario A: "I cannot separate 8,9-EET and 11,12-EET."

Diagnosis: These are the "critical pair." They have very similar hydrophobicities. Protocol Adjustment:

  • Flatten the Gradient: If you are running a generic 5-95% gradient, switch to a focused gradient. Example: Hold at 40% B, then ramp slowly to 60% B over 10 minutes.

  • Lower the Temperature: High column temperatures increase mass transfer but reduce selectivity. Lower the column oven to 30°C or 25°C (from the standard 40°C) to improve isomeric resolution.

Scenario B: "My 5,6-EET peak is missing or erratic."

Diagnosis: Acid-catalyzed degradation. Protocol Adjustment:

  • Check Mobile Phase: Are you using >0.05% Formic Acid? Switch to 0.01% Acetic Acid .

  • Check Sample Reconstitution: Are you reconstituting dried extracts in 100% Methanol/Acetonitrile? Reconstitute in the starting mobile phase (e.g., 50:50 Water:ACN) to prevent solvent effects, but ensure the solvent isn't acidic.

  • Process Quickly: 5,6-EET degrades even in autosamplers if the temperature is uncontrolled. Keep the autosampler at 4°C .

Scenario C: "My Internal Standard signal is variable."

Diagnosis: Ion suppression or "Cross-talk." Protocol Adjustment:

  • Check Isotopic Purity: Ensure your d11 standard doesn't have significant d0 (native) impurities.[1]

  • Matrix Effects: If the d11 signal drops in plasma samples vs. neat standards, you have matrix suppression. Improve your SPE wash steps (e.g., use 5-10% methanol in water as a wash step to remove salts/proteins before elution).[1]

Decision Tree: Troubleshooting Flow

Troubleshooting Start Problem Identified Issue1 Co-elution of Isomers (8,9 & 11,12) Start->Issue1 Issue2 Missing 5,6-EET Start->Issue2 Issue3 RT Shift (Analyte vs IS) Start->Issue3 Sol1 Action: Lower Temp (30°C) Flatten Gradient Slope Issue1->Sol1 Sol2 Action: Check pH Switch to Acetic Acid Issue2->Sol2 Sol3 Action: Normal Behavior (Deuterium Isotope Effect) Issue3->Sol3

Figure 2: Rapid diagnostic logic for common EET chromatographic issues.

References

  • Cayman Chemical. Product Information: (±)14(15)-EET-d11.[1] (Standard reference for internal standard usage and properties).

  • Nüsing, R. M., et al. (2007). "Conversion of 5,6-EET and 5,6-DHT to 5,6-lactone." Journal of Lipid Research. (Establishes the acid-lability of 5,6-EET).

  • Wang, Y., et al. (2010). "Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry." Journal of Chromatography A. (Provides mechanistic grounding for the retention time shift of deuterated compounds in RPLC).

  • Blewett, A. J., et al. (2016). "A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma." Journal of Lipid Research. ( authoritative protocol for MRM transitions and separation).[1]

Sources

Technical Support Portal: Preserving (±)14(15)-EET-d11 Integrity

Author: BenchChem Technical Support Team. Date: March 2026

Critical Alert: The "Fragile Epoxide" Directive

The (±)14(15)-EET-d11 internal standard (IS) is not merely a quantitation tool; it is a chemically labile epoxide.[1] Unlike stable prostaglandins or HETEs, the epoxide ring at the 14,15-position is under constant threat from two primary vectors during sample workup:

  • Enzymatic Attack: Soluble Epoxide Hydrolase (sEH) in plasma/tissue rapidly hydrates the epoxide into the corresponding diol (14,15-DHET-d11), destroying your signal.[1]

  • Acidic Hydrolysis: The epoxide ring opens spontaneously in acidic environments (pH < 3.0), converting the analyte into a diol.

The Golden Rule: Treat the internal standard with the same rigorous preservation protocols as the endogenous analyte. If your IS degrades, your quantification ratio (


) becomes artificially high, leading to false-positive data.[1]

The Preservation Arsenal (Reagents & Setup)

Before starting any experiment, ensure these reagents are prepared. Do not rely on standard EDTA plasma preparation alone.

ComponentRecommended ReagentConcentrationFunction
sEH Inhibitor AUDA or t-AUCB 100 µM (Final)Irreversibly inhibits sEH, preventing conversion to DHET.[1]
Antioxidant BHT (Butylated hydroxytoluene)0.005% (w/v)Prevents radical-mediated auto-oxidation of the polyunsaturated chain.[1]
Antioxidant TPP (Triphenylphosphine)100 µMSpecifically reduces hydroperoxides that may facilitate degradation.[1]
Chelator K2-EDTA StandardPrevents metal-ion catalyzed oxidation and coagulation.

Step-by-Step Workflow Guidelines

Phase A: Sample Collection (The "Zero Hour")[1]
  • Protocol: Pre-load collection tubes with the Inhibitor Cocktail (AUDA + BHT).

  • Why: sEH activity is immediate upon blood draw. Adding inhibitors after centrifugation is often too late; significant degradation can occur in whole blood during the spin.

  • Temperature: Keep all samples on wet ice (4°C). Never freeze whole blood (lysis releases massive amounts of iron/enzymes).[1]

Phase B: Extraction (The "Acid Trap")[1]
  • The Trap: Many lipid protocols call for acidification (pH 3.0) to protonate carboxylic acids for SPE retention.[1]

  • The Fix:

    • Avoid Strong Acids: Do not use HCl or H2SO4. Use dilute Acetic Acid or Formic Acid.

    • Minimize Exposure: If you must acidify to load onto C18/HLB columns, perform the loading immediately. Do not let acidified samples sit in the autosampler or on the bench.

    • Neutralize Quickly: Ensure the elution solvent is neutral.

Phase C: Evaporation & Storage
  • Gas: Use high-purity Nitrogen (N2).[1]

  • Temperature: Ambient or <30°C. Heat kills epoxides.

  • Reconstitution: Use Ethanol or Methanol.[2] Avoid acidic mobile phases for long-term storage.

Troubleshooting Guide & FAQs

Category: Signal Loss[1]

Q: My (±)14(15)-EET-d11 peak area is consistently lower than expected, but the peak shape is good. What is happening? A: This suggests adsorption or evaporation loss , not necessarily chemical degradation.

  • Diagnosis: EETs are highly lipophilic. They stick to polypropylene and glass.

  • Solution: Ensure your collection tubes and pipette tips are low-retention. When drying down samples, do not "over-dry." Resuspend the residue immediately after the solvent evaporates. Adding a carrier protein (like BSA) is not an option for MS, so rely on silanized glass vials.[1]

Q: I see a new peak appearing at a lower retention time with a mass shift of +18 Da. Is this my IS? A: Yes, that is 14,15-DHET-d11 .

  • Cause: Your epoxide ring has opened (Hydration: +H2O = +18 Da).[1]

  • Fix:

    • Check the pH of your extraction buffers. If pH < 4.0, raise it.

    • Verify sEH inhibitor was added at the moment of collection.

    • If this happens in the autosampler, your reconstitution solvent might be too acidic.

Category: Quantitation Issues

Q: Can I use alkaline hydrolysis (saponification) to measure total EETs without destroying the d11 IS? A: Yes, but proceed with caution.[1]

  • Insight: Epoxides are generally more stable in base than in acid.

  • Protocol: Use 1M NaOH or KOH for hydrolysis (30 min @ 50°C).

  • Critical Step: When neutralizing back to pH 7.0 for extraction, add the acid dropwise with constant stirring. Creating local "hotspots" of low pH during neutralization will destroy the epoxide.

Visualizing the Danger Zones

Diagram 1: Degradation Pathways & Prevention

This diagram illustrates the two main enemies of 14(15)-EET-d11 and where they attack.[1]

EET_Degradation EET (±)14(15)-EET-d11 (Intact Epoxide) DHET 14,15-DHET-d11 (Degraded Diol) EET->DHET Ring Opening (+H2O) Acid Acidic pH (<3.0) (Workup Stage) Acid->EET Catalyzes Enzyme sEH Enzyme (Plasma/Tissue) Enzyme->EET Catalyzes Inhibitor Prevention: Add AUDA/t-AUCB Inhibitor->Enzyme Blocks Buffer Prevention: Keep pH 6.0-8.0 Buffer->Acid Neutralizes

Caption: The dual-threat mechanism converting intact EETs to DHETs and the specific countermeasures required.

Diagram 2: Optimized Extraction Workflow

A self-validating workflow designed to minimize exposure to degradation factors.

Workflow cluster_0 Collection cluster_1 Workup Step1 Blood Draw + EDTA Step2 Immediate Spike: AUDA + BHT Step1->Step2 Step3 Add IS: 14(15)-EET-d11 Step2->Step3 Plasma Separation Step4 SPE Loading (pH ~5.0) Step3->Step4 Step5 Wash (5% MeOH) Step4->Step5 Step6 Elute (Ethyl Acetate) Step5->Step6

Caption: Optimized workflow emphasizing the timing of inhibitor addition and neutral elution solvents.

Validated Protocol: Solid Phase Extraction (SPE)

Objective: Extract 14(15)-EET-d11 from plasma with >85% recovery and <5% degradation.

  • Preparation:

    • Thaw plasma on ice.

    • Add 10 µL of (±)14(15)-EET-d11 (100 ng/mL stock) to 200 µL plasma.

    • Vortex gently (10 sec).

  • Loading:

    • Dilute sample with 400 µL of 5% Acetic Acid in Water (brings pH to ~4.5 for retention).[1]

    • Critical: Proceed to load onto Oasis HLB (or Strata-X) cartridge immediately.[1] Do not wait.

  • Washing:

    • Wash 1: 1 mL Water (neutralize acid).[1]

    • Wash 2: 1 mL 5% Methanol in Water (remove salts/proteins).[1]

  • Elution:

    • Elute with 1 mL Ethyl Acetate .

    • Note: Ethyl acetate is aprotic and gentle on epoxides compared to acidified methanol.

  • Reconstitution:

    • Dry under Nitrogen stream (Room Temp).[1]

    • Reconstitute in 100 µL Ethanol/Water (50:50).

    • Transfer to silanized glass insert for LC-MS/MS.

References

  • Morisseau, C., & Hammock, B. D. (2013). Impact of Soluble Epoxide Hydrolase (sEH) Inhibition on EET Levels. Annual Review of Pharmacology and Toxicology. [Link]

  • Newman, J. W., et al. (2002). Comprehensive profiling of oxylipins in biological samples by LC-MS/MS. Journal of Lipid Research. (Establishes the BHT/TPP antioxidant protocol). [Link]

Sources

dealing with matrix effects in EET quantification with (±)14(15)-EET-d11

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Matrix Monster" in Lipidomics

Welcome to the Technical Support Center. If you are quantifying 14(15)-epoxyeicosatrienoic acid (14(15)-EET) in biological matrices (plasma, urine, tissue), you are likely facing two formidable challenges: metabolic instability and matrix effects (ME) .

EETs are rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into dihydroxyeicosatrienoic acids (DHETs) ex vivo. Furthermore, phospholipids in plasma are notorious for causing ion suppression in Electrospray Ionization (ESI), specifically in the negative mode used for EETs.

This guide moves beyond basic protocols to provide a causal understanding of how to use your internal standard, (±)14(15)-EET-d11 , to diagnose and correct these errors.

Module 1: The "Golden" Collection Protocol (Pre-Analytical)

Critical Warning: Matrix effects are often confused with analyte degradation. If your 14(15)-EET hydrolyzes to 14,15-DHET during sample collection, no amount of mass spec optimization will recover the signal.

The "Stop-Solution" Cocktail

You must halt sEH activity and oxidative degradation immediately upon blood draw or tissue harvest.

ComponentConcentration in SampleFunctionMechanism
Triphenylphosphine (TPP) 0.1 – 1.0 mMAntioxidantScavenges peroxides; prevents auto-oxidation of arachidonic acid into artifactual EETs.
t-AUCB (or AUDA)10 – 100 µMsEH InhibitorPotent, stable urea-based inhibitor prevents hydrolysis of EET to DHET.
EDTA StandardAnticoagulantPrevents clotting; preferred over heparin to avoid background noise.

Protocol Step:

  • Prepare a 100x "Stop-Solution" in methanol containing TPP and t-AUCB.

  • Add 10 µL of this solution per 1 mL of blood immediately upon collection.

  • Centrifuge at 4°C to separate plasma and freeze at -80°C immediately.

Module 2: Extraction – The First Line of Defense

User Query: "I am using Liquid-Liquid Extraction (LLE) with ethyl acetate, but my matrix factor is < 0.5 (50% suppression). What should I do?"

Scientist Response: LLE is simple but "dirty." It extracts phospholipids (PLs) which co-elute with EETs and compete for ionization. For plasma, Solid Phase Extraction (SPE) is superior for removing PLs.[1]

Recommended Workflow: SPE with Phospholipid Removal

We recommend using a polymeric reversed-phase sorbent (e.g., Oasis HLB or Strata-X) or a specialized lipid-removal plate (e.g., Oasis PRiME HLB).

Step-by-Step SPE Protocol (Oasis HLB 60 mg):

  • Condition: 1 mL Methanol.

  • Equilibrate: 1 mL Water/5% Methanol.

  • Load: Sample (Plasma + IS + Antioxidant cocktail, acidified to pH 3-4 with acetic acid). Note: Acidification ensures EETs are protonated (neutral) for retention.

  • Wash: 1 mL 5% Methanol in Water. Removes salts and proteins.

  • Elute: 1 mL Ethyl Acetate or Acetonitrile.

  • Dry & Reconstitute: Evaporate under Nitrogen; reconstitute in Mobile Phase A/B (50:50).

Module 3: The Internal Standard Strategy

The Role of (±)14(15)-EET-d11 This deuterated analog is an isotopic dilution internal standard . It has nearly identical physicochemical properties to the analyte but a different mass (m/z 330.5 vs 319.2).

Why it works: If the matrix suppresses the signal of 14(15)-EET by 40%, it will also suppress the d11-IS by exactly 40% (assuming they co-elute perfectly). The ratio of Analyte/IS remains constant, correcting the quantification.

Critical Check: Ensure your chromatographic method does not separate the deuterium isotope from the native analyte. Deuterium can sometimes cause a slight retention time shift (isotope effect). If they separate, the IS cannot correct for matrix effects occurring at the specific retention time of the analyte.

Module 4: Diagnosing Matrix Effects (Visualized)

To troubleshoot sensitivity issues, you must calculate the Matrix Factor (MF) . Do not guess; measure it.

The Post-Extraction Spike Method

Perform this experiment to distinguish between Extraction Loss (Recovery) and Matrix Suppression (ME).

MatrixEffectWorkflow cluster_interpretation Interpretation SetA Set A: Neat Standard (Analyte in Solvent) Calc2 Matrix Factor (MF) (Set C / Set A) SetA->Calc2 Reference SetB Set B: Pre-Extraction Spike (Spike Plasma -> Extract) Calc1 Recovery (%) (Set B / Set C) * 100 SetB->Calc1 Numerator SetC Set C: Post-Extraction Spike (Extract Blank Plasma -> Spike) SetC->Calc1 Reference SetC->Calc2 Numerator Res1 MF < 1.0: Suppression Res2 MF > 1.0: Enhancement Res3 MF = 1.0: No Effect

Figure 1: Workflow for differentiating Extraction Efficiency from Matrix Effects. Set C represents the analyte response in the presence of matrix components without extraction losses.

Calculations
  • Absolute Matrix Factor (MF):

    
    
    
  • IS-Normalized Matrix Factor:

    
    
    

Target: The IS-Normalized MF should be close to 1.0 (0.8 – 1.2 is acceptable).

Module 5: Troubleshooting & FAQs

Q1: My IS-Normalized Matrix Factor is 0.6. Why isn't the d11-IS correcting the data?

Answer: This indicates that the suppression is affecting the analyte and the IS differently.

  • Cause 1: Retention Time Shift. Check if the d11-IS elutes slightly earlier than the native target. If the suppression zone (e.g., a phospholipid peak) is sharp, it might hit the IS but not the analyte (or vice versa).

  • Cause 2: Cross-Talk. Ensure your MRM transitions are specific.

    • 14(15)-EET: m/z 319.2

      
       175.1 (or 219.2)
      
    • d11-IS: m/z 330.5

      
       186.1
      
  • Solution: Adjust the gradient to ensure co-elution, or clean up the sample (switch from LLE to SPE).

Q2: I see a peak in my blank plasma at the 14(15)-EET retention time. Is it contamination?

Answer: It is likely endogenous 14(15)-EET.

  • Explanation: It is impossible to find "EET-free" plasma.

  • Solution: You cannot use a "blank matrix" for the calibration curve. You must use the Surrogate Matrix Approach (e.g., PBS + BSA) or the Standard Addition Method .

  • Validation: Spike your d11-IS into the blank. If the "contaminant" peak does not increase, it is endogenous.

Q3: Which LC column is best for separating 14(15)-EET from 11(12)-EET?

Answer: Regioisomer separation is critical because they have the same mass.

  • Recommendation: A C18 column with high surface area (e.g., Waters BEH C18 or Agilent ZORBAX Eclipse Plus C18 , 1.7 µm particle size).

  • Mobile Phase: Water/Acetonitrile (not Methanol) with 0.01% Acetic Acid. Acetonitrile provides better selectivity for EET isomers than Methanol.

  • Gradient: A shallow gradient (e.g., 40% B to 60% B over 10 minutes) is required to resolve 14(15)-EET from 11(12)-EET.

References

  • Cayman Chemical. (±)14(15)-EET-d11 Product Information & Protocol.Link

  • Matuszewski, B. K., et al. (2003). Standard line slopes as a measure of matrix effect in LC/MS bioanalysis. Analytical Chemistry.[1][2][3][4][5][6][7] Link

  • Morisseau, C., & Hammock, B. D. (2013). Impact of Soluble Epoxide Hydrolase Inhibition on the EET Signaling Pathway.[8][9] Annual Review of Pharmacology and Toxicology. Link

  • Nithipatikom, K., et al. (2001). Liquid chromatographic-electrospray ionization-mass spectrometric analysis of cytochrome P450 metabolites of arachidonic acid. Analytical Biochemistry.[6][7] Link

Sources

Technical Support Center: Optimizing (±)14(15)-EET-d11 Recovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of recovering (±)14(15)-EET-d11 (14,15-Epoxyeicosatrienoic acid-d11) from complex tissue matrices.

Product Focus: (±)14(15)-EET-d11 Internal Standard Application: Quantitative LC-MS/MS Profiling in Tissue Status: Senior Application Scientist Verified

Executive Summary: The Stability-Solubility Paradox

Recovering 14(15)-EET-d11 is not merely a matter of extraction efficiency; it is a race against enzymatic degradation and chemical instability. Two primary forces actively reduce your recovery:

  • Soluble Epoxide Hydrolase (sEH): This enzyme rapidly hydrolyzes the epoxide ring of 14(15)-EET into the corresponding diol (14,15-DHET), even in post-mortem tissue.[1]

  • Non-Specific Adsorption: As a lipophilic eicosanoid, 14(15)-EET-d11 adheres aggressively to polypropylene plastics, leading to "phantom loss" during sample handling.

This guide restructures your workflow to neutralize these threats before they impact your recovery data.

Critical Workflow: The "Preservation-First" Protocol

To ensure high recovery, you must modify the standard homogenization buffer. Standard PBS is insufficient.

Diagram: The Optimized Extraction Pathway

EET_Recovery_Workflow Tissue Frozen Tissue Sample (-80°C) Homogenize Cold Homogenization (Bead Beating / T < 4°C) Tissue->Homogenize Cocktail Homogenization Cocktail (PBS + TPP + sEH Inhibitor + BHT) Cocktail->Homogenize Add Immediately Spike Spike Internal Standard ((±)14(15)-EET-d11) Extract Extraction Phase (LLE or SPE) Spike->Extract Homogenize->Spike Equilibrate 5 min Analysis LC-MS/MS Analysis Extract->Analysis

Caption: Optimized workflow integrating enzymatic inhibition and antioxidant protection prior to extraction.

Step-by-Step Methodology
Step 1: The "Inhibitor Cocktail" Preparation

Why: Prevents rapid hydrolysis of the epoxide ring by sEH and auto-oxidation.

  • Base Buffer: Ice-cold PBS (pH 7.4) or 50 mM Tris-HCl.

  • Add sEH Inhibitor: AUDA (10 µM) or t-AUCB (10 µM). Crucial: Without this, 14(15)-EET converts to DHET within minutes of cell lysis.

  • Add Antioxidant: Triphenylphosphine (TPP) (0.2 mg/mL) or BHT (0.005%). TPP is preferred for reducing peroxides that degrade epoxides.

  • Add Metal Chelator: EDTA (1 mM) to inhibit metalloproteases and reduce oxidation catalysis.

Step 2: Sample Spiking (The Timing is Critical)
  • Protocol: Add the (±)14(15)-EET-d11 internal standard immediately after homogenization but before extraction .

  • Reasoning: The IS must equilibrate with the tissue matrix to accurately track extraction losses. If added after extraction, it only corrects for instrument variation, not recovery efficiency.

Extraction Methodologies: LLE vs. SPE[2][3][4][5]

Choose your method based on tissue lipid content.

FeatureLiquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Best For Lipid-rich tissues (Liver, Brain, Adipose)Plasma, Urine, Lean Tissue (Heart, Muscle)
Recovery Mechanism Partitioning into organic solventAdsorption to hydrophobic stationary phase
Solvent System Ethyl Acetate (acidified)C18 Cartridges (elute w/ Ethyl Acetate)
Pros High recovery of total lipids; cost-effectiveCleaner extracts; less matrix effect (ion suppression)
Cons Evaporation takes longer; dirty samplesHigher cost; risk of breakthrough if overloaded
Recommended LLE Protocol (High Recovery)
  • Acidification: Adjust homogenate pH to 3.5–4.0 using 1M acetic acid or citric acid.

    • Science: Protonating the carboxylic acid group (pKa ~4.8) renders the EET neutral, driving it into the organic phase.

  • Solvent Addition: Add Ethyl Acetate (3x volume of sample).

  • Agitation: Vortex vigorously for 30 seconds.

  • Separation: Centrifuge at 3,000 x g for 5 mins at 4°C.

  • Collection: Transfer the upper organic layer to a glass tube. Avoid plastic tips if possible.

  • Repeat: Repeat extraction once more for maximum recovery.

Troubleshooting Guides & FAQs

Section A: Low Recovery Issues

Q: My (±)14(15)-EET-d11 signal is <10% of the neat standard. Is it degradation or extraction failure? A: It is likely a combination of Matrix Effects (Ion Suppression) and Adsorption .

Diagnostic Test: Perform a "Post-Extraction Spike" experiment.

  • Extract a blank tissue sample.

  • Spike the d11 standard into the final extract (before drying).

  • Compare this signal to a neat standard in solvent.[2]

    • If Signal is Low: You have severe Ion Suppression . The lipids in the tissue are competing for ionization in the MS source. Solution: Switch to SPE or improve chromatographic separation.

    • If Signal is High: Your loss is occurring during extraction. Solution: Check pH (must be acidic) and ensure glass vials are used.

Q: Why do I see high levels of 14,15-DHET-d11 instead of the EET-d11? A: This confirms sEH activity . The epoxide ring has been hydrolyzed.

  • Fix: Your inhibitor cocktail failed or was not added fast enough. Ensure AUDA or t-AUCB is present in the homogenization buffer before the tissue is added. Keep everything on ice.

Section B: Stability & Handling

Q: Can I store the tissue homogenate before extraction? A: No. Once homogenized, the compartmentalization of the cell is broken, releasing enzymes and oxidative species. Extract immediately. If storage is unavoidable, flash freeze the homogenate in liquid nitrogen, but expect 10-20% degradation upon thawing.

Q: I am using plastic microcentrifuge tubes. Is this a problem? A: Yes. EETs are highly lipophilic (logP > 5). They adsorb to polypropylene.

  • Fix: Use silanized glass vials or "Low-Binding" polypropylene tubes. For the drying step, always use glass.

Diagram: Troubleshooting Decision Tree

Troubleshooting_Tree Problem Low d11 Recovery Check_DHET Check for d11-DHET Peak Problem->Check_DHET Yes_DHET High DHET Found Check_DHET->Yes_DHET Yes No_DHET No DHET Found Check_DHET->No_DHET No Enzyme_Issue Cause: sEH Hydrolysis Fix: Add AUDA/t-AUCB Yes_DHET->Enzyme_Issue Check_Matrix Perform Post-Extraction Spike No_DHET->Check_Matrix Suppression Signal Suppressed Fix: Clean up (SPE) Check_Matrix->Suppression Low Signal Extraction_Loss Signal Normal Fix: Check pH / Adsorption Check_Matrix->Extraction_Loss High Signal

Caption: Logic flow for diagnosing the root cause of low internal standard recovery.

References

  • Cayman Chemical. (±)14(15)-EET-d11 Product Information & Application Data.

  • Morisseau, C., & Hammock, B. D. (2013). Impact of Soluble Epoxide Hydrolase Inhibition on EET Stability. Annual Review of Pharmacology and Toxicology.

  • Newman, J. W., et al. (2002). Comprehensive profiling of oxylipins in biological samples by LC-MS/MS. Journal of Lipid Research.

  • BenchChem. Protocols for Extraction of Lipid Mediators from Tissue.[3]

  • Watanabe, S., et al. (2024). Intraperitoneally injected d11-11(12)-epoxyeicosatrienoic acid incorporation into tissues.[4] Prostaglandins, Leukotrienes and Essential Fatty Acids.

Sources

common issues with (±)14(15)-EET-d11 solubility and preparation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility, Preparation, and Troubleshooting Guide Product: (±)14(15)-Epoxyeicosatrienoic Acid-d11 (Internal Standard) Cas No: N/A (Deuterated Analog) | Parent Compound CAS: 197508-62-6[1][2][3]

Core Technical Overview

(±)14(15)-EET-d11 is a deuterated internal standard (ISTD) designed for the quantification of 14(15)-EET via LC-MS/MS or GC-MS.[1][2][4] It contains 11 deuterium atoms at the 16, 16, 17, 17, 18, 18, 19, 19, 20, 20, and 20 positions.[4]

Why this matters: The heavy deuteration (+11 Da shift) moves the ISTD mass signal significantly away from the natural isotope distribution of the endogenous analyte, preventing "cross-talk" or isobaric interference during mass spectrometry.

Physicochemical Profile
ParameterSpecification
Molecular Formula C₂₀H₂₁D₁₁O₃
Molecular Weight 331.5 g/mol
Supplied As 100 µg/ml solution in Ethanol
Storage -20°C (stable for ≥2 years)
Critical Sensitivity Acid Labile (Hydrolyzes to DHETs), Oxidation Sensitive

Solubility & Solvent Compatibility[1][2][3][6]

The #1 User Error: Direct dilution of the ethanolic stock into aqueous buffers (like PBS or cell media) without calculating the final organic solvent concentration.[1] This causes precipitation or "crashing out" of the lipid, leading to inconsistent spike recovery.

Solubility Data Table
SolventSolubility LimitNotes
Ethanol ~50 mg/mlDefault shipping solvent.[1][2][3] Miscible with water but cytotoxic >0.1-1%.[2]
DMSO ~50 mg/mlHigh boiling point.[2][3] Hard to remove. Good for cell assays.
DMF ~50 mg/mlToxic.[2][3] Use only if strictly necessary.
PBS (pH 7.2) ~1 mg/mlCritical: Requires careful preparation (see protocol below).
Protocol: The "Solvent Swap" (Ethanol to Aqueous)

Use this protocol when introducing the standard into cell culture or aqueous enzymatic assays.[1]

  • Aliquot: Transfer the required volume of the ethanolic stock into a clean glass vial.

  • Evaporate: Place under a gentle stream of nitrogen gas.

    • Caution: Do not heat above 30°C. Epoxides are thermally sensitive.

    • Caution: Do not evaporate to complete dryness for extended periods; thin lipid films oxidize rapidly.[2]

  • Reconstitute: Immediately add PBS (pH 7.2) or culture media.[1][2][3]

  • Agitate: Vortex vigorously for 30 seconds. Ensure the solution is clear (no turbidity).[1][2]

  • Use: Use immediately. Do not store aqueous solutions.

Stability & Degradation Mechanisms[1][2][3][7]

The epoxide ring in 14(15)-EET-d11 is chemically reactive.[1][2][3][5] Understanding its degradation is vital for troubleshooting signal loss.

Degradation Pathway Visualization

EET_Degradation EET (±)14(15)-EET-d11 (Active Epoxide) DHET (±)14,15-DHET-d11 (Inactive Diol) EET->DHET Hydrolysis (Fast) Degraded Oxidized Fragments EET->Degraded Slow Acid Acidic pH (< 6.0) Acid->DHET sEH Soluble Epoxide Hydrolase (Enzymatic) sEH->DHET Oxidation Auto-oxidation (Air/Light) Oxidation->Degraded

Figure 1: Primary degradation pathways. The conversion to DHET (Dihydroxyeicosatrienoic acid) is the most common failure mode, driven by acidity or enzymes.[1]

Self-Validating Stability Check

Question: "How do I know if my standard has degraded?" Test: Run a blank LC-MS injection of your standard.

  • Pass: Single peak at the expected retention time (RT) for EET.

  • Fail: Appearance of a secondary peak at an earlier RT (DHETs are more polar and elute earlier on Reverse Phase C18).

  • Action: If the DHET peak > 5% of the total area, discard the stock.

Troubleshooting Guide (FAQ)

Issue 1: Low Recovery / Signal Loss

Symptom: The ISTD peak area is significantly lower than expected or varies wildly between samples.

  • Cause A: Non-Specific Binding (Adsorption) [1][2][3]

    • Mechanism:[2][3][6][7] Lipids stick to polypropylene (PP) tubes.[1][2]

    • Fix: Use glass inserts or silanized glass vials.[2] If using plastic, ensure solvents contain at least 20-50% organic content (MeOH/ACN) immediately after extraction.[1][2]

  • Cause B: Ion Suppression [1][2][3]

    • Mechanism:[2][3][6][7] Matrix components (phospholipids) co-elute and suppress ionization.[1][2]

    • Fix: Check the retention time.[8][9][10] If the EET elutes in the "void volume" or with heavy phospholipids, adjust the gradient.

    • Validation: Perform a "Post-Column Infusion" test to map suppression zones.[2]

Issue 2: Peak Tailing

Symptom: The 14(15)-EET-d11 peak is broad or asymmetrical.[1][2][3]

  • Cause: Secondary interactions with the column stationary phase (often free silanols).[1][2]

  • Fix: Add a modifier to your mobile phase.

    • Recommendation: 0.01% Acetic Acid or 0.1% Formic Acid.[2]

    • Note: Do not use high concentrations of acid, as this promotes on-column hydrolysis of the epoxide.[2] Keep pH > 4.0 if possible, or minimize residence time.

Issue 3: "Ghost" Peaks (Isobaric Interference)

Symptom: High background signal in the blank channel.[1][2]

  • Cause: Carryover or contamination.[2][3]

  • Fix:

    • Replace the needle wash solvent with a strong organic mix (e.g., Isopropanol:Acetonitrile:Acetone:Water 40:40:10:10).

    • EETs are sticky; a simple MeOH wash is often insufficient.[2]

Preparation Workflow for LC-MS Quantification

This workflow ensures the ISTD corrects for extraction efficiency and ionization variability.

Sample_Prep Stock Stock Solution (100 µg/ml in EtOH) Dilution Working Solution (10-100 ng/ml in MeOH) Stock->Dilution Dilute Spike SPIKE STEP Add Working Sol. to Sample Dilution->Spike Sample Biological Sample (Plasma/Tissue) Sample->Spike Equilibrate Equilibrate (5 min on ice) Spike->Equilibrate Crucial for Integration Extract Extraction (LLE or SPE) Equilibrate->Extract Analysis LC-MS/MS Analysis Extract->Analysis

Figure 2: Correct spiking workflow. The ISTD must be added BEFORE extraction to validate recovery.

Step-by-Step Protocol
  • Preparation of Working Solution:

    • Dilute the 100 µg/ml stock 1:1000 in Methanol to create a 100 ng/ml Working Solution.

    • Why Methanol? It precipitates proteins (if added directly) and is compatible with most extraction protocols.[1][2]

  • Spiking:

    • Add 10 µL of Working Solution to 100 µL of sample.

    • Vortex immediately.

  • Extraction:

    • Proceed with Liquid-Liquid Extraction (e.g., Ethyl Acetate) or SPE.[1][2]

    • Note: Avoid acidic extraction buffers (pH < 5) to prevent hydrolysis.[1][2]

References

  • Cayman Chemical. (±)14(15)-EET-d11 Product Information & Safety Data Sheet.Link[1][2]

  • Capdevila, J.H., et al. (2000).[1] "Cytochrome P450 and arachidonic acid bioactivation: Molecular and functional properties of the arachidonate monooxygenase." Journal of Lipid Research, 41(2), 163-181.[1][2] Link

  • Zeldin, D.C. (2001).[1][2][3] "Epoxygenase pathways of arachidonic acid metabolism." Journal of Biological Chemistry, 276(39), 36059-36062.[1][2] Link

  • Morisseau, C. & Hammock, B.D. (2005).[1] "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333.[2] Link[1][2]

Sources

Technical Support Center: Troubleshooting Inconsistent Internal Standard Response for (±)14(15)-EET-d11

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (±)14(15)-EET-d11. This guide is designed for researchers, scientists, and drug development professionals who leverage this stable isotope-labeled internal standard (SIL-IS) for quantitative analysis via liquid chromatography-mass spectrometry (LC-MS/MS). An inconsistent internal standard response can compromise the accuracy and reliability of your data. This document provides a systematic, in-depth approach to diagnosing and resolving these issues, grounded in established scientific principles and field-proven experience.

Part 1: Foundational FAQs

This section addresses the most common questions regarding (±)14(15)-EET-d11, providing the foundational knowledge needed for effective troubleshooting.

Q1: What is (±)14(15)-EET-d11 and why is it the preferred internal standard for 14(15)-EET analysis?

(±)14(15)-EET-d11 is the deuterated form of (±)14(15)-Epoxyeicosatrienoic acid (EET), a signaling molecule derived from arachidonic acid.[1][2][3] As a stable isotope-labeled internal standard (SIL-IS), it is considered the "gold standard" for quantitative mass spectrometry.[4] Its power lies in its near-identical chemical and physical properties to the endogenous, non-labeled analyte.[5]

The core principle is that any variability encountered during the analytical process—such as loss during sample extraction, inconsistencies in injection volume, or fluctuations in instrument response (like matrix effects)—will affect the analyte and the SIL-IS to virtually the same degree.[6][7] Because the SIL-IS is added at a known, fixed concentration to all samples, the ratio of the analyte's peak area to the IS's peak area provides a normalized, accurate measure of the analyte's concentration, effectively canceling out these sources of error.[6][8] The heavy deuterium atoms give it a distinct mass, allowing the mass spectrometer to differentiate it from the native analyte while ensuring it co-elutes chromatographically.[7]

Q2: What are the correct storage and handling procedures for (±)14(15)-EET-d11?

Proper storage is critical to maintaining the integrity and concentration of your internal standard. Improper handling can be a direct cause of inconsistent responses.

ParameterRecommendationRationale & Causality
Storage Temperature -20°CEnsures long-term stability, preventing chemical degradation. The product is typically stable for ≥ 2 years at this temperature.[2][9]
Supplied Solvent Typically supplied in ethanol.The standard is often dissolved in an organic solvent for stability and ease of handling.[2]
Solvent Exchange To change the solvent, evaporate the original solvent (e.g., ethanol) under a gentle stream of nitrogen and immediately add the new solvent of choice (e.g., DMSO, DMF).[10]Immediate redissolution is crucial to prevent the compound from adhering to the vial surface, which would alter the effective concentration.
Working Solutions Prepare fresh working solutions from the stock. Avoid repeated freeze-thaw cycles.Aliquoting the stock solution into smaller, single-use volumes for preparing daily working solutions minimizes the risk of solvent evaporation and degradation from temperature cycling.
Spiking Add the IS as early as possible in the sample preparation workflow, preferably before any extraction steps.[11]This ensures the IS experiences the same extraction inefficiencies and matrix effects as the analyte, which is the primary purpose of its use.

Q3: What qualifies as an "inconsistent" or "variable" internal standard response?

While some level of variation is expected in any LC-MS run, excessive variability is a red flag.[12] A common industry practice is to monitor the IS response in all unknown samples against the mean response of the calibrators and quality control (QC) samples within the same analytical batch.

  • General Guideline: The IS response in any given sample should be within 50% to 150% of the mean IS response from the calibration standards and QCs in that run.[13]

  • What to Look For:

    • Sporadic Outliers: Individual samples showing an abnormally high or low IS response.

    • Systematic Drifts or Trends: A gradual increase or decrease in IS response over the course of the analytical run.[14]

    • Shift Between Sample Types: A notable difference in IS response between calibrators/QCs (in simple matrix) and study samples (in complex biological matrix).[12]

Any of these patterns warrant a thorough investigation, as they may indicate underlying issues with the method's accuracy and reliability.[11][15]

Part 2: Systematic Troubleshooting Guide

Inconsistent IS response is a symptom, not the root cause. The following guide provides a logical workflow to systematically identify and resolve the underlying problem.

Troubleshooting_Workflow Start Inconsistent IS Response Observed Prep_Check Step 1: Review Sample Preparation & Handling Start->Prep_Check Prep_Issues Pipetting Error? Incomplete Mixing? IS Degradation? Prep_Check->Prep_Issues Instrument_Check Step 2: Investigate Instrumental & Chromatographic Issues Instrument_Issues Injector Malfunction? Dirty Ion Source? Column Failure? Instrument_Check->Instrument_Issues Matrix_Check Step 3: Evaluate Matrix Effects Matrix_Issues Ion Suppression or Enhancement? Matrix_Check->Matrix_Issues Prep_Issues->Instrument_Check No Fix_Prep Solution: Refine SOPs, Re-prepare Solutions, Ensure Proper Mixing Prep_Issues->Fix_Prep Yes Instrument_Issues->Matrix_Check No Fix_Instrument Solution: Perform Maintenance, Clean Source, Calibrate, Replace Column Instrument_Issues->Fix_Instrument Yes Fix_Matrix Solution: Adjust Chromatography, Improve Sample Cleanup, Dilute Sample Matrix_Issues->Fix_Matrix Yes

Figure 1: A systematic workflow for troubleshooting inconsistent internal standard response.
Step 1: Review Sample Preparation & Handling

Errors in sample preparation are among the most common causes of IS variability.[5] These are often manual steps where human error can introduce significant inconsistencies.

Common Issues & Solutions:

  • Inaccurate Pipetting of IS:

    • Why it happens: Using uncalibrated pipettes or inconsistent technique when adding the IS working solution to samples leads to different starting amounts of IS.

    • Solution: Verify pipette calibration. Use the same, consistent pipetting technique (e.g., forward vs. reverse) for all samples, calibrators, and QCs. Prepare a larger volume of sample/IS mixture where possible to reduce the impact of small volumetric errors.

  • Incomplete Mixing:

    • Why it happens: Insufficient vortexing or shaking after adding the IS can lead to a non-homogenous sample, causing the aliquot taken for injection to have a variable IS concentration.[11][16]

    • Solution: Implement and standardize a vigorous mixing step in your SOP. For a typical 1.5 mL tube, vortex for at least 30 seconds after adding the IS and before any subsequent steps like protein precipitation or extraction.[6]

  • IS Degradation:

    • Why it happens: (±)14(15)-EET is an epoxide, which can be susceptible to hydrolysis, especially under acidic conditions.[11] If samples require pH adjustment for stability, the IS may degrade if not handled correctly.

    • Solution: Ensure the IS stock and working solutions are stored correctly. If samples require acidification, ensure the IS is added to a solution that provides a stable pH environment. In one case study, low IS responses were directly correlated with improperly stabilized samples where the pH was incorrect, leading to IS degradation.[11]

Step 2: Investigate Instrumental & Chromatographic Issues

If sample preparation is ruled out, the next step is to examine the LC-MS/MS system itself.

Instrumental Checklist:

  • Autosampler/Injector: Check for leaks, partially blocked needles, or air bubbles in the syringe. These can cause inconsistent injection volumes, which directly impact the IS response.[8][13] Perform an injector precision test by repeatedly injecting the same standard.

  • Ion Source: A dirty or contaminated ion source is a frequent cause of signal drift and suppression.[13] Clean the ion source according to the manufacturer's protocol.

  • Mass Spectrometer: Perform instrument tuning and calibration to ensure detector sensitivity is optimal and stable. Unexplained signal drops can sometimes be attributed to instrument "charging" or detector fatigue.[11][17]

Chromatographic Checklist:

  • Peak Shape: Examine the IS peak shape. Tailing, fronting, or split peaks can indicate column degradation, a void in the column bed, or incompatibility between the sample solvent and the mobile phase.[8]

  • Retention Time (RT) Shift: A drifting RT suggests issues with the LC pump (inconsistent mobile phase composition), column temperature fluctuations, or column degradation. Since deuterated standards can sometimes have slightly different retention times than their non-deuterated counterparts, ensure the integration window is appropriate.[4]

Step 3: Evaluate Matrix Effects

Matrix effects occur when co-eluting molecules from the biological sample (e.g., salts, phospholipids, metabolites) enhance or suppress the ionization of the analyte and/or the IS in the mass spectrometer's source.[6][18][19] Because (±)14(15)-EET-d11 is a SIL-IS, it should ideally experience the same matrix effects as the analyte. However, if the IS response is variable across different samples, it may indicate that the degree of ion suppression or enhancement is not consistent.

Experimental Protocol: Diagnosing Matrix Effects with a Post-Extraction Spike

This protocol provides a quantitative way to assess whether matrix effects are the source of your IS inconsistency.[13]

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different individual sources.

  • (±)14(15)-EET-d11 internal standard stock solution.

  • Reconstitution solvent used in your final analytical method.

Procedure:

  • Prepare Set 1 (Neat Solution):

    • Prepare a solution of the IS in the reconstitution solvent at the exact concentration used in your assay.

    • Analyze this solution 3-5 times to get a reliable average peak area. This represents the IS response without any matrix influence.

  • Prepare Set 2 (Post-Extraction Spike):

    • Take blank matrix samples from each of the six different sources.

    • Process these blank samples through your entire sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • After the final evaporation step, spike the IS (at the same final concentration as in Set 1) into the dried extract before reconstitution.

    • Reconstitute the sample and inject it into the LC-MS/MS.

  • Data Interpretation:

    • Calculate the Matrix Factor (MF) for each of the six matrix sources:

      • MF = (Peak Area of IS in Post-Extraction Spike) / (Mean Peak Area of IS in Neat Solution)

    • Calculate the coefficient of variation (%CV) of the Matrix Factor across the different sources.

Interpreting the Results:

%CV of Matrix FactorInterpretation & Causality
≤ 15% The matrix effect is consistent across different sources. The internal standard is adequately compensating, and matrix effects are unlikely to be the cause of your inconsistent IS response.[13]
> 15% The matrix effect is highly variable between different biological samples. This indicates that the IS is not consistently tracking the analyte's behavior, and matrix effects are a likely cause of the observed inconsistency.[13]

If Matrix Effects are Confirmed:

  • Improve Sample Cleanup: Employ a more rigorous extraction technique (e.g., switch from protein precipitation to SPE) to better remove interfering components.

  • Optimize Chromatography: Adjust the LC gradient to better separate the analyte and IS from the regions of ion suppression.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating the effect.[20][21][22]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike_IS Spike with (±)14(15)-EET-d11 (Critical Step) Sample->Spike_IS Extraction Extraction (PPT, LLE, or SPE) Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection Injection Evap_Recon->Injection LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Area Integration (Analyte & IS) MS_Detection->Integration Ratio_Calc Calculate Area Ratio (Analyte / IS) Integration->Ratio_Calc Quantification Quantification via Calibration Curve Ratio_Calc->Quantification

Figure 2: Standard analytical workflow highlighting the critical step of internal standard addition.
References
  • BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link]

  • Han, X., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PMC. [Link]

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. [Link]

  • Neta Scientific. 29383-100 | Cayman (В±)14(15)-Eet-D11 Methyl Ester; Purity. [Link]

  • LCGC. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • Zhang, J., et al. (2024, May 08). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PMC. [Link]

  • Waters. Automated High Throughput Sample Preparation and UPLC-MS/MS Analysis for the Quantification of EtG and EtS in Human Urine Using. [Link]

  • ChemRxiv. Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. [Link]

  • Fraier, D., et al. (2019, September 26). Inconsistent Internal Standard Response in LC-MS/MS Bioanalysis: An Evaluation of Case Studies. PubMed. [Link]

  • Taylor & Francis Online. (2019, September 26). Inconsistent Internal Standard Response in LC–MS/MS Bioanalysis: An Evaluation of Case Studies. [Link]

  • International Journal of Advanced Research in Chemical Science (IJARCS). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • AptoChem. Deuterated internal standards and bioanalysis. [Link]

  • Bioanalysis Zone. (2023, December 04). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

  • LCGC International. (2020, November 12). Definitive EtG/EtS LC–MS/MS Analysis: A Rugged 4-Min Method for High-Throughput Laboratories. [Link]

  • Wikipedia. Epoxyeicosatrienoic acid. [Link]

  • Spectroscopy Online. (2020, November 16). A Sensitive, Specific, Accurate, and Fast LC–MS-MS Method for Measurement of 42 Ethyl Glucuronide and Ethyl Sulfate in Human Urine. [Link]

  • Agilent. (2022, April 15). Quantitative LC/MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate Using a Charged Surface-C18 Column. [Link]

Sources

reducing background noise in the MRM channel for (±)14(15)-EET-d11

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team / Bioanalytical Scientists From: Technical Support Center – Senior Application Scientist Subject: Master Guide: Reducing Background Noise in MRM Analysis of (±)14(15)-EET-d11

Executive Summary & Analyte Profile

Analyte: (±)14(15)-EET-d11 (Internal Standard) Application: Quantification of 14,15-EET (Epoxyeicosatrienoic acid) in biological matrices (plasma, tissue) via LC-MS/MS (Negative Mode).[1][2][3][4] The Challenge: Eicosanoids are trace-level lipid mediators.[3] The d11-labeled internal standard (IS) is critical for normalization, but high background noise in its MRM channel compromises the Limit of Quantitation (LOQ) and integration accuracy.[1][2][3][4] This is often caused by non-specific matrix interferences (phospholipids), mobile phase contaminants, or improper transition selection.[1][4]

Technical Snapshot:

  • Precursor Ion [M-H]⁻: ~330.5 Da (Calculated from MW 331.5)[1][2][3][4]

  • Polarity: Negative Electrospray Ionization (ESI-)[1][2][3][4]

  • Key Noise Sources: Solvent impurities, Column bleed, Phospholipid carryover, Isobaric lipid interference.[4]

Interactive Troubleshooting Guide (Q&A)

This section addresses specific field issues. Follow the logic to diagnose your high-background symptoms.

Issue 1: "I see a constant, high baseline chemical noise across the entire chromatogram in the d11 channel."

Diagnosis: This indicates contamination in the continuous flow path (Mobile Phase or Gas) rather than the sample.

  • Q: Are you using Formic Acid or Acetic Acid?

    • Insight: While Formic Acid is standard for positive mode, it can suppress ionization and increase background in negative mode for fatty acids.

    • Solution: Switch to 0.02% Acetic Acid in your aqueous and organic phases. This weak acid encourages [M-H]⁻ formation without the high chemical noise floor of formic acid in negative mode.[1]

  • Q: What is your solvent grade?

    • Insight: "HPLC Grade" is insufficient for trace lipidomics. Plasticizers (phthalates) and slip agents from solvent bottles can mimic lipid mass transitions.[1][2][3]

    • Solution: Use only LC-MS Grade solvents.[2][3][4] Crucial: Do not use plastic pipettes or solvent reservoirs washed with detergent. Use glass only.

  • Q: Is the noise present when the LC flow is diverted?

    • Test: Stop LC flow but keep MS gas on. If noise persists, it’s the Gas Supply (nitrogen generator purity) or Source Contamination .[1]

    • Solution: Clean the ESI source cone/shield. Install in-line gas filters.[2][3][4]

Issue 2: "I see broad, ghost peaks or rising baselines late in the gradient."

Diagnosis: This is likely Column Bleed or Matrix Accumulation (Phospholipids) eluting from previous injections.[1][2][3]

  • Q: Are you flushing the column adequately?

    • Insight: Phospholipids (PLs) stick strongly to C18 columns and may elute in subsequent runs, causing unpredictable background.[1][3][4]

    • Solution: Implement a Sawtooth Gradient Wash at the end of every injection. Ramp to 98-100% Organic (Acetonitrile/Isopropanol 50:50) and hold for at least 3-5 column volumes.

  • Q: Does the background match a specific retention time pattern?

    • Insight: If the noise rises with the organic gradient, it is likely impurities in the organic solvent or column bleed.

    • Solution: Run a "No-Injection" blank (run the gradient without injecting).[1][2][3] If the peak persists, change the organic solvent bottle and flush the lines.

Issue 3: "My d11 signal is weak and buried in noise, even with high concentrations."

Diagnosis: Ion Suppression or Deuterium Isotope Effect.

  • Q: Did you account for the Deuterium Retention Shift?

    • Insight: Deuterated compounds (d11) are slightly more polar than their protium counterparts and often elute earlier (2-5 seconds).[1][2][3][4]

    • Solution: Ensure your MRM acquisition window is centered on the d11 retention time, not just the unlabeled analyte time. If the window is too tight, you may be clipping the peak, lowering Signal-to-Noise (S/N).[2][3][4]

  • Q: Is your collision energy (CE) optimized?

    • Insight: The d11 label can alter fragmentation kinetics slightly. Using the exact CE of the unlabeled form might not be optimal.

    • Solution: Perform a Product Ion Scan infusion of the pure d11 standard to determine the optimal CE for the 330.5 precursor.

Validated Experimental Protocols

To permanently reduce noise, adopt this "Self-Validating" workflow.

Protocol A: Solid Phase Extraction (SPE) for Matrix Removal

Goal: Remove phospholipids that cause ion suppression and background noise.[1][2][3][4]

  • Sample Prep: Thaw plasma/tissue samples on ice. Spike with (±)14(15)-EET-d11 IS.[1][2][3][4][5][6][7]

  • Activation: Condition SPE cartridge (e.g., Strata-X or Oasis HLB) with Methanol followed by Water.[1][2][3][4]

  • Loading: Load sample (diluted 1:1 with pH 3-4 buffer/water).

  • Wash (Critical): Wash with 5% Methanol in water.[1][2][3] Why? This removes salts and proteins without eluting the EETs.

  • Elution: Elute with 100% Ethyl Acetate or Acetonitrile .

    • Note: Avoid using high percentages of Isopropanol in the elution if possible, as it drags more phospholipids off the SPE sorbent.

  • Drying: Evaporate under Nitrogen. Reconstitute in Mobile Phase Initial Conditions (e.g., 30% Organic).[1][3][4]

Protocol B: LC-MS/MS Parameters
ParameterSettingRationale
Column C18 (1.7 - 2.1 µm particle), 2.1 x 100mmSub-2 µm provides sharper peaks, increasing height vs. noise.[1][2][3][4]
Mobile Phase A Water + 0.02% Acetic AcidAcetic acid (weak) is preferred over Formic for negative mode lipids.[1][2][3]
Mobile Phase B Acetonitrile/Methanol (80:[1][2][3][4]20) + 0.02% Acetic AcidMethanol blend helps solubility; ACN sharpens peaks.[1][2][3]
Flow Rate 0.3 - 0.5 mL/minStandard for ESI efficiency.[2][3][4]
MRM Transition 330.5 → 219.2 (Verify experimentally)The 219 fragment is often the carboxyl "head" which is unlabeled.
Dwell Time 25 - 50 msEnsure at least 12-15 data points across the peak.

Visualizing the Solution

Diagram 1: Troubleshooting Logic Tree

Caption: Step-by-step decision matrix for isolating the source of MRM background noise.

NoiseTroubleshooting Start High Background in (±)14(15)-EET-d11 Channel CheckBlank Run No-Injection Blank Start->CheckBlank IsNoisePresent Is Noise Present? CheckBlank->IsNoisePresent SystemIssue Source: System or Solvents IsNoisePresent->SystemIssue Yes SampleIssue Source: Sample/Matrix IsNoisePresent->SampleIssue No DivertFlow Divert LC Flow (Keep Gas On) SystemIssue->DivertFlow NoisePersists Noise Persists? DivertFlow->NoisePersists SourceClean Clean Ion Source / Check Gas Filters NoisePersists->SourceClean Yes SolventChange Replace Solvents & Flush Lines NoisePersists->SolventChange No CheckRetention Check Retention Time vs Gradient SampleIssue->CheckRetention GhostPeak Late Eluting / Broad? CheckRetention->GhostPeak Carryover Increase Needle Wash / Add Sawtooth Gradient GhostPeak->Carryover Yes Interference Optimize SPE Wash / Change MRM Transition GhostPeak->Interference No

Diagram 2: Optimized Extraction & Analysis Workflow

Caption: Workflow designed to minimize phospholipid contamination and maximize analyte recovery.

ExtractionWorkflow Sample Biological Sample (Plasma/Tissue) Spike Spike IS: (±)14(15)-EET-d11 Sample->Spike SPE SPE Extraction (Polymeric Reversed-Phase) Spike->SPE Wash Wash Step: 5% Methanol (Removes Salts/Proteins) SPE->Wash Remove Interference Elute Elution: Ethyl Acetate (Avoids Phospholipids) Wash->Elute Recover Analyte LCMS LC-MS/MS Analysis (-ESI, MRM) Elute->LCMS

References

  • Wang, Y., et al. (2014).[1][4] Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites. LIPID MAPS. Retrieved from [Link][1][2][3][4]

  • SCIEX. (2018).[1][2][3] Quantitative Lipid Analysis using MRM and Differential Ion Mobility Spectrometry (DMS).[1][2][3] Retrieved from [Link]

  • Chromatography Online. (2020).[1][2][3] Contaminants Everywhere![1][2][3] Tips and Tricks for Reducing Background Signals When Using LC–MS. Retrieved from [Link]

  • Nithipatikom, K., et al. (2001).[1][4] Liquid chromatographic–mass spectrometric method for determination of epoxyeicosatrienoic acids in biological samples. Journal of Chromatography B. (Contextual citation for negative mode Acetic Acid usage).

Sources

impact of different extraction methods on (±)14(15)-EET-d11 stability

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Eicosanoid Lipidomics Division Subject: Optimization of (±)14(15)-EET-d11 Extraction & Stability Protocols From: Dr. Aris Thorne, Senior Application Scientist To: Research Team

Executive Summary

You are working with (±)14(15)-EET-d11 (14,15-epoxyeicosatrienoic acid-d11), a deuterated internal standard critical for the quantification of endogenous 14(15)-EET.[1] This molecule is not merely a passive ruler; it is a chemically reactive epoxide.

The stability of the epoxide ring is the single greatest variable in your extraction efficiency. Unlike stable prostaglandins, EETs possess a strained three-membered ether ring that is highly susceptible to two degradation pathways:

  • Acid-Catalyzed Hydrolysis: Rapid conversion to DHETs (dihydroxyeicosatrienoic acids) at pH < 5.0.

  • Enzymatic Hydrolysis: Conversion by Soluble Epoxide Hydrolase (sEH/EPHX2) in plasma/tissue.

This guide moves beyond generic "add solvent, vortex, spin" instructions to explain the why behind the protocol, ensuring your internal standard accurately reflects endogenous levels without introducing artificial degradation.

Module 1: The Stability Matrix

Before touching a pipette, understand the chemical behavior of your analyte.

ParameterCritical ThresholdThe "Why" (Mechanistic Insight)
pH Tolerance pH > 5.5 The epoxide oxygen is basic. Protonation by strong acids (e.g., HCl, Formic Acid > 0.1%) activates the ring carbon for nucleophilic attack by water, opening the ring to form 14,15-DHET-d11 .
Enzyme Activity Immediate Inhibition Plasma contains active sEH. Without an inhibitor (e.g., TPPU, AUDA) at collection, endogenous EETs degrade in minutes. The d11-IS is also a substrate, though kinetic isotope effects may slightly alter the rate.
Temperature < 4°C (Processing) Heat accelerates both autoxidation of the polyunsaturated chain and hydrolysis of the epoxide.
Solvent Choice Aprotic Preferred Protic solvents (Methanol/Water) in acidic conditions promote hydrolysis. Aprotic solvents (Ethyl Acetate, Acetonitrile) are safer for the ring structure during extraction.

Module 2: Extraction Methodologies & Troubleshooting

Scenario A: Solid Phase Extraction (SPE) – The Gold Standard

Recommended for: High-throughput plasma/serum analysis, maximum recovery, and matrix removal.

The Protocol:

  • Sample Prep: Thaw plasma on ice. Add sEH inhibitor (e.g., 10 µM TPPU) immediately.

  • Spiking: Add (±)14(15)-EET-d11. Crucial: Equilibrate for 5 mins to bind albumin, mimicking endogenous EETs.

  • Cartridge: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB or Strata-X).

  • Conditioning: Methanol followed by Water (neutral pH).

  • Loading: Load sample.

  • Wash: 5% Methanol in Water. DO NOT ACIDIFY THE WASH. Many generic lipid protocols call for 0.1% Formic Acid here—this will destroy your EETs.

  • Elution: Ethyl Acetate or Acetonitrile.

  • Drying: Nitrogen stream, ambient temp. Do not use heat.

Troubleshooting Q&A:

Q: My recovery is high (>80%), but I see a large peak for 14,15-DHET-d11. Did the standard degrade in the freezer? A: Unlikely. This is almost certainly on-column hydrolysis . Check your wash solvents. If you used an acidic wash (pH < 4) to remove proteins, you hydrolyzed the epoxide ring on the solid phase. Switch to a neutral wash or a very weak acid (Acetic acid pH ~6).

Scenario B: Liquid-Liquid Extraction (LLE) – The Cost-Effective Alternative

Recommended for: Tissue homogenates or labs without SPE manifolds.

The Protocol:

  • Extraction Solvent: Ethyl Acetate or Folch solution (2:1 Chloroform:Methanol).

  • Acidification (The Danger Zone): Many protocols acidify to drive lipids into the organic phase.

    • Correction: For EETs, use Acetic Acid to adjust pH to ~6.0. Do NOT use HCl or Sulfuric Acid.

  • Phase Separation: Centrifuge at 4°C.

  • Collection: Collect the organic (upper) phase (if using EtAc) or lower phase (if using Chloroform).

  • Re-extraction: Repeat once to improve recovery.

Troubleshooting Q&A:

Q: I have low signal intensity for the d11 standard, but no DHET peak. Where did it go? A: This is likely non-specific binding (adsorption) . EETs are lipophilic. If you used untreated polypropylene tubes and low solvent volumes, the lipid may have stuck to the plastic.

  • Fix: Use glass tubes or low-retention plasticware. Ensure your reconstitution solvent (e.g., Ethanol/Water) is optimized to resolubilize the lipid from the tube walls.

Module 3: Visualizing the Workflow & Degradation

The following diagrams illustrate the critical decision points where stability is compromised.

Figure 1: The Degradation Trap

This diagram shows the two primary pathways that destroy 14(15)-EET-d11 during processing.

EET_Degradation EET (±)14(15)-EET-d11 (Epoxide Intact) Acid Acidic pH (< 5.0) (Protocol Error) EET->Acid Exposure Enzyme sEH Enzyme (Biological Activity) EET->Enzyme Exposure Stable Stable Quantitation (Mass Spec Ready) EET->Stable pH > 6.0 + sEH Inhibitor DHET 14,15-DHET-d11 (Diol - Ring Opened) Acid->DHET Hydrolysis (Fast) Enzyme->DHET Hydration (Fast)

Caption: Pathways of (±)14(15)-EET-d11 instability. Red paths indicate degradation via acid hydrolysis or enzymatic activity; Green path indicates successful preservation.

Figure 2: Optimized SPE Workflow

The "Safe Path" for extracting labile epoxides.

SPE_Workflow Sample Plasma Sample Inhibitor Add sEH Inhibitor (e.g., TPPU) Sample->Inhibitor Spike Spike d11-IS Equilibrate 5 min Inhibitor->Spike Load Load onto HLB Cartridge Spike->Load Wash Wash: 5% MeOH/Water (NEUTRAL pH) Load->Wash Remove Proteins Elute Elute: Ethyl Acetate Wash->Elute Retain Lipids Dry Dry: N2 Gas @ Ambient Temp Elute->Dry

Caption: Optimized Solid Phase Extraction (SPE) workflow emphasizing neutral pH wash steps to prevent epoxide ring opening.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use the d11 standard to correct for degradation if I don't use an sEH inhibitor? A: No. While an internal standard theoretically corrects for losses, enzymatic degradation is not always linear or identical between the deuterated and endogenous forms due to the Kinetic Isotope Effect (KIE). Furthermore, if degradation is extensive (e.g., >50%), your sensitivity drops below the Limit of Quantitation (LOQ). Always inhibit the enzyme.

Q2: Why does the Certificate of Analysis say the solvent is Ethanol? A: Ethanol is used for storage because it is miscible with water (easy spiking) and relatively gentle. However, for long-term storage, we recommend keeping the stock at -80°C . When spiking into plasma, ensure the final ethanol concentration is <1% to avoid precipitating proteins prematurely or affecting enzyme activity before equilibrium.

Q3: Is back-exchange of deuterium a concern? A: For (±)14(15)-EET-d11, the deuterium atoms are typically located on the carbon chain (e.g., positions 16-20), not on acidic positions that easily exchange with solvent protons. Back-exchange is negligible under standard extraction conditions.

References

  • Morisseau, C., & Hammock, B. D. (2013). Impact of Soluble Epoxide Hydrolase (sEH) on EET Stability. Annual Review of Pharmacology and Toxicology. [Link]

  • Blewett, A. J., et al. (2021). Validating SPE Methods for Eicosanoid Lipidomics. Journal of Lipid Research.[1] [Link](General reference for lipid extraction methodologies)

  • Newman, J. W., et al. (2002). Comprehensive profiling of oxylipins... by LC-MS/MS. (Establishes pH sensitivity protocols). [Link]

Sources

Validation & Comparative

The Analytical Scientist's Guide to Robust Bioanalysis: A Comparative Validation of (±)14(15)-EET-d11 as an Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, clinical scientists, and drug development professionals vested in the nuanced world of eicosanoid signaling, the accurate quantification of ephemeral lipid mediators like Epoxyeicosatrienoic acids (EETs) is paramount. These cytochrome P450-derived metabolites of arachidonic acid are potent signaling molecules implicated in cardiovascular homeostasis, inflammation, and renal function. Their low endogenous concentrations and susceptibility to degradation, however, present significant bioanalytical challenges. The bedrock of reliable quantification in such scenarios is a meticulously validated analytical method, at the heart of which lies the choice of an appropriate internal standard.

This guide provides an in-depth technical comparison of (±)14(15)-EET-d11, a deuterated internal standard, against other viable alternatives for the LC-MS/MS-based quantification of (±)14(15)-EET. We will dissect the causality behind experimental choices in method validation, presenting a framework for achieving analytical excellence.

The Lynchpin of Accurate Quantification: The Role of the Internal Standard

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls at the outset of the analytical workflow.[1][2] Its purpose is to correct for analyte loss during sample processing and to normalize for variations in instrument response.[1] An ideal internal standard is chemically and physically akin to the analyte, ensuring it experiences similar extraction efficiencies and matrix effects.[2]

Stable isotope-labeled (SIL) internal standards, where one or more atoms are replaced with a heavier isotope (e.g., ²H, ¹³C), are considered the gold standard in mass spectrometry.[3] Their near-identical physicochemical properties to the unlabeled analyte allow for superior correction of analytical variability.[2]

Sample (e.g., Plasma) Sample (e.g., Plasma) Add IS Add IS Sample (e.g., Plasma)->Add IS Extraction (SPE or LLE) Extraction (SPE or LLE) Add IS->Extraction (SPE or LLE) Evaporation & Reconstitution Evaporation & Reconstitution Extraction (SPE or LLE)->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Processing Data Processing MS/MS Detection->Data Processing Calculate Analyte/IS Ratio Concentration Determination Concentration Determination Data Processing->Concentration Determination

Caption: Bioanalytical workflow for EET quantification using an internal standard.

A Comparative Analysis of Internal Standards for (±)14(15)-EET

The selection of an internal standard is a critical decision in method development. Here, we compare (±)14(15)-EET-d11 with two other classes of internal standards: a ¹³C-labeled analogue and a structural analogue.

Internal Standard TypeExampleAdvantagesDisadvantages
Deuterated (²H) SIL (±)14(15)-EET-d11 - Chemically very similar to analyte. - Corrects well for extraction and matrix effects.[3] - Generally less expensive than ¹³C-labeled standards.[4]- Potential for chromatographic shift from analyte.[5] - Risk of H/D back-exchange, compromising stability.[6]
¹³C-labeled SIL (±)14(15)-EET-¹³C₂₀- Considered the "gold standard" for co-elution.[4] - No isotopic exchange.[6] - Provides the most accurate correction.[7]- Higher cost of synthesis.[4] - Limited commercial availability.[4]
Structural Analogue 14,15-epoxyeicosa-trienoic acid (non-endogenous isomer)- Cost-effective. - Readily available.- Differences in extraction recovery and ionization efficiency compared to analyte.[1] - May not fully compensate for matrix effects.[8]

Experimental Validation: A Deep Dive into Performance Parameters

A robust analytical method must be validated to ensure its reliability for the intended application.[9] The validation process assesses several key parameters, as guided by regulatory bodies like the FDA and EMA.

Experimental Protocol: Linearity Assessment

Objective: To demonstrate the proportional relationship between the instrument response and the concentration of the analyte over a defined range.

Methodology:

  • Prepare a stock solution of (±)14(15)-EET in a suitable organic solvent.

  • Create a series of calibration standards by spiking known concentrations of the analyte into a surrogate matrix (e.g., charcoal-stripped plasma). A minimum of six non-zero concentration levels is recommended.

  • Add a constant concentration of the internal standard ((±)14(15)-EET-d11) to each calibration standard.

  • Process the samples using the chosen extraction method (e.g., Solid Phase Extraction - SPE).

  • Analyze the extracted samples by LC-MS/MS.

  • Plot the peak area ratio (analyte/internal standard) against the nominal concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (r²).

Acceptance Criteria:

  • r² ≥ 0.99

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[10]

Experimental Protocol: Accuracy and Precision

Objective: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Methodology:

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the biological matrix of interest.

  • Add the internal standard to each QC sample.

  • Analyze multiple replicates (n≥5) of each QC level in a single analytical run (intra-day precision and accuracy) and on different days (inter-day precision and accuracy).

  • Calculate the mean concentration, the percent accuracy (relative error), and the percent precision (relative standard deviation, RSD).

Acceptance Criteria:

  • Accuracy: The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[10]

  • Precision: The RSD should not exceed 15% (20% at the LLOQ).[10]

Comparative Performance Data
Parameter(±)14(15)-EET-d11 (Expected)¹³C-labeled EET (Inferred)[7][11]Structural Analogue (Inferred)[12]
Linearity (r²) ≥ 0.99≥ 0.99≥ 0.98
Accuracy (%RE) ± 15%± 15%Can be > ±15%
Precision (%RSD) < 15%< 10%Can be > 15%
Recovery 80-110%80-110%Variable
Matrix Effect Effectively compensatedMost effectively compensatedIncomplete compensation

Note: The performance of a structural analogue is highly dependent on its similarity to the analyte.

Addressing the Nuances of Deuterated Standards

While (±)14(15)-EET-d11 is an excellent choice for an internal standard, it is crucial to be aware of potential challenges associated with deuterated compounds.

  • Chromatographic Shift: The "isotope effect" can sometimes lead to a slight difference in retention time between the deuterated standard and the native analyte.[5] This can be problematic if the two compounds elute into regions with different levels of matrix-induced ion suppression, leading to inaccurate quantification.[5]

  • Isotopic Exchange: Deuterium atoms can sometimes exchange with protons from the solvent or matrix, a phenomenon known as back-exchange.[6] This can lead to a decrease in the internal standard signal and an overestimation of the analyte concentration. The stability of the deuterium labels should be assessed during method validation.

cluster_0 Choice of Internal Standard cluster_1 Method Validation cluster_2 Sample Analysis IS_Choice Select Internal Standard Validation Validate Method IS_Choice->Validation Deuterated (e.g., (±)14(15)-EET-d11) Deuterated (e.g., (±)14(15)-EET-d11) IS_Choice->Deuterated (e.g., (±)14(15)-EET-d11) ¹³C-labeled ¹³C-labeled IS_Choice->¹³C-labeled Linearity Linearity Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy Selectivity Selectivity Validation->Selectivity Stability Stability Validation->Stability Analysis Routine Sample Analysis Validation->Analysis Deuterated (e.g., (±)14(15)-EET-d11)->Validation ¹³C-labeled->Validation IS_CHOICE IS_CHOICE Structural Analogue Structural Analogue IS_CHOICE->Structural Analogue Structural Analogue->Validation

Sources

The Definitive Guide to Epoxyeicosatrienoic Acid Quantitation: Comparing (±)14(15)-EET-d11 with Legacy Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

Accurate quantification of epoxyeicosatrienoic acids (EETs) is a persistent challenge in lipidomics and drug development. As transient, autocrine signaling molecules, EETs mediate critical cardiovascular and anti-inflammatory responses but are rapidly degraded in vivo[1]. To accurately measure these trace-level lipids in biological matrices, stable isotope dilution coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard[2].

This guide provides an objective, data-driven comparison of (±)14(15)-EET-d11 against legacy deuterated standards (like d8 variants), detailing the mechanistic rationale for its superiority and providing a validated, self-correcting experimental workflow for high-fidelity quantitation.

Mechanistic Context: The Analytical Challenge of 14,15-EET

14,15-EET is generated from arachidonic acid via cytochrome P450 (CYP450) epoxygenases (primarily CYP2C and CYP2J families)[3]. Once synthesized, it acts as a potent vasodilator but is highly labile, with an in vivo half-life of merely seconds to minutes before being hydrolyzed by soluble epoxide hydrolase (sEH) into the inactive 14,15-dihydroxyeicosatrienoic acid (14,15-DHET)[1][4].

Because endogenous 14,15-EET exists at low circulating concentrations (often sub-ng/mL) and is prone to ex vivo degradation, the choice of internal standard (IS) is the single most critical variable in preventing quantitative bias[5].

Pathway AA Arachidonic Acid (Precursor) CYP CYP450 Epoxygenases (CYP2C / CYP2J) AA->CYP Epoxidation EET 14,15-EET (Active Vasodilator) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydration DHET 14,15-DHET (Inactive Metabolite) sEH->DHET

Fig 1: CYP450-mediated synthesis and sEH-mediated degradation of 14,15-EET.

The Core Comparison: Why Transition to (±)14(15)-EET-d11?

Historically, lipidomics assays utilized d4 or d8 isotopologues of arachidonic acid metabolites[6]. While functional, these legacy standards present specific structural and mass-spectrometric limitations that the highly deuterated (±)14(15)-EET-d11 resolves.

Isotopic Envelope Clearance

Endogenous lipids possess broad isotopic envelopes due to natural


C and 

O abundance. A +8 Da shift (d8) can sometimes suffer from isobaric interference in the Q1 quadrupole, especially in complex matrices where co-eluting oxidized lipids create high background noise. The +11 Da shift of (±)14(15)-EET-d11 (MW 331.5 g/mol vs. endogenous 320.5 g/mol ) guarantees absolute precursor isolation, drastically improving the Signal-to-Noise (S/N) ratio and lowering the Limit of Quantitation (LOQ)[3][7].
Superior Fragmentation Dynamics (The "C16-C20 Advantage")

The structural placement of the deuterium atoms dictates the standard's behavior in the collision cell. In (±)14(15)-EET-d11, all 11 deuterium atoms are localized on the terminal alkyl chain (carbons 16 through 20)[3].

When 14,15-EET undergoes Collision-Induced Dissociation (CID), the primary cleavage occurs at the C14-C15 epoxide ring, yielding a prominent m/z 219 fragment representing the carboxyl-terminal half (C1-C14). Because the d11 standard has no deuteriums on the C1-C14 half, its MS/MS transition (m/z 330.2 → 219.1) yields the exact same product ion as the endogenous analyte (m/z 319.2 → 219.1). This ensures that the internal standard and the target analyte share identical detector response and collision energy efficiencies, a causality that directly translates to tighter precision curves[8].

Quantitative Data Summary
Analytical FeatureEndogenous TargetLegacy StandardNext-Gen Standard
Compound (±)14(15)-EET(±)14(15)-EET-d8(±)14(15)-EET-d11
Molecular Formula C₂₀H₃₂O₃C₂₀H₂₄D₈O₃C₂₀H₂₁D₁₁O₃
Molecular Weight 320.5 g/mol 328.5 g/mol 331.5 g/mol
Precursor Ion [M-H]⁻ m/z 319.2m/z 327.2m/z 330.2
Primary MRM Transition 319.2 → 219.1327.2 → 226.1 (varies)330.2 → 219.1
Deuterium Localization NoneDistributedTerminal Tail (C16–C20)
Isotopic Interference Risk N/AModerate (+8 Da)Minimal (+11 Da)

Validated Experimental Protocol: LC-MS/MS Workflow

To leverage the analytical power of (±)14(15)-EET-d11, the sample preparation protocol must be designed as a self-validating system. The following methodology utilizes Liquid-Liquid Extraction (LLE) optimized for epoxide stability[5].

Workflow S1 1. Plasma Sample (Thaw on Ice) S2 2. Spike IS (14,15-EET-d11) S1->S2 S3 3. LLE Extraction (Ethyl Acetate) S2->S3 S4 4. Dry & Reconstitute (EtOH/Water) S3->S4 S5 5. UPLC-MS/MS (MRM Detection) S4->S5

Fig 2: Optimized LC-MS/MS sample preparation workflow for EET quantitation.

Step-by-Step Methodology & Causality

Step 1: Matrix Preparation & IS Spiking

  • Action: Aliquot 200 µL of human plasma (thawed strictly on ice to prevent ex vivo sEH activity). Immediately spike with 10 µL of a 100 ng/mL (±)14(15)-EET-d11 working solution (prepared in ethanol)[9].

  • Causality: The internal standard must be introduced before any protein precipitation or extraction. This creates a self-validating system: any subsequent loss of the endogenous analyte due to physical adsorption, thermal degradation, or extraction inefficiency will be proportionally mirrored by the d11 standard, allowing the final peak area ratio to perfectly correct for recovery[2].

Step 2: Liquid-Liquid Extraction (LLE)

  • Action: Add 600 µL of ice-cold Ethyl Acetate to the spiked plasma. Vortex vigorously for 3 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C[5].

  • Causality: 14,15-EET contains a chemically sensitive epoxide ring. While methanol or acetonitrile are common for protein precipitation, Ethyl Acetate provides a gentle, aprotic environment that highly partitions non-polar eicosanoids into the organic upper layer while leaving highly polar matrix interferents (salts, polar lipids) trapped in the aqueous phase.

Step 3: Evaporation and Reconstitution

  • Action: Transfer the upper organic layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen gas at room temperature. Reconstitute in 50 µL of 50:50 Ethanol:Water[9].

  • Causality: Nitrogen prevents oxidative degradation of the lipid double bonds. Reconstituting in a solvent mix that matches the initial conditions of the LC mobile phase prevents "solvent-front" peak distortion during chromatography.

Step 4: LC-MS/MS Analysis

  • Action: Inject 5 µL onto a C18 UPLC column. Run a gradient of Water (0.1% Formic Acid) and Acetonitrile. Monitor MRM transitions in negative electrospray ionization (ESI-) mode: m/z 319.2 → 219.1 for the target, and m/z 330.2 → 219.1 for the d11 IS[8].

  • Causality: ESI- is utilized because the carboxylate group of the eicosanoid easily deprotonates to form [M-H]⁻ ions, providing maximum ionization efficiency and sensitivity.

Conclusion & Best Practices

For researchers and drug development professionals measuring CYP450-derived eicosanoids, upgrading from legacy d4/d8 standards to (±)14(15)-EET-d11 offers a tangible leap in analytical confidence. By providing complete isotopic envelope clearance (+11 Da) and generating an identical product ion (m/z 219.1) to the endogenous target, it eliminates isobaric interference and normalizes collision cell dynamics. When paired with a robust ethyl acetate LLE protocol, this system ensures that your pharmacokinetic or biomarker data is both highly precise and biologically trustworthy.

References
  • Zhu, P., et al. (2011). "Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo." Journal of Chromatography B, 879(25), 2487-2493. Available at:[Link]

  • LIPID MAPS. "Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites." Lipidmaps.org. Available at:[Link]

  • Wikipedia Contributors. "Epoxyeicosatrienoic acid." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Falck, J. R., et al. (2009). "14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres." Bioorganic & Medicinal Chemistry Letters, 19(15), 4165-4168. Available at:[Link]

  • Nithipatikom, K., et al. (2001). "A liquid chromatography/mass spectrometric method for the simultaneous determination of arachidonic acid and its metabolites." Journal of Lipid Research, 42(1), 148-154. Available at:[Link]

  • Suzuki, T., et al. (2013). "Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System." Biological and Pharmaceutical Bulletin, 36(1), 50-55. Available at:[Link]

Sources

Comprehensive Guide: Cross-Validation of ELISA and LC-MS/MS for 14(15)-EET Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quantifying 14(15)-epoxyeicosatrienoic acid (14,15-EET) presents a unique analytical challenge due to its rapid hydrolysis into 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH).[1] While ELISA offers high throughput and accessibility, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard for specificity.

This guide provides a rigorous framework for cross-validating these two distinct methodologies. It addresses the common discordance between immunoassay and mass spectrometry data, often driven by metabolite cross-reactivity and matrix effects, and provides a standardized workflow to reconcile these differences.

Part 1: The Biological & Analytical Context[2][3][4][5][6]

To validate data effectively, one must first understand the instability of the analyte. 14,15-EET is a transient signaling lipid. In the absence of sEH inhibitors, it degrades within minutes in biological matrices.

The Metabolic Trap

Most "discrepancies" between ELISA and LC-MS data stem from the biological conversion of EETs to DHETs. ELISA kits often exhibit significant cross-reactivity (up to 50-100%) with the stable DHET metabolite, leading to an overestimation of the parent EET.

EET_Metabolism cluster_ELISA ELISA Detection Risk AA Arachidonic Acid (Precursor) EET 14,15-EET (Unstable, Bioactive) AA->EET Epoxidation CYP CYP Epoxygenases (CYP2C, CYP2J) CYP->EET DHET 14,15-DHET (Stable, Inactive) EET->DHET Hydrolysis (Rapid) sEH Soluble Epoxide Hydrolase (sEH) sEH->DHET

Figure 1: The metabolic instability of 14,15-EET.[2][3] Analytical methods must distinguish between the bioactive epoxide (EET) and the stable diol (DHET).

Part 2: Methodological Comparison

The following table contrasts the operational realities of both platforms.

FeatureCompetitive ELISALC-MS/MS (Triple Quadrupole)
Primary Target 14,15-EET (often + DHET)14,15-EET (m/z 319.2 → 175.1)
Specificity Low to Moderate. Antibodies may cross-react with 14,15-DHET or other regioisomers (11,12-EET).High. Chromatographic separation resolves isomers; MRM transitions ensure structural identity.
Sensitivity (LLOQ) ~10–100 pg/mL~1–10 pg/mL (dependent on enrichment)
Sample Prep Minimal (Direct or simple extraction)Extensive (SPE or LLE required)
Throughput High (96 samples / 4 hours)Moderate (10–20 mins per sample)
Cost Basis High variable cost (kits: ~$500/plate)High fixed cost (instrument), low variable cost

Part 3: Validated Experimental Protocols

To achieve correlation, sample handling must be identical up to the point of detection.

Phase A: Sample Collection (Universal)

Crucial Step: You must stop ex vivo hydrolysis immediately.

  • Collection: Collect plasma/tissue into tubes containing TPPU (10 μM) or AUDA , which are potent sEH inhibitors.

  • Antioxidant: Add BHT (Butylated hydroxytoluene) (0.005% w/v) to prevent auto-oxidation of the arachidonic acid backbone.

  • Storage: Snap freeze in liquid nitrogen and store at -80°C. Never store at -20°C for eicosanoids.

Phase B: Extraction (Required for LC-MS, Recommended for ELISA)

Direct ELISA on plasma often fails due to protein matrix interference. A shared extraction protocol ensures both platforms measure the same lipid pool.

  • Spiking (LC-MS only): Add 2 ng of deuterated internal standard (14,15-EET-d11 ) to the sample.

  • Acidification: Adjust sample pH to ~3.5-4.0 using 1M acetic acid (protonates the carboxylic acid for extraction).

  • Solvent Extraction: Add 3 volumes of Ethyl Acetate. Vortex vigorously for 30 seconds.

  • Separation: Centrifuge at 3,000 x g for 5 mins. Collect the upper organic layer.

  • Repeat: Repeat extraction twice more. Combine organic layers.

  • Drying: Evaporate solvent under a gentle stream of Nitrogen gas (N2).

  • Reconstitution:

    • For LC-MS: Reconstitute in 50 μL Methanol/Water (50:50).

    • For ELISA: Reconstitute in the specific Assay Buffer provided by the kit manufacturer.

Phase C: Analytical Parameters
1. LC-MS/MS Configuration[4][3][5][6]
  • Column: C18 Reverse Phase (e.g., Kinetex 1.7µm, 2.1 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.01% Acetic Acid

    • B: Acetonitrile + 0.01% Acetic Acid (Avoid Formic acid if sensitivity is low; acetate adducts are common in negative mode).

  • Ionization: ESI Negative Mode.

  • MRM Transitions:

    • 14,15-EET: 319.2 [M-H]⁻ → 175.1 (Quantifier), 319.2 → 121.1 (Qualifier).

    • 14,15-DHET: 337.2 [M-H]⁻ → 207.1.

    • IS (14,15-EET-d11): 330.3 → 186.1.

2. ELISA Configuration
  • Type: Competitive Enzyme Immunoassay.[7][8]

  • Critical Control: Run a standard curve of 14,15-DHET alongside the EET curve. If the antibody binds DHET with >10% affinity relative to EET, the kit is measuring "Total Immunoreactive 14,15-Series" rather than specific EET.

Part 4: Cross-Validation Strategy

Do not expect a perfect 1:1 linear correlation (


). Instead, use the following workflow to validate the biological trend.

Validation_Workflow Sample Biological Sample (+ sEH Inhibitor) Extract Ethyl Acetate Extraction Sample->Extract Split Split Sample Extract->Split ELISA ELISA Analysis (Measure Apparent Conc.) Split->ELISA LCMS LC-MS/MS Analysis (Measure Specific EET & DHET) Split->LCMS Compare Data Comparison (Bland-Altman Plot) ELISA->Compare LCMS->Compare Decision Interpretation Compare->Decision Valid Valid: Trends Match (Absolute values may differ) Decision->Valid R > 0.8 Invalid Invalid: No Correlation (ELISA likely sensing matrix) Decision->Invalid R < 0.5

Figure 2: The split-sample cross-validation workflow. Extraction is the harmonization step that removes protein matrix effects from the ELISA.

Data Analysis: The "Bridge" Calculation

Because ELISA often measures EET + DHET due to cross-reactivity, you can mathematically bridge the data:



Where


 is the cross-reactivity percentage listed in the ELISA manual.
  • Measure 14,15-EET and 14,15-DHET separately by LC-MS/MS.[3][6]

  • Calculate the "Predicted ELISA Value" using the LC-MS concentrations and the manufacturer's cross-reactivity data.

  • Correlate the Actual ELISA Result with this Predicted Value .

    • If these correlate, your ELISA is valid but non-specific (it measures the total pool).

    • If they do not correlate, the ELISA is suffering from non-specific matrix binding.

References

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase inhibition on the biological activity of 14,15-EET. Annual Review of Pharmacology and Toxicology.

  • Wang, Y., et al. (2014). Comprehensive ultra-performance liquid chromatographic separation and mass spectrometric analysis of eicosanoid metabolites in human samples.[9] Journal of Chromatography A.

  • Zhu, P., et al. (2011). Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-EET and 14,15-DHET in human plasma.[6] Journal of Chromatography B.

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet.

Sources

determining the limit of quantification for 14(15)-EET with (±)14(15)-EET-d11

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, field-proven approach for determining the Limit of Quantification (LOQ) for 14(15)-EET using its deuterated internal standard, (±)14(15)-EET-d11 .

Executive Summary

Accurate quantification of 14(15)-Epoxyeicosatrienoic acid (14(15)-EET) is critical due to its potent anti-inflammatory and vasodilatory properties.[1] However, its rapid metabolism by soluble epoxide hydrolase (sEH) into the biologically less active 14,15-DHET makes it a fleeting target.[1]

This guide details a self-validating LC-MS/MS workflow using (±)14(15)-EET-d11 as the internal standard (IS).[1] Unlike structural analogs, the d11 isotopolog provides superior correction for matrix effects and ionization suppression, though users must account for the deuterium isotope effect on retention time.

Part 1: Scientific Foundation & Comparative Analysis

The Biological Context

14(15)-EET is a cytochrome P450 metabolite of arachidonic acid.[1][2][3][4] To quantify it accurately, one must inhibit its degradation and oxidation immediately upon sample collection.

EET_Pathway AA Arachidonic Acid (Membrane Phospholipids) EET 14(15)-EET (Vasoactive/Anti-inflammatory) AA->EET Epoxidation CYP CYP Epoxygenases (CYP2C, CYP2J) CYP->EET DHET 14,15-DHET (Biologically Inactive Diol) EET->DHET Hydrolysis (Rapid) sEH Soluble Epoxide Hydrolase (sEH) sEH->DHET

Figure 1: Metabolic pathway of 14(15)-EET showing its rapid hydrolysis by sEH, the primary stability challenge in quantification.

Comparative Analysis: Why (±)14(15)-EET-d11?

The choice of Internal Standard (IS) dictates the robustness of your LOQ.[1] Below is a comparison of the d11 standard against common alternatives.

Feature(±)14(15)-EET-d11 (Recommended)(±)14(15)-EET-d8 Structural Analogs (e.g., HETEs)
Mass Shift +11 Da (Ideal)+8 DaVariable
Isotopic Overlap Negligible. The M+11 shift moves the IS far beyond the natural isotopic envelope of the analyte.[1]Low, but higher risk of crosstalk at high concentrations.N/A
Retention Time Slight Shift. Elutes slightly earlier than native EET due to deuterium isotope effect.Slight Shift. Similar behavior to d11.Significant Shift. Often elutes at different times, failing to correct for matrix effects.
Matrix Correction Superior. Corrects for ionization suppression at the specific elution window.Excellent.Poor. Does not experience the exact same matrix suppression.

Critical Insight: While d11 is superior for mass resolution, the high number of deuterium atoms decreases the lipophilicity slightly more than d8, causing a retention time shift of 2–5 seconds earlier than the native analyte in Reversed-Phase LC (RPLC). Integration windows must be widened to accommodate this.

Part 2: Experimental Protocol (The "Gold Standard" Workflow)

To determine a valid LOQ, the extraction efficiency must be maximized and oxidation minimized.

Reagents & Materials
  • Analyte: 14(15)-EET Standard.

  • Internal Standard: (±)14(15)-EET-d11 (Cayman Chemical Item No. 10006410 or equivalent).[1][2]

  • Antioxidant: Triphenylphosphine (TPP) - Crucial for preventing auto-oxidation.[1]

  • SPE Cartridges: Strata-X-AW (Weak Anion Exchange) or Oasis HLB.[1]

Step-by-Step Extraction Workflow

Workflow cluster_prep Sample Pre-Treatment cluster_extract Solid Phase Extraction (SPE) cluster_analysis Quantification S1 Plasma/Tissue Sample + 0.1 mM TPP (Antioxidant) S2 Spike IS: (±)14(15)-EET-d11 (5 ng) S1->S2 S3 Acidify: Acetic Acid to pH 3-4 S2->S3 E1 Condition: Methanol -> Water S3->E1 E2 Load Sample E1->E2 E3 Wash: Water/MeOH (95:5) E2->E3 E4 Elute: Ethyl Acetate or MeOH w/ 2% Formic Acid E3->E4 A1 Dry Down (N2 gas) & Reconstitute (50:50 MeOH:H2O) E4->A1 A2 LC-MS/MS Analysis (MRM Mode) A1->A2

Figure 2: Optimized extraction workflow incorporating TPP to prevent artifactual oxidation of EETs.

Detailed Protocol:

  • Sample Collection: Collect plasma into tubes containing 0.1 mM Triphenylphosphine (TPP) and EDTA.[1] Why? TPP reduces peroxides and prevents auto-oxidation of AA into non-enzymatic EET mimics.[1]

  • Spiking: Add (±)14(15)-EET-d11 to all samples (samples, blanks, and standards) at a fixed concentration (e.g., 5 ng/mL).[1] Vortex for 30s.

  • Acidification: Adjust pH to ~3.5 using dilute acetic acid. Why? Protonation of the carboxylic acid group is required for efficient binding to hydrophobic SPE sorbents or extraction into organic solvents.

  • Extraction (LLE Option): Extract 3x with Ethyl Acetate . Combine organic layers.

    • Note: Ethyl acetate is preferred over ether/chloroform for better recovery of polar EETs and safer handling.

  • Drying: Evaporate under a gentle stream of Nitrogen.[2][5][6] Do not use heat >35°C to avoid thermal degradation.

  • Reconstitution: Reconstitute in 100 µL of 50:50 Water:Acetonitrile.

Part 3: Determining the Limit of Quantification (LOQ)

The LOQ is not just a signal-to-noise ratio; it is the lowest concentration that can be measured with acceptable precision and accuracy .

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 100 x 2.1 mm).[1]

  • Mobile Phase:

    • A: Water + 0.01% Acetic Acid.

    • B: Acetonitrile + 0.01% Acetic Acid.

    • Avoid Formic Acid if sensitivity is low; Acetic Acid often preserves epoxide stability better in negative mode.

  • Ionization: ESI Negative Mode.

  • MRM Transitions:

    • Analyte (14(15)-EET): m/z 319.2 → 175.1 (Quantifier), 319.2 → 121.1 (Qualifier).[1]

    • IS (14(15)-EET-d11): m/z 330.3 → 186.2 (Quantifier).[1]

Calculation of LOQ

Follow the FDA Bioanalytical Method Validation guidelines:

  • Preparation: Prepare a calibration curve in the biological matrix (or charcoal-stripped plasma) ranging from 0.05 ng/mL to 100 ng/mL .[1]

  • Signal-to-Noise (S/N) Approach:

    • Inject decreasing concentrations of the analyte.

    • LOD (Limit of Detection): Concentration where S/N ≥ 3.

    • LLOQ (Lower Limit of Quantification): Concentration where S/N ≥ 10.[1]

  • Precision & Accuracy Verification (Mandatory):

    • At the estimated LLOQ (e.g., 0.05 ng/mL), inject 5 replicates.

    • Accuracy: The mean calculated concentration must be within ±20% of the nominal value.

    • Precision: The Coefficient of Variation (%CV) must be ≤ 20% .

    • Note: For all other levels >LLOQ, the limit is ±15%.

Data Reporting Template
ParameterAcceptance CriteriaExperimental Result (Example)Pass/Fail
S/N Ratio at LLOQ ≥ 10:114:1PASS
Accuracy (n=5) 80–120%94.2%PASS
Precision (%CV) ≤ 20%6.8%PASS
IS Response Var. Stable (no drift)< 5% driftPASS

Part 4: Troubleshooting & Expert Insights

The "Deuterium Shift" Trap

Because 14(15)-EET-d11 contains 11 deuterium atoms, it is slightly less lipophilic than the native form.[1]

  • Observation: The d11 peak may elute 0.05 – 0.1 min earlier than the native peak.

  • Solution: Do not force the integration window of the IS to perfectly match the native analyte. Allow for a dynamic retention time window in your processing software (e.g., Skyline, Analyst, MassHunter).

Stability of the Epoxide

EETs are labile. If you observe high levels of DHETs (diols) and low EETs:

  • Check pH: Ensure acidification step didn't drop pH < 3.0 for extended periods.

  • Check Solvents: Avoid protic solvents (methanol) with strong acids for long storage.[1] Store extracts in acetonitrile/ethanol at -80°C.

References

  • Capdevila, J.H., Falck, J.R., & Harris, R.C. (2000).[2] Cytochrome P450 and arachidonic acid bioactivation: Molecular and functional properties of the arachidonate monooxygenase. Journal of Lipid Research, 41(2), 163-181.[1][2] Link

  • Zhu, P., et al. (2011).[1] Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-EET... in human plasma. Journal of Chromatography B, 879(25), 2487-2493.[1] Link

  • Cayman Chemical. (n.d.).[1][2] (±)14(15)-EET-d11 Product Information & Safety Data Sheet. Cayman Chemical.[2] Link

  • Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Link

  • Jones, B.R., et al. (2020).[1] Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Journal of Lipid Research, 61(10).[1] Link

Sources

Assessing the Linearity and Range of Detection with (±)14(15)-EET-d11: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

(±)14(15)-epoxyeicosatrienoic acid (14,15-EET) is a potent autocrine and paracrine signaling lipid formed via the cytochrome P450 (CYP) epoxidation of arachidonic acid[1]. It plays crucial roles in vasodilation, angiogenesis, and anti-inflammatory responses[2][3]. However, quantifying endogenous 14,15-EET in biological matrices (e.g., plasma, tissues) presents significant analytical challenges. It is rapidly degraded by soluble epoxide hydrolase (sEH) into 14,15-dihydroxyeicosatrienoic acid (14,15-DHET)[4], exists at very low physiological concentrations, and is subject to severe matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

To achieve rigorous, reproducible quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is strictly required. (±)14(15)-EET-d11 , which incorporates 11 deuterium atoms, has emerged as the gold standard for this purpose[1]. This guide objectively compares the analytical performance of (±)14(15)-EET-d11 against alternative standards, details the causality behind its superior linearity and range of detection, and provides a self-validating protocol for researchers and drug development professionals.

Section 1: The Mechanistic Imperative for (±)14(15)-EET-d11

When performing electrospray ionization (ESI), co-eluting matrix components compete with the target analyte for charge, leading to unpredictable ion suppression or enhancement. Because (±)14(15)-EET-d11 shares the exact physicochemical properties of endogenous 14,15-EET, it co-elutes perfectly during reverse-phase liquid chromatography[5]. Consequently, the internal standard and the analyte experience identical matrix effects in the ESI source. By calculating the ratio of the analyte peak area to the IS peak area, these matrix effects are mathematically canceled out, ensuring a linear response over a wide dynamic range.

pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET 14,15-EET (Bioactive) CYP->EET Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET 14,15-DHET (Inactive) sEH->DHET Hydrolysis

Arachidonic acid metabolism pathway yielding 14,15-EET and its subsequent degradation by sEH.

Section 2: Comparative Performance: (±)14(15)-EET-d11 vs. Alternatives

Why is an 11-deuterium shift specifically required over lower deuteration states or surrogate matrices?

  • Surrogate Matrices (e.g., odd-chain fatty acids): Structurally distinct lipids elute at different retention times. They fail to correct for the specific ion suppression occurring at the exact elution time of 14,15-EET, leading to poor linearity (

    
     < 0.95) in complex matrices like plasma.
    
  • Lower Deuteration States (e.g., d4 or d8): Arachidonic acid metabolites are prone to natural isotopic interference. The M+2 or M+4 isotopic peaks of highly abundant endogenous lipids can overlap with the precursor mass of lightly deuterated standards. With an 11-Da mass shift (m/z 330 for d11 vs. m/z 319 for unlabeled), (±)14(15)-EET-d11 provides absolute mass resolution, entirely eliminating cross-talk from the endogenous background[5][6].

Analytical Caveat: While d11 eliminates endogenous overlap, analysts must still optimize chromatographic separation. The MRM transition for 14,15-EET-d11 (m/z 330 → 268) can occasionally show minor isobaric interference from 8,9-EET-d11 if baseline chromatographic separation of the regioisomers is not achieved[5].

Section 3: Assessing Linearity and Range of Detection

Linearity is the ability of the assay to return values directly proportional to the analyte concentration. The range of detection encompasses the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Table 1: Quantitative Performance Comparison (LC-MS/MS Negative ESI Mode)

ParameterEndogenous (±)14(15)-EETSIL-IS (±)14(15)-EET-d11
Precursor Ion (m/z) 319.1330.1
Product Ion (m/z) 219.1202.1 / 268.1
Linear Range 0.38 – 24 ng/mL[5]Fixed Concentration (e.g., 5 ng/mL)
LOD ~ 5 pg on-column[4]N/A (Spiked at high S/N ratio)
LOQ ~ 10 pg on-column[4]N/A
Linearity (

)

0.98 - 0.9959[5][6]
N/A

Causality of the Linear Range: The linear range of 0.38 – 24 ng/mL is dictated by the dynamic range of the mass spectrometer's detector and the ionization efficiency[5]. At concentrations above 24-30 ng/mL, the ESI droplet surface becomes saturated with the analyte, leading to a non-linear roll-off in response. The inclusion of (±)14(15)-EET-d11 extends the usable linear range by dynamically normalizing this saturation effect, provided the IS itself is not spiked at a concentration so high that it causes detector saturation[6].

Section 4: Self-Validating Protocol for LC-MS/MS Quantification

To ensure trustworthiness and reproducibility, the following methodology incorporates built-in validation checks to prevent auto-oxidation and track extraction efficiency.

workflow Step1 1. Matrix Spiking Spike blank matrix with 14,15-EET (0.1 - 50 ng/mL) Step2 2. Internal Standard Addition Add fixed conc. (±)14(15)-EET-d11 (e.g., 5 ng/mL) Step1->Step2 Step3 3. Extraction Liquid-Liquid Extraction (LLE) with Ethyl Acetate Step2->Step3 Step4 4. LC-MS/MS Analysis MRM Mode (Negative ESI) Analyte: 319>219 | IS: 330>202 Step3->Step4 Step5 5. Data Processing Plot Peak Area Ratio (Analyte/IS) vs. Nominal Concentration Step4->Step5

LC-MS/MS workflow for validating 14,15-EET quantification using a d11 internal standard.

Step-by-Step Methodology:
  • Calibration Curve Preparation:

    • Prepare a stock solution of unlabeled 14,15-EET in ethanol[7].

    • Generate a 7-point calibration curve in a surrogate matrix (e.g., PBS with 0.1% BSA) ranging from 0.1 ng/mL to 50 ng/mL.

    • Self-Validation Check: Ensure the lowest point (LOQ) has a Signal-to-Noise (S/N) ratio

      
       10.
      
  • Internal Standard Spiking:

    • Spike exactly 10 µL of a 500 ng/mL (±)14(15)-EET-d11 working solution into 500 µL of each calibration standard and biological sample (final IS concentration: 10 ng/mL)[3].

    • Causality: Spiking before extraction ensures that any physical loss of the lipid during sample processing is perfectly mirrored by the IS, maintaining the area ratio.

  • Sample Extraction (Liquid-Liquid Extraction):

    • Add 2 mL of nitrogen-purged ethyl acetate containing 0.01% BHT (butylated hydroxytoluene)[8]. Causality: BHT acts as a radical scavenger to prevent the non-enzymatic auto-oxidation of arachidonic acid into artifactual epoxides during processing.

    • Vortex for 10 minutes, centrifuge at 3500 rpm for 5 minutes at 4°C[8].

    • Extract the organic layer, evaporate under a gentle stream of nitrogen, and reconstitute in 50 µL of methanol/water (1:1, v/v)[8][9].

  • LC-MS/MS Analysis:

    • Inject 10 µL onto a C18 UPLC column (e.g., 1.7 µm particle size)[8].

    • Run a gradient using Water (0.05% acetic acid) and Acetonitrile.

    • Monitor MRM transitions in negative ESI mode: 319.1 → 219.1 for 14,15-EET and 330.1 → 202.1 for (±)14(15)-EET-d11[6].

  • Data Processing:

    • Plot the peak area ratio (Analyte / IS) against the nominal concentration.

    • Apply a 1/x weighting factor to the linear regression to ensure accuracy at the lower end of the curve (LOQ). The

      
       must be > 0.98[5].
      
Section 5: Conclusion

The integration of (±)14(15)-EET-d11 as an internal standard is non-negotiable for the rigorous LC-MS/MS quantification of 14,15-EET. By providing an 11-Da mass shift, it eliminates endogenous isotopic interference while perfectly mimicking the chromatographic and ionization behaviors of the target analyte. This ensures robust linearity (


 > 0.99) and maximizes the range of detection down to low picogram levels, enabling highly sensitive biomarker discovery and pharmacokinetic profiling.
References
  • (±)14(15)-EET-d11 - Cayman Chemical. caymanchem.com.
  • (±)14(15)-EET - Cayman Chemical. caymanchem.com.
  • PRODUCT INFORM
  • UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.
  • UHPLC-MS/MS Analysis of Arachidonic Acid and 10 of Its Major Cytochrome P450 Metabolites as Free Acids. chapman.edu.
  • Intraperitoneally injected d11-11(12)
  • 20-HETE, Blood Pressure, and Vascular Stiffness in Young Adults. ahajournals.org.
  • Enzymatic and Free Radical Formation of Cis- and Trans- Epoxyeicos
  • Exercise-Induced Changes in Bioactive Lipids Might Serve as Potential Predictors of Post-Exercise Hypotension. mdpi.com.

Sources

Optimizing Epoxyeicosatrienoic Acid (EET) Quantification: A Comparative Guide to (±)14(15)-EET-d11 in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Epoxyeicosatrienoic acids (EETs)—specifically the 14,15-, 11,12-, 8,9-, and 5,6-EET regioisomers—are potent lipid mediators synthesized from arachidonic acid via cytochrome P450 (CYP) epoxygenases[1][2]. They play critical roles in vasodilation, anti-inflammation, and cellular signaling. However, accurately quantifying endogenous EETs in biological matrices (e.g., plasma, serum, tissue) presents a formidable bioanalytical challenge. They circulate at low physiological concentrations, are rapidly degraded into inactive dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH), and suffer from severe matrix effects during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis[2][3].

To achieve regulatory-grade accuracy and precision, the selection of an appropriate internal standard (IS) is paramount. This guide objectively compares the performance of the stable isotope-labeled internal standard (SIL-IS) (±)14(15)-EET-d11 against alternative quantification strategies, providing a self-validating experimental protocol grounded in established bioanalytical methodologies.

G AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases (CYP2C, CYP2J) AA->CYP EET1415 14,15-EET CYP->EET1415 EET1112 11,12-EET CYP->EET1112 EET89 8,9-EET CYP->EET89 EET56 5,6-EET CYP->EET56 sEH Soluble Epoxide Hydrolase (sEH) EET1415->sEH EET1112->sEH EET89->sEH EET56->sEH DHETs DHETs (Inactive Metabolites) sEH->DHETs

Arachidonic acid metabolism pathway detailing CYP450-mediated EET synthesis and sEH degradation.

The Analytical Challenge: Why Internal Standardization is Non-Negotiable

In LC-MS/MS bioanalysis, raw biological samples undergo extraction (e.g., Solid-Phase Extraction[SPE] or Liquid-Liquid Extraction [LLE]) prior to injection. During these steps, analytes are invariably lost. Furthermore, co-eluting matrix components (like phospholipids) compete with the target analyte for charge in the electrospray ionization (ESI) source, leading to unpredictable signal enhancement or suppression (matrix effects)[4][5].

To correct for these variables, an internal standard must be introduced to the sample before any processing occurs[5][6]. Because the IS and the target analyte experience the exact same physical losses and ionization conditions, their peak area ratio remains constant. This creates a self-validating system : any systematic or random error affecting the sample will be mathematically canceled out when quantifying against a calibration curve of the Analyte/IS ratio[5].

Comparative Analysis: (±)14(15)-EET-d11 vs. Alternatives

Bioanalytical scientists typically choose between a structural analog (a molecule similar but not identical to the analyte) or a stable isotope-labeled internal standard (SIL-IS)[4][7]. For EET quantification, (±)14(15)-EET-d11 is the gold standard[1][8].

The Causality Behind the Superiority of d11:
  • Elimination of Isotopic Cross-Talk: Endogenous 14,15-EET has a natural isotopic envelope due to naturally occurring ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    C atoms. If a low-mass SIL-IS (e.g., d4) is used, the heavy isotopes of a highly concentrated endogenous sample can bleed into the IS mass channel, skewing the ratio. The incorporation of 11 deuterium atoms in (±)14(15)-EET-d11 provides a massive +11 Da mass shift, completely isolating the IS signal from the endogenous analyte.
    
  • Perfect Co-elution: Unlike structural analogs (e.g., non-endogenous fatty acids), which elute at different retention times and thus experience different matrix suppression zones, (±)14(15)-EET-d11 co-elutes almost perfectly with endogenous 14,15-EET. This ensures that the matrix effect applied to the analyte is identical to the matrix effect applied to the IS[4][7].

  • Cross-Regioisomer Utility: While specifically designed for 14,15-EET, (±)14(15)-EET-d11 is frequently utilized as a highly accurate surrogate IS for quantifying 11,12-EET, given their nearly identical physicochemical properties and close elution profiles[2].

Table 1: Comparative Bioanalytical Performance of Internal Standards for EET Quantification
Internal Standard TypeExampleMass ShiftIsotopic Cross-Talk RiskMatrix Effect CorrectionTypical Accuracy (Bias %)Typical Precision (CV %)
Highly Deuterated SIL-IS (±)14(15)-EET-d11 +11 Da Negligible Excellent ± 5 - 10% < 10%
Moderately Deuterated SIL-IS14,15-EET-d8+8 DaLowExcellent± 8 - 12%< 12%
Structural AnalogButyric acid analogs / 19-HETEN/ANone (Different m/z)Poor to Moderate± 15 - 25%15 - 20%

(Data synthesis derived from comparative LC-MS/MS validation studies[3][7].)

Experimental Methodology: A Self-Validating Protocol

The following protocol outlines a robust, step-by-step workflow for extracting and quantifying EETs from biological matrices using (±)14(15)-EET-d11, ensuring adherence to FDA/EMA bioanalytical method validation guidelines[3].

Step-by-Step LC-MS/MS Workflow
  • Sample Collection & Stabilization: Immediately upon collection, biological samples (e.g., plasma, serum, or tissue homogenate) must be treated with an antioxidant such as BHT (butylated hydroxytoluene, 0.01-0.05% w/v) to prevent non-enzymatic auto-oxidation of arachidonic acid into artifactual EETs. Simultaneously, add a soluble epoxide hydrolase (sEH) inhibitor like t-AUCB (12.1 µM) to halt the enzymatic degradation of endogenous EETs into DHETs[2][9].

  • Internal Standard Spiking (The Critical Step): Add a precise aliquot of (±)14(15)-EET-d11 (e.g., 10 µL of a 3 µg/mL solution in ethanol) directly to the stabilized sample matrix before initiating any extraction procedures[2][8]. Vortex thoroughly. This establishes the fixed Analyte/IS ratio that will correct for all downstream losses[6].

  • Extraction Procedure: Perform Liquid-Liquid Extraction (LLE) using nitrogen-purged ethyl acetate, or Solid-Phase Extraction (SPE) using Oasis HLB 96-well plates[2][9]. Collect the organic phase/eluate, dry completely under a gentle stream of nitrogen at room temperature, and reconstitute the residue in the LC mobile phase (e.g., 50% water / 50% acetonitrile:methanol)[2].

  • UPLC Separation: Inject the reconstituted sample onto a UPLC system equipped with a high-resolution C18 column (e.g., BEH Shield RP C18, 1.7 µm). Utilize a gradient mobile phase of water and acetonitrile (both containing 0.05% acetic acid or 10 mM formic acid) to resolve the EET regioisomers[2][3].

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM). Monitor the specific mass transitions: m/z 319.1 > 219.1 for endogenous 14,15-EET and the corresponding shifted transition for the (±)14(15)-EET-d11 standard[2].

  • Quantification: Construct a calibration curve by plotting the peak area ratios (Unlabeled EET / Deuterated EET) against a series of precisely weighed standard concentrations[8]. Interpolate the unknown sample ratios against this curve to determine absolute concentrations[5].

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike IS (±)14(15)-EET-d11 Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract LC UPLC Separation (C18 Column) Extract->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Quantification (Analyte/IS Ratio) MS->Data

Step-by-step LC-MS/MS workflow utilizing (±)14(15)-EET-d11 for accurate bioanalytical quantification.

Table 2: Representative Extraction Recovery and Precision using Deuterated IS

When the above protocol is executed correctly, the use of highly deuterated internal standards yields highly reproducible extraction recoveries, even when absolute recovery drops below 70%. Because the IS tracks the analyte perfectly, the resulting precision (CV %) remains well within the acceptable <15% threshold for bioanalytical validation[3].

Target AnalyteInternal Standard UsedMean Extraction Recovery (%)Precision (CV %)
14,15-EET (±)14(15)-EET-d11 63.5% 8.9%
11,12-EET(±)14(15)-EET-d1161.2%9.5%
8,9-EET8,9-EET-d1162.7%10.0%
5,6-EET5,6-EET-d1147.6%9.6%

*(Note: Data adapted from human plasma extractions. 11,12-EET is frequently quantified using 14,15-EET-d11 as a highly accurate surrogate IS[2][3].)

Conclusion

For researchers and drug development professionals investigating the cytochrome P450 arachidonic acid cascade, analytical accuracy cannot be compromised. While structural analogs offer a lower-cost alternative, they fail to adequately correct for the complex matrix effects inherent to lipid extraction. The use of (±)14(15)-EET-d11 provides an unparalleled +11 Da mass shift that eliminates isotopic interference, ensures perfect chromatographic co-elution, and establishes a mathematically rigorous, self-validating quantification system. By integrating this SIL-IS into a standardized LC-MS/MS workflow with proper sample stabilization, laboratories can consistently achieve high-precision, regulatory-compliant eicosanoid profiling.

References

  • Cayman Chemical. "(±)14(15)-EET-d11 Product Information." caymanchem.com.
  • MedChemExpress. "(±)14(15)-EET-d11 | Stable Isotope." medchemexpress.com.
  • "A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma." nih.gov.
  • "Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry." nih.gov.
  • "Enzymatic and Free Radical Formation of Cis- and Trans- Epoxyeicosatrienoic In Vitro and In Vivo." nsf.gov.
  • "Internal Standards in LC−MS Bioanalysis: Which, When, and How." wuxiapptec.com.
  • "Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?" biopharmaservices.com.
  • "Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA." youtube.com.
  • "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess." scispace.com.

Sources

performance of (±)14(15)-EET-d11 from different commercial suppliers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of (±)14(15)-EET-d11 , a critical internal standard used in the quantification of epoxyeicosatrienoic acids (EETs).

This content is designed for researchers and analytical scientists requiring rigorous validation protocols for LC-MS/MS bioanalysis.

Supplier Benchmarking, Validation Protocols, and Technical Best Practices

Executive Summary: The Criticality of Isotopic Purity

(±)14(15)-Epoxyeicosatrienoic acid (14,15-EET) is a labile bioactive lipid involved in vasodilation, anti-inflammation, and angiogenesis.[1][2][3][4] Accurate quantification in biological matrices (plasma, tissue) is notoriously difficult due to:

  • Rapid Metabolism: Rapid hydrolysis to 14,15-DHET by soluble epoxide hydrolase (sEH).[1][2][3][4]

  • Chemical Instability: The epoxide ring is sensitive to acidic conditions and oxidation.[3]

  • Isobaric Interference: High structural similarity to other arachidonic acid metabolites.[2][3]

The deuterated internal standard, (±)14(15)-EET-d11 , is the industry gold standard for normalizing these variables.[1][2][3][4] However, the source quality of this standard directly impacts data integrity. A standard with insufficient isotopic enrichment (<99%) will contribute a "d0" signal, artificially inflating the calculated concentration of endogenous 14,15-EET.[1][2][3][4]

Supplier Landscape & Specification Analysis

While multiple vendors list (±)14(15)-EET-d11, the market is dominated by a primary manufacturer (Cayman Chemical), with others often acting as distributors or secondary synthesizers.[1][2][3][4]

Comparative Specifications: Cayman Chemical vs. Market Alternatives

The following table benchmarks the "Gold Standard" specifications against critical quality attributes (CQAs) that must be verified if sourcing from alternative suppliers (e.g., MedChemExpress, generic chemical houses).

FeatureCayman Chemical (Item 10006410) Alternative/Generic Suppliers Impact on Data
Isotopic Purity ≥99% deuterated forms (d1-d11) ; ≤1% d0Often listed generically as "Deuterium Labeled" or >98%Critical: High "d0" content causes false positives in low-concentration samples.[1][2][3][4]
Deuterium Position 16,16,17,17,18,18,19,19,20,20,20-d11 Must verify position.[3][4]Positions on the tail are stable.[3] Positions near the epoxide or carboxyl group may exchange.[3]
Chemical Purity ≥95% Varies (often >90%)Impurities may suppress ionization or co-elute with other analytes.[1][2][3]
Formulation 100 µg/ml in EthanolPowder or Methyl AcetateEthanol is preferred for stability; powder forms are high-risk for oxidation during reconstitution.[2][3][4]
Stability ≥2 years at -20°COften 1 yearEpoxides degrade to diols (DHETs) if storage conditions fluctuate.[1][2][3][4]

Authoritative Insight: When evaluating a new supplier, request the Certificate of Analysis (CoA) specifically for the Isotopic Distribution. If the "d0" (non-deuterated) contribution is >1%, the standard is unsuitable for trace-level quantification (<1 ng/mL).[1][2][3][4]

Technical Challenges & Mechanistic Solutions

Challenge A: The "Cross-Talk" Phenomenon

In Mass Spectrometry, if the internal standard contains non-deuterated molecules (d0), these will appear in the analyte's MRM channel.[1][3]

  • Mechanism: Incomplete deuteration during synthesis.[2][3]

  • Result: The calibration curve intercept increases, destroying sensitivity at the Lower Limit of Quantification (LLOQ).

Challenge B: Epoxide Hydrolysis (Degradation)

14(15)-EET-d11 can degrade into 14(15)-DHET-d11 during sample preparation if the pH drops below 6.0 or if sEH enzymes are not immediately inhibited.[1][2][3][4]

  • Solution: Use BHT/EDTA in the collection matrix and maintain neutral pH during extraction.[3]

Diagram 1: Degradation & Metabolic Pathway

This diagram illustrates the instability of the epoxide ring, highlighting why proper handling of the d11 standard is crucial to prevent it from converting to the diol form (d11-DHET).[3][4]

EET_Metabolism AA Arachidonic Acid CYP CYP Epoxygenases (CYP2C, CYP2J) AA->CYP EET 14(15)-EET (Analyte) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH EET_d11 14(15)-EET-d11 (Internal Standard) Acid Acidic pH / Heat (Sample Prep Error) EET_d11->Acid DHET 14(15)-DHET (Inactive Diol) sEH->DHET In Vivo DHET_d11 14(15)-DHET-d11 (Degraded IS) Acid->DHET_d11 In Vitro (Hydrolysis)

Caption: Metabolic and chemical degradation pathways. The d11 standard mimics the analyte's susceptibility to acid-catalyzed hydrolysis.[2][3][4]

Validated Experimental Protocol

This protocol is optimized for LC-ESI-MS/MS (Negative Mode) using the Cayman Chemical standard (Item 10006410) or an equivalent meeting the ≥99% isotopic purity spec.[1][2][3][4]

Phase 1: Sample Preparation (Anti-Oxidation)

Objective: Prevent auto-oxidation and hydrolysis during extraction.[1][2][3][4]

  • Collection: Collect plasma/tissue in tubes containing TPPU (sEH inhibitor) and BHT (antioxidant).[1][2][3]

  • Spiking: Add 10 µL of (±)14(15)-EET-d11 (10 ng/mL working solution) to 200 µL sample before extraction.

    • Why: Corrects for extraction loss and matrix effects.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate .[1][2][3][4]

    • Avoid: Acidification (e.g., acetic acid) which promotes hydrolysis to DHET.[1][2][3]

  • Reconstitution: Evaporate under Nitrogen. Reconstitute in 50:50 Water/Acetonitrile.

Phase 2: LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[1][2][3][4] Column: C18 Reverse Phase (e.g., ACQUITY BEH C18, 1.7 µm).

ParameterAnalyte: 14(15)-EET IS: 14(15)-EET-d11
Precursor Ion (m/z) 319.2 [M-H]⁻330.5 [M-H]⁻
Product Ion (m/z) 219.2 (primary), 167.1229.2 (or 230.2)
Cone Voltage (V) ~40~40
Collision Energy (eV) ~18~18
Retention Time ~5.8 min~5.8 min (Must co-elute)

Note: The d11 precursor mass is shifted by +11 Da.[3] The fragment (loss of CO2 and cleavage) also shifts, typically by +10 or +11 depending on the fragment structure.[1][2][3] Always optimize transitions by direct infusion.

Diagram 2: Validation Workflow

A self-validating logic flow to ensure the Internal Standard is performing correctly before running clinical samples.

Validation_Workflow Start Start Validation Step1 Run 'Zero' Sample (Matrix + IS only) Start->Step1 Check1 Check Analyte Channel (319.2 > 219.2) Step1->Check1 Pass1 Signal < 20% of LLOQ Check1->Pass1 Yes Fail1 Signal Detected (Cross-Talk) Check1->Fail1 No Step2 Run 'Blank' Sample (Matrix only, No IS) Pass1->Step2 Fix Change Supplier / Clean Column Fail1->Fix Check2 Check IS Channel (330.5 > 229.2) Step2->Check2 Pass2 No Interference Check2->Pass2 Yes Fail2 Interference Found Check2->Fail2 No Action Proceed to Calibration Curve Pass2->Action Fail2->Fix

Caption: Step-by-step decision tree for validating internal standard purity and matrix interference.

References

  • Cayman Chemical. (±)14(15)-EET-d11 Product Information & Specifications. Item No. 10006410.[2][3] Link

  • Capdevila, J.H., et al. (2000).[1][3] "Cytochrome P450 and arachidonic acid bioactivation: Molecular and functional properties of the arachidonate monooxygenase." Journal of Lipid Research, 41(2), 163-181.[1][2][3][4] Link

  • Zhu, P., et al. (2011).[1][3] "Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-EET... in human plasma." Journal of Chromatography B, 879(25), 2487-2493.[1][2][3][4] Link

  • Morisseau, C. & Hammock, B.D. (2013).[1][3][5] "Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health." Annual Review of Pharmacology and Toxicology, 53, 37-58.[3][4] Link[1][2][3][4]

  • Lipid Maps. LIPID MAPS® Lipidomics Gateway Standards. Link

Sources

The Isotope Dilemma: Deuterated vs. 13C-Labeled Standards in Lipidomics

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide to Precision Quantitation

Part 1: The Core Directive — Beyond the "Good Enough" Standard

In quantitative lipidomics, the choice of internal standard (IS) is not merely a purchasing decision; it is the fundamental calibration anchor of your entire dataset. While deuterated (D) standards have long been the workhorse of the industry due to cost and availability, Carbon-13 (


C) labeled standards represent the "platinum standard" for one specific physical reason: chromatographic fidelity. 

As a Senior Application Scientist, I often see datasets compromised not by the mass spectrometer's resolution, but by the subtle decoupling of the analyte and its standard during liquid chromatography (LC). This guide dissects the physics, the performance, and the protocol to help you decide when "good enough" is acceptable, and when


C is non-negotiable.

Part 2: The Scientific Rationale (Mechanism of Action)

The Deuterium Isotope Effect

The root of the discrepancy lies in the chromatographic isotope effect . Deuterium (


H) is heavier than Protium (

H), but the C-D bond is shorter and more stable than the C-H bond. This results in a slightly smaller molar volume and lower lipophilicity.
  • Reversed-Phase LC (RPLC): Deuterated lipids interact less strongly with the C18 stationary phase than their native counterparts. Consequently, deuterated standards elute earlier than the native analyte.

  • The Consequence: If the retention time (RT) shift places the standard in a different matrix environment (e.g., eluting before a suppressing phospholipid band), the standard and analyte experience different ionization efficiencies. Your normalization ratio (

    
    ) becomes invalid.
    
The C Advantage

Carbon-13 adds mass (neutron) without significantly altering the bond lengths or the electron cloud volume compared to


C.
  • Result:

    
    C-labeled lipids possess physicochemical properties nearly identical to the native species.[1] They co-elute perfectly , ensuring they suffer the exact same matrix effects (suppression or enhancement) at the exact same moment in the electrospray source.
    

Part 3: Comparative Performance Analysis

Chromatographic Fidelity & Matrix Effects[2][3][4]
FeatureDeuterated Standards (D)

C-Labeled Standards
Impact on Data
RT Shift (RPLC) Yes. Typically elutes 0.05–0.2 min earlier than native lipid.Negligible. Perfect co-elution.D-standards may miss the "suppression zone" of the analyte, leading to quantification errors of 10–30%.
Matrix Correction Partial. If RT shift is significant, correction is flawed.Absolute. Experiences identical ionization environment.

C provides true normalization of matrix effects.
Isotopic Scrambling Risk. Protons on heteroatoms (-OH, -NH) exchange with solvent.None. Carbon backbone is non-exchangeable.D-labeling on headgroups is risky;

C is robust.
Experimental Data: The "CV" Test

In a direct comparison using human plasma extracts, studies utilizing biological


C-IS mixtures (e.g., from Pichia pastoris) consistently demonstrate lower Coefficients of Variation (CV) compared to deuterated mixtures (e.g., SPLASH® Lipidomix).
  • Deuterated CVs: Often range 15–25% for low-abundance lipids due to wandering baselines and RT shifts.

  • 
    C CVs:  Consistently <10%, often approaching 2–5% for high-abundance species, as the noise cancels out perfectly.
    
Visualizing the Separation

The following diagram illustrates the critical failure point: the "Separation Gap" in RPLC where the D-standard elutes early.

IsotopeEffect cluster_Elution Elution Profile (Time Axis) LC_Column C18 Column (Separation) D_Peak Deuterated Std (Elutes Early) LC_Column->D_Peak Native_Peak Native Analyte (Target) LC_Column->Native_Peak C13_Peak 13C Std (Perfect Overlap) LC_Column->C13_Peak Gap Matrix Change MS_Source ESI Source (Ionization) D_Peak->MS_Source Native_Peak->MS_Source C13_Peak->MS_Source

Caption: The "Isotope Effect" in RPLC. Deuterated standards (Red) often elute early, missing the matrix suppression zone that affects the native analyte (Green). 13C standards co-elute perfectly.

Part 4: Recommended Protocol (Self-Validating System)

To ensure scientific integrity, the Internal Standard must be introduced at the earliest possible step —before any extraction occurs.[2]

Protocol: High-Fidelity Lipid Extraction (MTBE Method) with IS Spike

Objective: Quantitative extraction of hydrophobic and amphipathic lipids from plasma/tissue.

Materials:

  • Sample: 50 µL Plasma.

  • IS Mix:

    
    C-labeled Lipid Mix (e.g., P. pastoris extract) OR Deuterated SPLASH® Lipidomix.
    
  • Solvents: MTBE (Methyl-tert-butyl ether), Methanol (MeOH), Water (MS Grade).

Step-by-Step Methodology:

  • The Critical Spike (Pre-Extraction):

    • Aliquot 50 µL of plasma into a glass centrifuge tube.

    • IMMEDIATELY add 10 µL of IS Mix.

    • Why: The IS must equilibrate with the native lipoproteins/membranes before proteins are precipitated. This validates extraction efficiency.

  • Protein Precipitation:

    • Add 300 µL ice-cold Methanol .

    • Vortex vigorously for 30 seconds.

    • Observation: Sample should turn cloudy (protein crash).

  • Phase Creation:

    • Add 1000 µL MTBE .

    • Incubate at Room Temp (RT) for 10 mins on a shaker.

    • Why: MTBE is less dense than water (upper layer) and non-carcinogenic compared to chloroform.

  • Phase Separation:

    • Add 250 µL MS-grade Water .

    • Vortex for 10 seconds.

    • Centrifuge at 3,000 x g for 10 mins at 4°C.

  • Collection:

    • Collect the Upper (Organic) Phase (contains lipids).

    • Note: If using

      
      C, the IS tracks the analyte perfectly into this phase.[3] If using D-stds, slight partitioning differences may occur for very polar lipids.
      
  • Reconstitution:

    • Dry under nitrogen stream.[2]

    • Reconstitute in 100 µL MeOH:Toluene (9:1) for LC-MS injection.[4][5]

Workflow Visualization

LipidomicsWorkflow cluster_QC Quality Control Check Sample Biological Sample (Plasma/Tissue) Spike SPIKE INTERNAL STANDARD (Critical Step) Sample->Spike  t=0 Extraction Biphasic Extraction (MTBE/MeOH/H2O) Spike->Extraction  Equilibration PhaseSep Phase Separation (Centrifuge) Extraction->PhaseSep LCMS LC-MS/MS Analysis (RPLC - C18) PhaseSep->LCMS  Organic Layer DataProc Data Processing (Ratio: Analyte/IS) LCMS->DataProc QC_Node Check RT Alignment (Native vs IS) LCMS->QC_Node

Caption: Standard Lipidomics Workflow. The "Spike" step must occur before extraction to account for recovery losses.

Part 5: Summary & Recommendation

  • For Absolute Quantification / Clinical Biomarkers: You must use

    
    C-labeled standards . The cost is justified by the elimination of matrix-induced errors and RT shifts.
    
  • For Relative Profiling / Discovery: Deuterated standards are acceptable, provided you use a "class-specific" approach (one D-standard per lipid class) and validate that the RT shift is <0.1 min in your specific gradient.

References

  • Triebl, A., & Wenk, M. R. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics.[6] Biomolecules, 8(4), 151.[6] [Link]

  • Al-Salhi, R., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15, 3564-3575. [Link]

  • Lange, M., & Fedorova, M. (2020). Evaluation of lipid quantification accuracy using HILIC and RPLC MS on the example of NIST® SRM® 1950 metabolites.[7] Analytical and Bioanalytical Chemistry, 412, 3573–3584. [Link]

Sources

Safety Operating Guide

(±)14(15)-EET-d11 proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (±)14(15)-EET-d11 Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Laboratory Operations / EHS / Analytical Chemists[1][2][3][4]

Executive Summary: Immediate Action Plan

Classification: High-Flammability Organic Solvent Waste (Non-Halogenated) Primary Hazard: Ethanol (Solvent Carrier) | Secondary Hazard: Bioactive Epoxide Lipid EPA Waste Code (Typical): D001 (Ignitable)[1][2][3][4]

For the immediate disposal of (±)14(15)-EET-d11 (supplied as a 100 µg/ml solution in ethanol), do NOT pour down the drain.[1][2][3][4] The disposal protocol is dictated by the solvent carrier (Ethanol ) rather than the trace deuterated lipid.[1][2][3][4]

Core Directive: Segregate into Non-Halogenated Organic Waste streams.

Material Hazard Assessment

As a Senior Application Scientist, I emphasize that safety protocols must address the formulation you are handling, not just the active molecule. (±)14(15)-EET-d11 is almost exclusively supplied as a solution.[1][2][3][4]

ParameterSpecificationOperational Implication
Product Form Solution (100 µg/ml)Handling logic follows Ethanol safety protocols.
Solvent Carrier Ethanol (>99%)Flash Point: 13°C (55°F).[1][2][3][4] Highly Flammable.[2][3][4]
Active Moiety 14(15)-Epoxyeicosatrienoic acid-d11Epoxide Group: Potentially reactive alkylating agent (low conc.).[1][2][3][4]
Stability Labile EpoxideSensitive to acidic hydrolysis; degrades to diols (DHETs).[1][2][3][4]
Deuterium d11-labeledStable isotope; no radiological hazard.[1][2][3][4]

Scientist's Note: While the lipid concentration (0.01%) is toxicologically negligible for acute exposure, the epoxide pharmacophore is biologically active.[1][2][3][4] We treat all arachidonic acid metabolites as potentially potent signaling molecules.[2][3][4] Therefore, total destruction via incineration (facilitated by the flammable solvent) is the only acceptable disposal route.[1][2][3][4]

Step-by-Step Disposal Protocol

A. Liquid Waste (Expired/Unused Standard)

Prerequisite: Work inside a chemical fume hood.

  • Identification: Confirm the solvent is Ethanol.[2][3][4] (If you have performed a solvent exchange to Acetonitrile or DMSO, the waste stream may change).[1][2][3][4]

  • Segregation:

    • Correct Stream: Non-Halogenated Organic Solvents .[2][3][4]

    • Why? Ethanol burns clean.[2][3][4] Mixing with halogenated waste (e.g., Chloroform, DCM) dramatically increases disposal costs and complicates incineration.[1][2][3][4]

  • Transfer:

    • Decant the solution directly into the satellite accumulation container (red safety can or HDPE carboy).[1][2][3][4]

    • Do not mix with oxidizing acids (Nitric/Perchloric) as ethanol is a reducing agent—this causes immediate exothermic reaction/explosion.[1][2][3][4]

  • Logging: Record the volume on the waste tag. List "Ethanol" as the primary constituent (99.9%) and "(±)14(15)-EET-d11" as a trace contaminant.[1][2][3][4]

B. Solid Waste (Vials & Pipette Tips)

The "Triple Rinse" Validation Rule: To classify glass vials as "non-hazardous glass waste" rather than "hazardous solid waste," you must validate emptiness.[2][3][4]

  • Pipette Tips: Dispose of tips used to transfer the standard into Hazardous Solid Waste (Bio/Chem contaminated burn box). Do not place in regular trash.

  • Original Vials (Glass):

    • Step 1: Add ~1 mL of Ethanol or Acetone to the "empty" vial.[2][3][4]

    • Step 2: Vortex briefly.

    • Step 3: Decant rinse into the Liquid Organic Waste container.[2][3][4]

    • Step 4: Repeat 3 times .

    • Step 5: Deface the label (marker or removal).[1][2][3][4]

    • Step 6: Place the clean vial in the Glass Disposal Box (Sharps).

Accidental Release Measures (Spill Protocol)

If a vial drops and shatters:

  • Evacuate & Ventilate: The immediate risk is ethanol vapor ignition.[2][3][4] Remove ignition sources.[2][3][4][5]

  • PPE: Nitrile gloves are sufficient for ethanol protection (breakthrough time >15 min).[1][2][3][4] Safety glasses are mandatory.[2][3][4]

  • Absorb: Use a standard solvent spill pad or vermiculite.[2][3][4]

    • Scientific Context: If you lack a spill kit, paper towels are acceptable for small ethanol spills (<5 mL), provided they are immediately transferred to a fume hood to evaporate or placed in a sealed bag for hazardous waste.[1][2][3][4]

  • Deactivation (Optional but Recommended):

    • Wipe the surface with a 10% dilute acetic acid solution or mild detergent.[2][3][4]

    • Mechanism:[1][2][3][4][6][7] The acid promotes the hydrolysis of the 14(15)-EET epoxide ring into the biologically inactive 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) diol.[1][2][3][4] This ensures no bioactive residue remains on the benchtop.[2][3][4]

Visual Decision Logic (Disposal Workflow)

The following diagram illustrates the critical decision points for disposing of (±)14(15)-EET-d11, distinguishing between the liquid solution and the physical container.

DisposalWorkflow Start Waste Generation: (±)14(15)-EET-d11 CheckState Identify State Start->CheckState Liquid Liquid Solution (Ethanol Base) CheckState->Liquid Solid Solid Waste (Vials, Tips) CheckState->Solid SolventCheck Is Solvent Halogenated? (e.g., Chloroform?) Liquid->SolventCheck RinseCheck Triple Rinse Performed? Solid->RinseCheck NonHalo Stream: Non-Halogenated Organic Waste SolventCheck->NonHalo No (Ethanol/DMSO) Halo Stream: Halogenated Organic Waste SolventCheck->Halo Yes GlassWaste Glass Disposal (Sharps) RinseCheck->GlassWaste Yes (Clean) HazSolid Hazardous Solid Waste Bin RinseCheck->HazSolid No (Contaminated)

Caption: Decision tree for segregating (±)14(15)-EET-d11 waste based on physical state and solvent composition.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1][2][3][4] Ethanol - Safety and Hazards. PubChem Compound Summary. Retrieved from [Link][1][2][3][4]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2][3][4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling (±)14(15)-EET-d11

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

Compound: (±)14(15)-EET-d11 (Deuterated Internal Standard) Primary Solvent: Ethanol (typically >99%) Application: Mass Spectrometry (LC-MS/GC-MS) Internal Standard[1][2]

This guide supersedes generic safety templates. While (±)14(15)-EET-d11 is often handled in microgram quantities, its physiological potency as an arachidonic acid metabolite and the high-purity requirements of mass spectrometry dictate a dual-threat safety protocol: Protect the Scientist from bioactivity/solvents, and Protect the Sample from contamination/degradation.[1]

Hazard Identification Matrix
Hazard CategorySpecific AgentRisk LevelMechanism of Action
Physical Ethanol (Carrier)High Flammable liquid (Flash point: 13°C).[1] Vapors form explosive mixtures.
Biological 14(15)-EET MoietyModerate Potent vasodilator and anti-inflammatory signaling lipid.[1][3][4] Can be absorbed through skin.[5]
Isotopic Deuterium (d11)Null Stable isotope.[1] Non-radioactive. No radiation shielding required.
Chemical Epoxide RingModerate Susceptible to hydrolysis by soluble epoxide hydrolase (sEH) or acidic pH.[1]

Personal Protective Equipment (PPE) Strategy

Effective PPE for this compound must balance chemical resistance against the solvent (ethanol) with the need to prevent isobaric interference in downstream Mass Spectrometry analysis.[1]

A. Hand Protection (Critical)

Recommendation: Nitrile (Powder-Free) [1]

  • Why Nitrile? Excellent resistance to ethanol (breakthrough time >480 mins).[1]

  • Why NOT Latex? Latex proteins can introduce background noise in high-sensitivity LC-MS/MS assays.[1]

  • Why NOT Vinyl/PVC? Phthalate plasticizers from vinyl gloves leach easily into organic solvents, causing "ghost peaks" at common lipid m/z ranges.

Protocol:

  • Standard Handling: Single layer Nitrile (minimum 4 mil thickness).[1]

  • Concentrated Stock Transfer: Double-gloving recommended.[6] The outer glove protects the inner glove from incidental ethanol splashes, maintaining a clean surface for instrument contact.

B. Eye & Face Protection[7][8]
  • Standard: ANSI Z87.1 compliant safety glasses with side shields.

  • Splash Risk: If handling volumes >10 mL (unlikely for standards, but possible during solvent exchange), use a face shield.[1]

C. Respiratory & Body Protection[1][7][9]
  • Body: 100% Cotton Lab Coat. Synthetic fibers (polyester) can melt to skin in the event of an ethanol flash fire.[1]

  • Respiratory: Work within a certified Fume Hood. The primary inhalation risk is the ethanol carrier.

Operational Protocol: From Storage to Bench

This workflow ensures the stability of the labile epoxide ring while protecting the operator.

Step-by-Step Handling Guide
Phase 1: Retrieval & Thawing[1]
  • Retrieve the vial from -80°C storage.

  • Equilibrate: Allow the vial to warm to room temperature before opening .

    • Scientific Rationale: Opening a cold vial introduces atmospheric moisture. Water condensation inside the vial promotes hydrolysis of the EET epoxide ring to the corresponding DHET (diol), ruining the standard.

  • Wipe: Clean the exterior septum/cap with a lint-free wipe dampened with ethanol.

Phase 2: Aliquoting & Transfer[1]
  • Inert Environment: Work under a gentle stream of Nitrogen or Argon.

    • Note: Oxygen promotes auto-oxidation of the polyunsaturated chain.

  • Tool Selection: Use Gas-Tight Glass Syringes (e.g., Hamilton) rather than plastic pipette tips.[1]

    • Rationale: Plastic tips can leach polymers into the ethanol solution. Glass syringes offer higher precision for quantitative internal standards.

  • Transfer: Withdraw the required volume. If diluting, inject directly into the target solvent (e.g., methanol or acetonitrile) submerged below the meniscus to prevent volatilization.

Phase 3: Resealing & Storage[1]
  • Purge: Direct a low-velocity stream of Nitrogen/Argon into the headspace of the stock vial for 10–15 seconds.

  • Seal: Cap immediately. Parafilm is recommended to reduce solvent evaporation during long-term storage.

  • Return: Immediately return to -80°C.

Visualizations

Workflow Diagram: Sample Integrity & Safety

This diagram outlines the critical decision points to prevent degradation (hydrolysis/oxidation) and exposure.[1]

HandlingWorkflow Storage Storage (-80°C) Thaw Thaw to RT (Sealed) Storage->Thaw Prevent Condensation Purge Inert Gas Purge (N2/Ar) Thaw->Purge Open Vial Aliquot Aliquot (Glass Syringe) Purge->Aliquot Minimize O2 Reseal Purge Headspace & Reseal Aliquot->Reseal Protect Stock Use LC-MS/GC-MS Analysis Aliquot->Use Immediate Use Reseal->Storage Return Promptly

Caption: Critical path for handling (±)14(15)-EET-d11 to prevent epoxide hydrolysis and oxidation.

Emergency Response & Disposal

Accidental Spills[1]
  • Small Spill (<1 mL):

    • Cover with absorbent pads.

    • Clean area with soap and water.

    • Dispose of pads in a solvent-contaminated waste bin.

  • Skin Exposure:

    • Immediately wash with soap and copious water for 15 minutes.

    • Note: Ethanol facilitates skin absorption of the lipid. Do not use solvents (like methanol) to clean skin.[1]

Waste Disposal Plan
Waste TypeClassificationDisposal Method
Residual Solution Flammable Organic SolventCollect in non-halogenated organic waste container.[1]
Vials/Glassware Sharps/GlassRinse with ethanol, then dispose in Sharps container.
Gloves/Wipes Solid Chemical WasteStandard lab solid waste (unless heavily saturated).[1]

References

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Chemical Resistant Gloves. Retrieved from [Link]

  • Spector, A. A., & Norris, A. W. (2007).[4] Action of epoxyeicosatrienoic acids on cellular function. American Journal of Physiology-Cell Physiology. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(±)14(15)-EET-d11
Reactant of Route 2
(±)14(15)-EET-d11

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.